RIPK2-IN-2
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPGRHWJBWTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of RIPK2-IN-2 PROTAC in Modulating NOD2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of RIPK2-IN-2, a Proteolysis Targeting Chimera (PROTAC), within the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway. This document provides a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies relevant to the study of this targeted protein degrader.
Introduction to NOD2 Signaling and RIPK2
The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens. NOD2 is an intracellular PRR that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2] Upon activation by MDP, NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[1][3] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both proteins.[1][3]
RIPK2 is a critical downstream signaling molecule in the NOD2 pathway. Its activation triggers a cascade of events, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn leads to the production of pro-inflammatory cytokines and chemokines.[1][2][3] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.
This compound PROTAC: A Targeted Protein Degradation Strategy
Targeted protein degradation using PROTACs has emerged as a novel therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins. This compound is a PROTAC designed to specifically target RIPK2 for degradation.
The this compound molecule consists of three key components:
-
A ligand that binds to RIPK2.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By simultaneously binding to RIPK2 and an E3 ligase, this compound facilitates the ubiquitination of RIPK2, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained suppression of the NOD2 signaling pathway.
Quantitative Data on this compound PROTAC Efficacy
The efficacy of this compound and other RIPK2-targeting PROTACs has been evaluated in various in vitro and in vivo studies. The following tables summarize key quantitative data from published literature, providing insights into their potency in degrading RIPK2 and inhibiting downstream signaling.
| PROTAC | E3 Ligase Recruited | Cell Line | pDC50 (M) | Dmax (%) | Reference |
| PROTAC 1 | VHL | THP-1 | 8.7 ± 0.1 | N/A | Mares et al., 2020 |
| PROTAC 2 | IAP | THP-1 | 9.4 ± 0.1 | N/A | Mares et al., 2020 |
| PROTAC 3 | Cereblon | THP-1 | 8.6 ± 0.4 | N/A | Mares et al., 2020 |
| PROTAC 4 | IAP | Human PBMCs | 7.9 ± 0.2 | 69.2 ± 11.5 | Mares et al., 2020 |
| Compound 20 | IAP | THP-1 | N/A | Potent Degradation | Miah et al., 2021 |
Table 1: In Vitro Degradation of RIPK2 by various PROTACs. pDC50 represents the negative logarithm of the half-maximal degradation concentration. Dmax indicates the maximum percentage of protein degradation.
| PROTAC | Assay | Cell/System | pIC50 (M) | Reference |
| PROTAC 2 | MDP-induced TNFα release | Human Whole Blood | 7.95 ± 0 | Mares et al., 2020 |
| PROTAC 4 | L18-MDP-induced TNFα release | Human PBMCs | 8.0 ± 0.5 | Mares et al., 2020 |
| PROTAC 4 | MDP-induced TNFα release | Rat Whole Blood | 7.7 | Mares et al., 2020 |
| PROTAC 6 | L18-MDP challenge | Rat Whole Blood | 8.5 ± 0.1 | Mares et al., 2020 |
| Compound 20 | Inhibition of TNFα release | THP-1 | Potent Inhibition | Miah et al., 2021 |
Table 2: In Vitro Inhibition of Downstream Signaling by RIPK2 PROTACs. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
The NOD2 Signaling Pathway
The following diagram illustrates the canonical NOD2 signaling cascade, highlighting the central role of RIPK2.
Caption: The NOD2 signaling pathway initiated by bacterial peptidoglycan.
Mechanism of Action of this compound PROTAC
This diagram illustrates the catalytic cycle of RIPK2 degradation mediated by a PROTAC such as this compound.
References
a comprehensive review of RIPK2-IN-2's role in inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in inflammatory signaling.[1][2] As a key downstream effector of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2, RIPK2 is integral to the host's defense against bacterial pathogens.[3][4] Dysregulation of the NOD-RIPK2 signaling axis, however, is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis.[1][3][4] This has positioned RIPK2 as an attractive therapeutic target for the development of novel anti-inflammatory agents.[2][5]
This technical guide provides a comprehensive overview of the role of RIPK2 in inflammation, with a focus on the mechanism of action and therapeutic potential of its inhibitors. While specific information regarding a compound designated "RIPK2-IN-2" is not prominently available in the current literature, this review will focus on the principles of RIPK2 inhibition, utilizing data from well-characterized inhibitors to illustrate the core concepts. We will delve into the intricacies of the RIPK2 signaling pathway, present quantitative data on the efficacy of representative inhibitors, and provide an overview of key experimental protocols for their evaluation.
The RIPK2 Signaling Pathway
RIPK2 is a dual-specificity kinase that functions as an essential adaptor protein for NOD1 and NOD2, which are intracellular pattern recognition receptors that detect bacterial peptidoglycan fragments.[1][6] Upon ligand binding, NOD1 and NOD2 oligomerize and recruit RIPK2 through homotypic caspase recruitment domain (CARD) interactions.[7][8] This recruitment leads to RIPK2's autophosphorylation and subsequent polyubiquitination by E3 ligases, creating a scaffold for the recruitment of downstream signaling complexes.[1][7]
The ubiquitinated RIPK2 then activates the TAK1-TAB complex and the IKKα/β-NEMO complex.[7] This cascade of events culminates in the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][9] The activation of these pathways leads to the nuclear translocation of transcription factors that drive the expression of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12/23.[1][3]
Therapeutic Inhibition of RIPK2
Given its central role in propagating pro-inflammatory signals, inhibiting the kinase activity of RIPK2 presents a compelling therapeutic strategy.[4] RIPK2 inhibitors are designed to block the autophosphorylation of RIPK2, a critical step for its activation and the subsequent recruitment of downstream signaling molecules.[2] By preventing this, inhibitors can effectively suppress the activation of NF-κB and MAPK pathways, thereby reducing the production of inflammatory cytokines.[2][10]
Several small molecule inhibitors of RIPK2 have been developed and characterized. These can be broadly classified based on their binding mode to the kinase domain. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, whereas Type II inhibitors bind to the inactive "DFG-out" conformation, often offering greater selectivity.[1][6]
Quantitative Data on RIPK2 Inhibitors
The following table summarizes publicly available data on the potency of several representative RIPK2 inhibitors. This data illustrates their ability to inhibit RIPK2 kinase activity and downstream inflammatory responses.
| Compound | Type | Target | Assay | IC50 | Reference |
| Ponatinib | Type II | RIPK2 | Cellular autophosphorylation | Potent Inhibition | [4],[10] |
| Regorafenib | Type II | RIPK2 | Cellular autophosphorylation | Potent Inhibition | [4],[10] |
| WEHI-345 | Selective Inhibitor | RIPK2 | In vitro cytokine production | Prevents cytokine production | [11] |
| Compound 5 | Selective Inhibitor | RIPK2 | MDP-stimulated TNFα production (human whole blood) | 26 nM | [12] |
| Prodrug 3 | Selective Inhibitor | RIPK2 | In vivo (TNBS-induced colitis model) | Significant reduction in inflammation | [12] |
Key Experimental Protocols
The evaluation of RIPK2 inhibitors typically involves a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models of inflammatory disease.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound on RIPK2 kinase activity.
-
Methodology: Recombinant human RIPK2 protein is incubated with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and ATP. The inhibitor is added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (32P-ATP) or fluorescence-based assays.
Cellular Assays for Downstream Signaling
-
Objective: To assess the inhibitor's ability to block RIPK2-mediated signaling in a cellular context.
-
Methodology:
-
Cell Lines: Human or murine monocytic cell lines (e.g., THP-1) or primary cells like bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) are commonly used.[5]
-
Stimulation: Cells are pre-treated with the inhibitor and then stimulated with a NOD1 or NOD2 ligand, such as muramyl dipeptide (MDP).[5][12]
-
Readouts:
-
Cytokine Secretion: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is measured by ELISA or multiplex bead assays.[5]
-
Pathway Activation: The phosphorylation status of downstream signaling proteins (e.g., p-p38, p-ERK, p-IκBα) is assessed by Western blotting or mass cytometry (CyTOF).[5]
-
NF-κB Translocation: The movement of NF-κB from the cytoplasm to the nucleus can be visualized by immunofluorescence microscopy or quantified using reporter gene assays.
-
-
In Vivo Models of Inflammation
-
Objective: To evaluate the therapeutic efficacy of the RIPK2 inhibitor in a relevant animal model of inflammatory disease.
-
Methodology:
-
Model Selection: Common models include:
-
Dosing and Administration: The inhibitor is administered to the animals (e.g., orally, intraperitoneally) at a defined dose and schedule.
-
Efficacy Assessment: Disease severity is monitored through clinical scoring, histological analysis of inflamed tissues, and measurement of inflammatory markers in the blood or tissue.[12]
-
Conclusion
RIPK2 is a validated and highly promising therapeutic target for a range of inflammatory diseases. The inhibition of its kinase activity offers a precise mechanism to dampen the excessive inflammatory responses driven by the NOD1/2 signaling pathways. The ongoing development of potent and selective RIPK2 inhibitors, as evidenced by the progression of candidates into clinical trials, underscores the significant potential of this therapeutic strategy.[12] Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy in a broader spectrum of inflammatory and autoimmune conditions. This continued investigation is crucial for translating the therapeutic promise of RIPK2 inhibition into effective treatments for patients.
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. — Immunology [immunology.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
The Role of RIPK2-IN-2 in Modulating NF-κB Pathway Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical transducer of inflammatory signals, primarily downstream of the nucleotide-binding oligomerization domain-containing protein (NOD)1 and NOD2 pattern recognition receptors. Its activation leads to the induction of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. Dysregulation of the NOD-RIPK2-NF-κB axis is implicated in a variety of inflammatory and autoimmune diseases. This document provides a detailed technical guide on a RIPK2-targeting Proteolysis Targeting Chimera (PROTAC), herein referred to as RIPK2-IN-2, and its inhibitory effect on the NF-κB pathway. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its characterization.
Introduction to RIPK2 and the NF-κB Signaling Pathway
RIPK2 is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] Upon activation by upstream NOD1 and NOD2 receptors, which recognize bacterial peptidoglycans, RIPK2 undergoes autophosphorylation.[3] This autophosphorylation is a crucial step for the recruitment and activation of downstream signaling components, leading to the activation of both the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are responsible for the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[3][4]
The NF-κB family of transcription factors are key regulators of inflammation, immunity, cell proliferation, and survival.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB proteins.[2] This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. The activation of the IKK complex is a key event downstream of RIPK2.[2]
Given its central role in inflammatory signaling, RIPK2 has emerged as an attractive therapeutic target for a range of inflammatory conditions.[1][4]
This compound: A PROTAC-mediated Approach to Inhibit NF-κB Signaling
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target RIPK2 for degradation. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, RIPK2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][7] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7] This event-driven mechanism of action offers a distinct advantage over traditional occupancy-driven inhibitors, as it can lead to a sustained pharmacological effect even at low compound concentrations.[8][9]
The specific molecule referred to as this compound in this guide is an inhibitor of apoptosis (IAP)-based PROTAC.[6][8]
Quantitative Data on this compound Efficacy
The efficacy of this compound and its optimized analogues has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Compound | Cell Line | pDC50 (± SD) | Maximum Degradation (Dmax ± SD) | Assay Type |
| PROTAC 2 (IAP-based) | THP-1 | 9.4 ± 0.1 | Not Reported | Capillary-Based Immunoassay |
| PROTAC 4 | Human PBMCs | 7.9 ± 0.2 | 69.2 ± 11.5% (at 24h) | Not Reported |
| PROTAC 6 (Optimized IAP-based) | Human PBMCs | 9.4 ± 0.2 | Not Reported | Not Reported |
pDC50 is the negative logarithm of the half-maximal degradation concentration.
| Compound | Assay System | pIC50 (± SD) | Measured Endpoint |
| PROTAC 2 (IAP-based) | Human Whole Blood | 7.95 ± 0 | MDP-induced TNFα release |
| PROTAC 4 | Human PBMCs | 8.0 ± 0.5 (at 6h) | L18-MDP-induced TNFα release |
| PROTAC 4 | Rat Whole Blood | 7.7 | MDP-induced TNFα release |
| PROTAC 4 | Human Whole Blood | 7.7 | MDP-induced TNFα release |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
The NOD2-RIPK2-NF-κB Signaling Pathway
The following diagram illustrates the canonical signaling pathway from NOD2 activation to NF-κB-mediated gene transcription. This compound intervenes by inducing the degradation of RIPK2, thereby disrupting this entire cascade.
Experimental Workflow for Assessing RIPK2 Degradation
The following diagram outlines a typical experimental workflow to quantify the degradation of RIPK2 induced by a PROTAC like this compound.
Detailed Experimental Protocols
RIPK2 Degradation Assay in THP-1 Cells
This protocol describes how to measure the degradation of endogenous RIPK2 in the human monocytic cell line THP-1 using a capillary-based immunoassay.[10]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
This compound (or other PROTACs)
-
DMSO (Sigma-Aldrich)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Capillary-based immunoassay system (e.g., Wes™ Simple Western)
-
Primary antibody: anti-RIPK2
-
Primary antibody: anti-GAPDH or anti-Actin (loading control)
-
Secondary antibody conjugated to HRP
-
Detection reagents for the immunoassay system
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.1%. Add the compound dilutions to the cells and incubate for the desired time (e.g., 18 hours).[10] Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells in an appropriate volume of ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Capillary-Based Immunoassay: Normalize the protein concentration of all samples. Perform the capillary-based immunoassay according to the manufacturer's protocol for the specific system used. Briefly, load the normalized lysates, primary antibodies, secondary antibody, and detection reagents into the designated wells of the assay plate. The instrument will then perform separation, immunodetection, and quantification.
-
Data Analysis: The instrument software will provide quantitative data on the chemiluminescent signal for RIPK2 and the loading control. Normalize the RIPK2 signal to the loading control signal for each sample. Calculate the percentage of RIPK2 degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.
NF-κB Reporter Assay in HEK293 Cells
This protocol describes a method to assess the functional consequence of RIPK2 inhibition on NF-κB activation using a stable reporter cell line.[4]
Materials:
-
HEK293 cells stably expressing human NOD2 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (e.g., HEK-Blue™ hNOD2 cells from InvivoGen).
-
HEK-Blue™ Detection medium (InvivoGen) or a similar substrate for SEAP.
-
DMEM, high glucose (Gibco)
-
Fetal Bovine Serum (FBS)
-
Selection antibiotics (e.g., Zeocin™, Blasticidin)
-
L18-MDP (InvivoGen) or another suitable NOD2 agonist.
-
This compound
-
96-well plate, clear, flat-bottom
-
Spectrophotometer or plate reader capable of measuring absorbance at 620-655 nm.
Procedure:
-
Cell Culture: Maintain the HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotics as recommended by the supplier.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Prepare the NOD2 agonist (e.g., L18-MDP) at the desired final concentration. Add the agonist to the wells containing the compound and cells. Include appropriate controls: unstimulated cells (vehicle only), stimulated cells without inhibitor, and a positive control inhibitor if available.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 16-24 hours.
-
SEAP Detection: After incubation, take an aliquot of the cell culture supernatant and add it to the HEK-Blue™ Detection medium in a new 96-well plate. Incubate at 37°C for 1-3 hours, or until a color change is visible.
-
Data Measurement and Analysis: Measure the absorbance at 620-655 nm using a plate reader. The absorbance is directly proportional to the SEAP activity, which in turn reflects the level of NF-κB activation. Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
RIPK2 Ubiquitination Assay
This protocol describes a method to assess the effect of RIPK2 inhibitors on the ubiquitination of RIPK2 following NOD2 stimulation.[11][12]
Materials:
-
U2OS cells stably expressing HA-tagged NOD2 (or another suitable cell line).
-
Doxycycline (for inducible expression systems).
-
L18-MDP.
-
RIPK2 inhibitor (e.g., ponatinib as a positive control).
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Anti-HA antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Primary antibody: anti-ubiquitin.
-
Primary antibody: anti-RIPK2.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Culture and Induction: Culture U2OS-HA-NOD2 cells. If using an inducible system, add doxycycline to induce HA-NOD2 expression for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with the RIPK2 inhibitor or vehicle for 1-2 hours. Stimulate the cells with L18-MDP for a short period (e.g., 15-30 minutes) to induce RIPK2 ubiquitination.
-
Cell Lysis: Lyse the cells in lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody to pull down the NOD2-RIPK2 complex. Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated RIPK2, which will appear as a high-molecular-weight smear. The membrane can also be probed with an anti-RIPK2 antibody to confirm the presence of RIPK2 in the immunoprecipitate.
-
Data Analysis: Analyze the intensity of the ubiquitin smear in the different treatment groups to assess the effect of the inhibitor on RIPK2 ubiquitination.
Conclusion
This compound represents a promising strategy for the targeted degradation of RIPK2, a key node in inflammatory signaling. By potently inducing the degradation of RIPK2, this PROTAC effectively abrogates downstream NF-κB activation and the production of pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel anti-inflammatory therapeutics targeting the NOD-RIPK2-NF-κB pathway. The methodologies described herein can be adapted to characterize other RIPK2 inhibitors and further elucidate the intricate mechanisms of RIPK2-mediated signaling.
References
- 1. embopress.org [embopress.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]
- 6. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 8. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
The Role of RIPK2 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1][2][3] As a key mediator downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) like receptors, NOD1 and NOD2, RIPK2 is integral to the host's defense against bacterial pathogens.[3][4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target for drug development.[6] This technical guide provides an in-depth overview of the role of RIPK2 in innate immunity, focusing on its signaling pathways, and the mechanism of action of its inhibitors.
RIPK2 Structure and Function
RIPK2 is a 540-amino acid protein that belongs to the receptor-interacting protein (RIP) family of kinases.[7] It is composed of three primary domains: an N-terminal serine/threonine kinase domain, an intermediate domain, and a C-terminal caspase activation and recruitment domain (CARD).[2] The CARD domain is essential for the interaction of RIPK2 with upstream NOD receptors, initiating the signaling cascade.[2] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, which are crucial for the recruitment of downstream signaling complexes and the subsequent activation of inflammatory pathways.[5][7][8]
The NOD-RIPK2 Signaling Pathway in Innate Immunity
The canonical role of RIPK2 in innate immunity is to transduce signals from NOD1 and NOD2, which are intracellular pattern recognition receptors that recognize specific motifs within bacterial peptidoglycan.[9] The activation of this pathway leads to the production of pro-inflammatory cytokines and chemokines, orchestrating an effective immune response to bacterial infection.
Upon recognition of their respective ligands, NOD1 and NOD2 oligomerize and recruit RIPK2 via a homotypic CARD-CARD interaction.[7] This recruitment leads to the autophosphorylation and subsequent polyubiquitination of RIPK2, primarily with K63- and M1-linked ubiquitin chains, by E3 ligases such as cIAP1, cIAP2, and XIAP.[3][7][10] The polyubiquitin chains on RIPK2 serve as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IKKα/β-NEMO).[5][7]
Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB). This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and antimicrobial peptides.[5][10] Simultaneously, the activation of the TAK1-TAB complex initiates the mitogen-activated protein kinase (MAPK) signaling cascade, including the p38, JNK, and ERK pathways, which also contribute to the inflammatory response.[5]
Caption: NOD-RIPK2 signaling pathway.
RIPK2 Inhibitors in Innate Immunity
The critical role of RIPK2 in inflammatory signaling has made it a prime target for the development of small molecule inhibitors. These inhibitors aim to modulate the innate immune response by blocking the kinase activity of RIPK2, thereby preventing the downstream activation of NF-κB and MAPK pathways. Several classes of RIPK2 inhibitors have been identified, including Type I and Type II kinase inhibitors, as well as more recent developments in proteolysis-targeting chimeras (PROTACs).
Quantitative Data on RIPK2 Inhibitors
The following table summarizes the in vitro and cellular activities of several key RIPK2 inhibitors.
| Inhibitor | Type | Target(s) | Biochemical IC50 (nM) | Cellular Potency (nM) | Reference(s) |
| Gefitinib | Type I | EGFR, RIPK2 | 51 (p-RIPK2) | ~7800 (NF-κB) | [11] |
| WEHI-345 | Type I | RIPK2 | 130 | 3370.7 (NF-κB) | [11][12][13] |
| Ponatinib | Type II | Multi-kinase | 6.7 | 0.8 (NF-κB) | [11] |
| Regorafenib | Type II | Multi-kinase | 41 | - | [11] |
| Sorafenib | Type II | Multi-kinase | 75 | - | [11] |
| GSK583 | Type I | RIPK2 | - | - | [6] |
| OD36 | Type I | RIPK2, ALK2 | 5.3 | - | [4] |
| CSLP37 | Type I | RIPK2 | 16.3 | 26 (NOD signaling) | [4][7] |
| RIPK2-IN-2 | PROTAC | RIPK2 | - | - | [4] |
| Compound 10w | Type I | RIPK2 | 0.6 | 1.4 - 16.8 (TNFα production) | [1] |
| BI 706039 | Type I | RIPK2 | - | Blocks MDP-induced TNF-α production in human/murine cells | [7] |
Key Experimental Protocols
In Vitro RIPK2 Kinase Assay
This assay measures the enzymatic activity of purified RIPK2 and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).
-
Add 2 µl of RIPK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing MBP and ATP at desired concentrations, e.g., 50 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RIPK2 - Wikipedia [en.wikipedia.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 8. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 12. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 13. embopress.org [embopress.org]
The RIPK2 Signaling Pathway and Point of Inhibition
An In-Depth Technical Guide to the In Vitro Impact of RIPK2 Inhibition on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical transducer in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway, pivotal for innate immune responses.[1][2] Upon activation by intracellular bacterial peptidoglycans, RIPK2 orchestrates downstream signaling cascades, primarily NF-κB and MAPK, leading to the robust production of pro-inflammatory cytokines.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory conditions, making RIPK2 a compelling therapeutic target.[3][5] This technical guide details the impact of RIPK2 inhibition on cytokine production in vitro, using "RIPK2-IN-2" as a representative model for a potent and selective small molecule inhibitor. We provide a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and workflows.
RIPK2 acts as an essential adaptor and kinase downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[2][6] NOD2, for instance, recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[6] This recognition event leads to the recruitment of RIPK2 via CARD-CARD domain interactions.[1] RIPK2 then undergoes autophosphorylation and ubiquitination, creating a scaffold to recruit downstream components like TAK1 and IKK complexes.[1][7] This cascade culminates in the activation of NF-κB and MAPK pathways, which drive the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][8][9]
RIPK2 inhibitors, such as this compound, are designed to block the kinase activity of RIPK2.[3] By preventing RIPK2 autophosphorylation, these inhibitors halt the downstream signaling events, effectively suppressing the production of NOD-dependent inflammatory cytokines.[3][10]
Caption: The NOD2-RIPK2 signaling pathway and its inhibition by this compound.
Quantitative Impact of RIPK2 Inhibition on Cytokine Production
The efficacy of RIPK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for specific cytokines in various cell-based assays. The following tables summarize representative data from studies on selective RIPK2 inhibitors.
Table 1: Inhibition of Cytokine Production in Human Cells
| Inhibitor Example | Cell Type | Stimulus | Cytokine | Potency (IC₅₀) | Reference |
| GSK2983559 (active form) | Monocytes | MDP | TNF-α | 13 nM | [5][11] |
| GSK2983559 (active form) | HEK293 (NOD2-OE) | MDP | IL-8 | 4 nM | [5][11] |
| GSK2983559 (active form) | Mucosal Biopsies (CD/UC) | Endogenous | IL-1β, IL-6 | Dose-dependent reduction | [5][11] |
| Ponatinib / Regorafenib | PBMCs | L18-MDP | TNF-α | Potent Inhibition | [6][10] |
PBMCs: Peripheral Blood Mononuclear Cells; HEK293 (NOD2-OE): Human Embryonic Kidney 293 cells overexpressing NOD2; CD/UC: Crohn's Disease/Ulcerative Colitis.
Table 2: Inhibition of Cytokine Production in Murine Cells
| Inhibitor Example | Cell Type | Stimulus | Cytokine | Potency (IC₅₀) | Reference |
| Compound 8 | BMDMs | MDP + LPS | IL-6 | 12 nM | [5][11][12] |
| GSK2983559 | SHIP–/– BMDMs | MDP + LPS | IL-1β | 44.7% reduction | [13] |
| GSK2983559 | SHIP–/– Peritoneal Macrophages | MDP + LPS | IL-1β | 13.4% reduction | [13] |
| Compound 10w | Raw264.7 (NOD2-OE) | MDP | TNF-α | >60% inhibition at 0.1 µM | [14] |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide.
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating the in vitro effects of RIPK2 inhibitors. Below are methodologies for key experiments.
Cell Culture and Stimulation
-
Cell Lines:
-
Human THP-1 monocytes: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol. Differentiate into macrophage-like cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours if required.
-
Primary Human PBMCs: Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from femurs and tibias of mice. Culture for 7 days in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
-
Experimental Setup:
-
Seed cells in 96-well or 24-well tissue culture plates at a density of 1x10⁵ to 5x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP) at 1-10 µg/mL. In some cell types, co-stimulation with a low dose of a TLR ligand like LPS (1-10 ng/mL) may be necessary to elicit a robust cytokine response.[12][13]
-
Incubate for 6-24 hours, depending on the cytokine of interest.
-
Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of a specific secreted cytokine.[15][16]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) diluted in coating buffer.[17] Incubate overnight at 4°C.
-
Blocking: Wash the plate 3-5 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Signal Generation: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. Wash again, then add 100 µL of a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction with Stop Solution (e.g., 2N H₂SO₄). Read the optical density at 450 nm using a microplate reader.[16] Calculate cytokine concentrations by interpolating from the standard curve.[17]
Cytokine mRNA Quantification by RT-qPCR
Real-time quantitative PCR (RT-qPCR) measures the level of cytokine gene expression.[18]
-
RNA Isolation: After cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well PCR plate. Each reaction should contain cDNA template, forward and reverse primers for the target cytokine gene (e.g., TNF, IL6, IL1B) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Run the reaction on a real-time PCR cycler. Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Experimental Workflow Visualization
A logical workflow ensures consistency and reproducibility in screening and characterizing RIPK2 inhibitors.
Caption: Standard workflow for assessing RIPK2 inhibitor efficacy on cytokine production.
Conclusion
The inhibition of RIPK2 presents a promising strategy for mitigating inflammation in a host of diseases. As demonstrated by a range of selective inhibitors, targeting RIPK2 kinase activity effectively blocks NOD2-mediated signaling and subsequent production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in vitro. The quantitative data and standardized protocols provided in this guide offer a robust framework for researchers and drug developers to investigate and characterize novel RIPK2 inhibitors, accelerating the translation of these compounds into potential clinical applications.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB1 Inhibits NOD2-Induced Cytokine Secretion through ATF3-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of Rip2 and IRAK1/4 Regulates IL-1β and IL-6 in Sarcoidosis Alveolar Macrophages and Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. h-h-c.com [h-h-c.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the RIPK2 Inhibitor GSK583: Structure, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional characteristics of GSK583, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RIPK2 signaling pathway.
Introduction to RIPK2 and GSK583
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] It is a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating signaling cascades that lead to the production of pro-inflammatory cytokines through the activation of NF-κB and MAPK pathways.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is associated with various inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis, making RIPK2 an attractive therapeutic target.[2]
GSK583 is a well-characterized, potent, and selective ATP-competitive inhibitor of RIPK2.[3] It has been instrumental as a chemical probe to elucidate the role of RIPK2 in various cellular and in vivo models of inflammation.[4]
Structural Characteristics of GSK583
GSK583 is a 4-aminoquinoline-based compound.[4] Its chemical structure is 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine.[5] The X-ray co-crystal structure of GSK583 bound to the ATP-binding pocket of RIPK2 reveals a single-point hinge binding interaction between the N1 of the 4-aminoquinoline core and the methionine 98 (Met98) residue of the kinase.[4] The indazole moiety of GSK583 occupies a hydrophobic back pocket of the ATP-binding site and forms a hydrogen bond with the aspartate 164 (Asp164) residue.[6]
Chemical Structure of GSK583:
Caption: Chemical structure of GSK583.
Functional Characteristics of GSK583
Mechanism of Action
GSK583 is an ATP-competitive inhibitor of RIPK2.[3] By binding to the ATP pocket, it prevents the autophosphorylation of RIPK2, a critical step for its activation and the subsequent downstream signaling events that lead to inflammation.[1] GSK583 has been shown to block RIPK2-dependent pro-inflammatory signaling.[1] Interestingly, while GSK583 is a potent kinase inhibitor, its efficacy in cellular systems is also attributed to its ability to allosterically interfere with the protein-protein interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP).[7] This disruption prevents the ubiquitination of RIPK2, which is essential for the activation of NF-κB and MAPK pathways.[7]
Quantitative Data
The following tables summarize the key quantitative data for GSK583.
Table 1: In Vitro Potency of GSK583
| Target | Assay Type | IC50 | Reference |
| Human RIPK2 | Fluorescent Polarization Binding | 5 nM | [8][9] |
| Rat RIPK2 | Fluorescent Polarization Binding | 2 nM | [5] |
| Human RIPK3 | Fluorescent Polarization Binding | 16 nM | [9] |
Table 2: Cellular Activity of GSK583
| Cell Type | Stimulant | Measured Endpoint | IC50 | Reference |
| Primary Human Monocytes | MDP | TNFα production | 8 nM | [8][9] |
| Human Whole Blood | MDP | TNFα production | 237 nM | [6][8] |
| Rat Whole Blood | MDP | TNFα production | 133 nM | [8] |
| Human Crohn's & Ulcerative Colitis Biopsies | - | TNFα & IL-6 production | ~200 nM | [6] |
| Caco-2 cells | - | RIPK2-XIAP interaction | 26.22 nM | [7] |
Table 3: Off-Target Activity of GSK583
| Off-Target | Assay Type | IC50 | Reference |
| hERG | Electrophysiology | 7.45 µM | [3] |
| CYP3A4 | Fluorescence | 5 µM | [3] |
Signaling Pathway
The following diagram illustrates the NOD2-RIPK2 signaling pathway and the point of intervention by GSK583.
Caption: NOD2-RIPK2 signaling pathway and GSK583 inhibition.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize GSK583.
RIPK2 Fluorescent Polarization (FP) Binding Assay
This assay quantifies the binding of compounds to the ATP pocket of RIPK2.[8]
Workflow:
Caption: Workflow for RIPK2 FP binding assay.
Detailed Methodology:
-
Full-length FLAG His-tagged RIPK2 is purified from a baculovirus expression system.
-
A fluorescently labeled ATP-competitive ligand is used.
-
The enzyme and ligand are prepared in a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[8]
-
Test compounds are serially diluted in 100% DMSO.
-
100 nL of the compound solution is dispensed into a multiwell plate.
-
5 µL of RIPK2 enzyme solution is added and incubated for 10 minutes at room temperature.
-
5 µL of the fluorescent ligand solution is added.
-
The plate is incubated for 60 minutes at room temperature.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated from the dose-response curves.
Cellular Assay for MDP-Stimulated TNFα Production in Human Monocytes
This assay assesses the ability of GSK583 to inhibit RIPK2-dependent cytokine production in a cellular context.[9]
Workflow:
Caption: Workflow for cellular TNFα production assay.
Detailed Methodology:
-
Primary human monocytes are isolated from peripheral blood.
-
Monocytes are pre-treated with various concentrations of GSK583 for 30 minutes.
-
Cells are then stimulated with muramyl dipeptide (MDP), a NOD2 ligand, for 6 hours.
-
The cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is quantified using an immunoassay, such as ELISA.
-
The percent inhibition of TNFα production is calculated relative to a vehicle control, and IC50 values are determined.
Conclusion
GSK583 is a valuable research tool for investigating the biological functions of RIPK2. Its high potency and selectivity have enabled a deeper understanding of the role of the NOD-RIPK2 signaling pathway in inflammatory processes. While off-target activities have precluded its progression as a clinical drug candidate, the data generated from studies with GSK583 continue to inform the development of next-generation RIPK2 inhibitors with improved therapeutic profiles. This guide provides a comprehensive summary of the key characteristics of GSK583 to aid researchers in their exploration of RIPK2 as a therapeutic target.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
RIPK2-IN-2: A Technical Guide to Studying RIPK2 Ubiquitination and Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical adaptor protein in the signaling cascade initiated by the intracellular pattern recognition receptors NOD1 and NOD2. The post-translational modification of RIPK2 by ubiquitination is a pivotal event that dictates the activation of downstream inflammatory pathways, including NF-κB and MAPK signaling. Dysregulation of this pathway is implicated in numerous inflammatory diseases. This technical guide details the use of RIPK2-IN-2, a Proteolysis-Targeting Chimera (PROTAC), as a powerful chemical tool to investigate the dynamics of RIPK2 ubiquitination and its functional consequences. By hijacking the ubiquitin-proteasome system, this compound induces the targeted degradation of RIPK2, offering a distinct mechanism of action compared to traditional kinase inhibitors. This guide provides an in-depth overview of the relevant signaling pathways, quantitative data for RIPK2 modulators, detailed experimental protocols for characterizing the effects of this compound, and visual workflows to facilitate experimental design.
Introduction: RIPK2 and the Role of Ubiquitination
RIPK2 is a dual-specificity serine/threonine/tyrosine kinase that functions as an essential scaffold protein downstream of NOD1 and NOD2 receptors.[1][2] Upon recognition of bacterial peptidoglycan fragments, NOD receptors oligomerize and recruit RIPK2 via homotypic CARD-CARD interactions.[3][4] This recruitment triggers a cascade of post-translational modifications on RIPK2, with ubiquitination being the central regulatory event.
RIPK2 is modified with various ubiquitin chains, which serve distinct functions:
-
K63- and M1-linked (linear) polyubiquitination: These non-degradative chains are crucial for signal propagation.[3][5] They are assembled by E3 ligases such as X-linked inhibitor of apoptosis (XIAP) and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[5][6] This ubiquitinated RIPK2 acts as a scaffold to recruit downstream kinase complexes like TAK1 and IKK, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[2][3]
-
K48-linked polyubiquitination: This type of ubiquitination marks RIPK2 for degradation by the 26S proteasome, serving as a negative feedback mechanism to terminate the inflammatory signal.[3]
Given its central role, modulating RIPK2 activity and stability is a key therapeutic strategy for inflammatory disorders. While many small molecule inhibitors target the ATP-binding pocket of the kinase domain, recent studies have shown that RIPK2's kinase activity may be dispensable for signaling, with its scaffolding function being paramount.[7] This highlights the need for tools that can directly probe the ubiquitination and degradation of the RIPK2 protein itself.
The NOD2-RIPK2 Signaling Pathway
The activation of NOD2 by its ligand, muramyl dipeptide (MDP), initiates a well-defined signaling cascade culminating in an inflammatory response. The diagram below illustrates the key molecular events, emphasizing the central role of RIPK2 ubiquitination.
This compound: A PROTAC for Targeted Degradation
This compound is a PROTAC, a heterobifunctional molecule designed to induce the selective degradation of a target protein.[8] It consists of three components:
-
A ligand that binds to the target protein (RIPK2).
-
A ligand that binds to an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[8]
-
A linker connecting the two ligands.
This compound functions by forming a ternary complex between RIPK2 and the VHL E3 ligase. This proximity induces the VHL-mediated polyubiquitination of RIPK2 with K48-linked chains, marking it for recognition and degradation by the proteasome.[8] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple RIPK2 molecules.[9]
Quantitative Data on RIPK2 Modulators
Quantitative assessment is crucial for comparing the efficacy of different chemical probes. The following tables summarize key data for this compound and other well-characterized RIPK2 inhibitors.
Table 1: Activity of this compound PROTAC
| Compound | Mechanism of Action | Assay | Result | Citation |
|---|---|---|---|---|
| This compound | RIPK2 Degrader (VHL-based PROTAC) | Cellular Degradation | >80% degradation of RIPK2 | [8] |
| | | Cellular Degradation | Effective at concentrations <1 µM |[8] |
Table 2: Comparative Activity of RIPK2 Kinase Inhibitors
| Compound | Type | Target | IC₅₀ | Citation |
|---|---|---|---|---|
| Ponatinib | Type II Kinase Inhibitor | RIPK2 | 7 nM | [10] |
| Regorafenib | Type II Kinase Inhibitor | RIPK2 | 41 nM | [10] |
| CSLP37 | Kinase Inhibitor | RIPK2 | 16 nM | [4][11] |
| WEHI-345 | Type I Kinase Inhibitor | RIPK2 | 130 nM | [10] |
| Compound 10w | Kinase Inhibitor | RIPK2 | 0.6 nM | [12] |
| GSK583 | Kinase Inhibitor | RIPK2 | 8 nM (Cellular TNFα) |[1] |
Experimental Protocols and Workflow
To characterize the activity of this compound, a series of biochemical and cellular assays are required. The workflow below outlines the key experiments, followed by detailed protocols.
Protocol 1: Western Blotting for RIPK2 Degradation
Objective: To quantify the dose- and time-dependent degradation of RIPK2 induced by this compound.
Materials:
-
Human monocytic THP-1 cells (or other suitable cell line expressing RIPK2).
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Primary antibodies: anti-RIPK2, anti-VHL, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
Treatment: Seed cells at an appropriate density. Allow them to adhere/stabilize. Treat with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16 hours) or with a fixed concentration (e.g., 100 nM) for various times (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, incubate on ice for 30 minutes, and clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
-
Protein Quantification: Determine protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts (e.g., 20-30 µg) for each sample, resolve by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-RIPK2, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize RIPK2 levels to the loading control (β-actin). Calculate the percentage of remaining RIPK2 relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation).
Protocol 2: Immunoprecipitation (IP) for RIPK2 Ubiquitination
Objective: To determine if this compound induces K48-linked (degradative) ubiquitination of RIPK2.
Materials:
-
Treated cell lysates from Protocol 1 (use a time point showing significant degradation, e.g., 4-8 hours).
-
Proteasome inhibitor MG132 (optional, to accumulate ubiquitinated species).
-
Anti-RIPK2 antibody for IP.
-
Protein A/G magnetic beads.
-
IP Lysis Buffer (non-denaturing).
-
Wash Buffer.
-
Primary antibodies for Western blot: anti-K48-Ub, anti-K63-Ub, anti-RIPK2.
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM) and a DMSO control for 4-8 hours. Optionally, pre-treat with MG132 (10-20 µM) for 2-4 hours before lysis to prevent degradation of ubiquitinated RIPK2.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate (e.g., 500-1000 µg of protein) with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform Western blotting as described in Protocol 1.
-
Immunoblotting: Probe separate membranes with antibodies against K48-linkage-specific ubiquitin, K63-linkage-specific ubiquitin, and total RIPK2 (to confirm successful IP).
-
Analysis: An increase in the K48-ubiquitin signal in the this compound treated sample compared to the control will confirm the PROTAC's mechanism of inducing degradative ubiquitination.
Protocol 3: ELISA for Downstream Cytokine Release
Objective: To measure the functional consequence of RIPK2 degradation on NOD2-mediated inflammatory signaling.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs).
-
This compound.
-
NOD2 ligand: L18-MDP (a potent, lipophilic MDP analog).
-
Human or Mouse TNF-α/IL-6 ELISA Kit.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Pre-treatment: Pre-treat cells with a dose-range of this compound (or DMSO control) for a time sufficient to achieve significant degradation (e.g., 16 hours).
-
Stimulation: After pre-treatment, stimulate the cells with an appropriate concentration of L18-MDP (e.g., 200 ng/mL) for 6-24 hours to activate the NOD2 pathway.[13]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the this compound concentration to determine the IC₅₀ for the inhibition of the inflammatory response.
Conclusion
This compound represents a modern chemical probe for dissecting the role of RIPK2 in cellular signaling. As a PROTAC, it offers a distinct advantage over traditional inhibitors by inducing the physical removal of the RIPK2 protein, thereby ablating both its kinase and scaffolding functions. This allows for a more definitive investigation into the consequences of RIPK2 loss. The experimental framework provided in this guide offers a comprehensive approach to characterizing the biochemical and functional effects of this compound, from confirming its mechanism of action via induced ubiquitination and degradation to quantifying its impact on downstream inflammatory responses. Such tools are invaluable for both fundamental research into NOD-like receptor signaling and the development of novel therapeutics for a range of inflammatory diseases.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding how RIPK2 inhibitors affect ubiquitin-mediated inflammatory signalling — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of RIPK2 Inhibition in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the burgeoning field of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) inhibition as a promising therapeutic strategy for Inflammatory Bowel Disease (IBD). While direct and extensive data on a specific compound named RIPK2-IN-2 in IBD models is not publicly available, this document will delve into the core principles of RIPK2's role in IBD pathogenesis. We will utilize data from studies on other potent and selective RIPK2 inhibitors to illustrate the therapeutic potential and provide a framework for future research and development in this area.
Introduction: The Rationale for Targeting RIPK2 in IBD
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1][2] A key driver of this inflammation is the dysregulation of the innate immune system's response to gut microbiota.[1] RIPK2, a crucial signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2, has emerged as a compelling therapeutic target.[1][3][4]
Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2.[3][5] This activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines through the activation of NF-κB and MAPK pathways.[3][4][5] In the inflamed intestinal mucosa of IBD patients, the expression of RIPK2 and its associated signaling molecules is significantly elevated, correlating with increased levels of pro-inflammatory cytokines.[4] Therefore, inhibiting RIPK2 presents a targeted approach to dampen the excessive inflammatory response characteristic of IBD. Several small molecule inhibitors of RIPK2 have shown efficacy in preclinical models of colitis, underscoring the therapeutic promise of this strategy.[4][6]
The RIPK2 Signaling Pathway in IBD
The signaling cascade initiated by NOD1/2 and mediated by RIPK2 is a central driver of intestinal inflammation. The following diagram illustrates this critical pathway.
Data Presentation: Efficacy of RIPK2 Inhibition in Preclinical IBD Models
While specific data for "this compound" is not available in the public domain, the following tables summarize the quantitative data from a study on a potent and selective RIPK2 inhibitor, compound 10w , in a dextran sulfate sodium (DSS)-induced colitis mouse model.[6] This data serves as a strong illustration of the potential efficacy of RIPK2 inhibition.
Table 1: Effect of RIPK2 Inhibitor 10w on Disease Activity Index (DAI) in DSS-Induced Colitis [6]
| Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 |
| Control | 0 | 0.5 ± 0.2 | 1.2 ± 0.4 | 1.8 ± 0.5 |
| DSS | 0 | 1.5 ± 0.4 | 3.2 ± 0.6 | 4.5 ± 0.8 |
| DSS + 10w (10 mg/kg) | 0 | 1.1 ± 0.3 | 2.1 ± 0.5 | 2.8 ± 0.6 |
| DSS + 10w (20 mg/kg) | 0 | 0.8 ± 0.2 | 1.5 ± 0.4 | 2.1 ± 0.5 |
DAI is a composite score of weight loss, stool consistency, and bleeding.
Table 2: Effect of RIPK2 Inhibitor 10w on Macroscopic Colonic Damage in DSS-Induced Colitis [6]
| Treatment Group | Body Weight Change (%) | Colon Length (cm) |
| Control | +5.2 ± 1.5 | 8.5 ± 0.4 |
| DSS | -15.8 ± 2.1 | 5.2 ± 0.3 |
| DSS + 10w (10 mg/kg) | -8.5 ± 1.8 | 6.8 ± 0.4 |
| DSS + 10w (20 mg/kg) | -4.1 ± 1.2 | 7.5 ± 0.3 |
Table 3: Histological Scoring of Colonic Inflammation [6]
| Treatment Group | Histological Score |
| Control | 0.5 ± 0.2 |
| DSS | 8.5 ± 1.2 |
| DSS + 10w (10 mg/kg) | 4.2 ± 0.8 |
| DSS + 10w (20 mg/kg) | 2.5 ± 0.5 |
Histological score assesses the severity of inflammation, ulceration, and tissue damage.
These data collectively demonstrate that pharmacological inhibition of RIPK2 can significantly ameliorate the clinical and pathological features of experimental colitis.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the evaluation of therapeutic candidates. Below are methodologies for two commonly used murine models of IBD.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to induce an acute colitis that resembles human ulcerative colitis.
Detailed Methodology:
-
Animals: 8-10 week old C57BL/6 mice are commonly used.
-
Induction: Colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: The RIPK2 inhibitor or vehicle is administered daily, typically starting from day 0 or day 1 of DSS administration.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the entire colon is excised. Colon length and weight are measured. A distal segment is fixed in 10% buffered formalin for histological analysis (H&E staining). The remaining colonic tissue is snap-frozen for myeloperoxidase (MPO) assay or homogenized for cytokine protein level analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model induces a T-cell-mediated colitis that shares features with Crohn's disease.
Detailed Methodology:
-
Animals: BALB/c mice are often used as they are more susceptible to TNBS-induced colitis.
-
Sensitization (Optional): Mice can be pre-sensitized by epicutaneous application of TNBS one week prior to intrarectal challenge.
-
Induction: Mice are anesthetized, and a catheter is inserted into the colon. A solution of TNBS (e.g., 2.5 mg in 50% ethanol) is slowly instilled into the colon.
-
Treatment: The RIPK2 inhibitor or vehicle is typically administered daily, starting one day before or on the day of TNBS instillation.
-
Monitoring: Body weight is monitored daily. Clinical signs of colitis are observed.
-
Endpoint Analysis: Mice are typically euthanized 3-5 days after TNBS administration. The colon is harvested for macroscopic scoring of inflammation, measurement of colon weight-to-length ratio, histological analysis, and cytokine measurements as described for the DSS model.
Conclusion and Future Directions
The inhibition of RIPK2 represents a highly promising therapeutic strategy for IBD. The central role of RIPK2 in mediating pro-inflammatory signaling downstream of NOD1 and NOD2 makes it an attractive target for intervention. Preclinical data from various RIPK2 inhibitors in established IBD models demonstrate a significant reduction in disease severity, highlighting the potential of this approach.
Future research should focus on the development of highly selective and orally bioavailable RIPK2 inhibitors with favorable safety profiles. While this guide has used data from other inhibitors to illustrate the concept, the evaluation of specific molecules like this compound in these well-defined preclinical models will be crucial to advance this therapeutic strategy towards clinical application for the benefit of patients with IBD.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Role of RIPK2 Inhibition in Adaptive Immunity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific inhibitor "RIPK2-IN-2" is not widely documented in publicly available scientific literature. Therefore, this guide will utilize GSK583 , a well-characterized, potent, and selective RIPK2 inhibitor, as a representative molecule to explore the therapeutic potential of RIPK2 inhibition in the context of adaptive immunity. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other RIPK2 inhibitors.
Executive Summary
Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical signaling node, primarily known for its role in the innate immune response downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1] However, emerging evidence points towards a significant, albeit debated, role for RIPK2 in modulating adaptive immunity.[2][3] This technical guide provides a comprehensive overview of RIPK2's involvement in adaptive immune responses and the effects of its inhibition by small molecules, with a focus on the representative inhibitor, GSK583. We will delve into the core signaling pathways, present quantitative data for key inhibitors, provide detailed experimental protocols for assessing inhibitor activity, and visualize complex biological processes using signaling pathway and workflow diagrams.
The Role of RIPK2 in Adaptive Immunity
RIPK2 is a multifaceted protein containing an N-terminal kinase domain and a C-terminal caspase activation and recruitment domain (CARD).[4] While its function in innate immunity is well-established, its influence on adaptive immunity is an area of active investigation. Studies have suggested that RIPK2 is involved in T-cell receptor (TCR) signaling, promoting the phosphorylation of BCL10 and subsequent activation of the NF-κB pathway, which is crucial for T-cell proliferation, differentiation, and cytokine production.[5] Some reports indicate that RIPK2-deficient mice show impaired T-cell-dependent responses in vivo.[5]
However, other studies have produced conflicting results, suggesting that RIPK2 is not essential for TCR signaling, T-helper cell differentiation, or cytotoxic T-lymphocyte responses.[6] More recent research indicates that RIPK2 may act as a T-cell intrinsic repressor of pathogenic T-helper 17 (Th17) cell differentiation under certain conditions.[7] The inhibition of RIPK2 has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by preventing inflammatory cytokine production.[8] This suggests that targeting RIPK2 could be a viable therapeutic strategy for T-cell-driven autoimmune diseases.
Quantitative Data for RIPK2 Inhibitors
The development of potent and selective RIPK2 inhibitors has been instrumental in elucidating its biological functions. Below is a summary of the in vitro and cellular activities of GSK583 and other notable RIPK2 inhibitors.
| Inhibitor | Target | Assay Type | IC50/K_d_ | Cell Type/System | Reference |
| GSK583 | RIPK2 | Biochemical Kinase Assay | 5 nM | Recombinant Human RIPK2 | [8][9] |
| RIPK2 | MDP-stimulated TNF-α production | 8 nM | Primary Human Monocytes | [9] | |
| RIPK2 | MDP-stimulated TNF-α production | 237 nM | Human Whole Blood | [9] | |
| RIPK2 | MDP-stimulated IL-6 production | 200 nM | Not Specified | [9] | |
| WEHI-345 | RIPK2 | Biochemical Kinase Assay | 130 nM | Recombinant Human RIPK2 | [5][10] |
| RIPK2 | Binding Affinity (K_d_) | 46 nM | Recombinant Human RIPK2 | [11] | |
| Ponatinib | RIPK2 | Biochemical Kinase Assay | 6.7 nM | Recombinant RIPK2 | [12] |
| CSLP37 | RIPK2 | Biochemical Kinase Assay | 16.3 nM | Recombinant RIPK2 | [13][14] |
| RIPK2 | NOD2 Cell Signaling Assay | 26 nM | HEK293T cells | [15] |
Experimental Protocols
Biochemical RIPK2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of a RIPK2 inhibitor using a fluorescence polarization (FP)-based binding assay.[9]
Materials:
-
Full-length, tagged recombinant human RIPK2 protein
-
Fluorescently labeled ATP-competitive ligand
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS
-
Test inhibitor (e.g., GSK583) dissolved in 100% DMSO
-
384-well, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in 100% DMSO.
-
Dispense 100 nL of the diluted inhibitor or DMSO (vehicle control) into the wells of the 384-well plate.
-
Prepare the RIPK2 enzyme solution in assay buffer at twice the final desired concentration.
-
Add 5 µL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Prepare the fluorescently labeled ligand solution in assay buffer at twice the final desired concentration (e.g., 5 nM).
-
Add 5 µL of the fluorescent ligand solution to each well.
-
Incubate the plate for at least 10 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular Assay: Inhibition of NOD2-Mediated Cytokine Production in Human Monocytes
This protocol outlines a method to assess the cellular activity of a RIPK2 inhibitor by measuring its effect on the production of TNF-α in primary human monocytes stimulated with a NOD2 ligand.[9]
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Monocyte isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Muramyl dipeptide (MDP), a NOD2 ligand
-
Test inhibitor (e.g., GSK583) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate monocytes from human PBMCs according to the manufacturer's protocol.
-
Seed the purified monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 2-4 hours.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with MDP at a final concentration of 10 µg/mL for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.
T-Cell Proliferation Assay
This protocol describes a general method to evaluate the effect of a RIPK2 inhibitor on T-cell proliferation following TCR stimulation.
Materials:
-
Isolated human or murine CD4+ or CD8+ T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
Test inhibitor (e.g., GSK583)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Label the isolated T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Coat the wells of a 96-well plate with anti-CD3 antibody.
-
Wash the plate to remove unbound antibody.
-
Resuspend the labeled T-cells in complete medium and add them to the coated wells.
-
Add soluble anti-CD28 antibody to the wells.
-
Add serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and analyze the dye dilution by flow cytometry to assess cell proliferation.
-
Quantify the percentage of proliferated cells in the presence of different inhibitor concentrations.
Mandatory Visualizations
RIPK2 Signaling Pathway in Adaptive Immunity
Caption: RIPK2's role in TCR-mediated NF-κB activation.
Experimental Workflow for Cellular RIPK2 Inhibition Assay
Caption: Workflow for assessing RIPK2 inhibitor cellular activity.
Logical Relationship of RIPK2 Inhibition and T-Cell Response
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. Ponatinib delays the growth of solid tumours by remodelling immunosuppressive tumour microenvironment through the inhibition of induced PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astorscientific.us [astorscientific.us]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of RIPK2-IN-2 on RIPK2 Autophosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Activation of RIPK2 involves its autophosphorylation, a key event that initiates a signaling cascade leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. Consequently, inhibition of RIPK2 activity has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
This technical guide focuses on RIPK2-IN-2, a novel therapeutic agent targeting RIPK2. Unlike traditional kinase inhibitors that competitively block the ATP-binding site to prevent autophosphorylation, this compound is a Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule operates by inducing the targeted degradation of the RIPK2 protein. By recruiting an E3 ubiquitin ligase to RIPK2, this compound triggers the ubiquitination and subsequent proteasomal degradation of the kinase. This leads to a reduction in the total cellular levels of RIPK2, and consequently, a decrease in autophosphorylated RIPK2, thereby abrogating downstream inflammatory signaling.
This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on RIPK2 levels and downstream signaling pathways.
Introduction to RIPK2 Signaling and Autophosphorylation
RIPK2 is a serine/threonine/tyrosine kinase that plays a pivotal role in the innate immune system. It acts as a crucial adaptor protein for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 receptors. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its oligomerization and subsequent activation through autophosphorylation.[1][2] This autophosphorylation is a critical step for the recruitment of downstream signaling molecules and the activation of inflammatory pathways.[3][4]
Activated RIPK2 serves as a scaffold for the assembly of a signaling complex that includes E3 ubiquitin ligases, such as XIAP, which catalyze the addition of K63-linked polyubiquitin chains to RIPK2.[5][6] This ubiquitination is essential for the recruitment and activation of the TAK1 and IKK complexes, which in turn activate the MAPK and NF-κB signaling pathways, respectively.[3][5] These pathways ultimately lead to the transcription of genes encoding pro-inflammatory cytokines and chemokines, driving the inflammatory response.
This compound: A PROTAC-Mediated Degrader of RIPK2
This compound is a heterobifunctional molecule designed to induce the degradation of RIPK2. It consists of three key components: a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). By simultaneously binding to both RIPK2 and the E3 ligase, this compound brings the two proteins into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to RIPK2. The polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.
The primary effect of this compound is the reduction of total RIPK2 protein levels. As a direct consequence, the amount of autophosphorylated RIPK2 is also diminished, leading to the inhibition of downstream inflammatory signaling.
Quantitative Data on RIPK2 Degradation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While specific DC50 and Dmax values for this compound are not yet publicly available in peer-reviewed literature, data from analogous RIPK2 PROTACs demonstrate the potential of this approach.
| PROTAC Compound | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| GSK3728857A | IAP | SIM-A9 | Not Reported | >90% at 1 µM | 4 | [7] |
| PROTAC 2 | IAP | THP-1 | ~0.4 | >90 | 18 | [8] |
| PROTAC 6 | IAP | THP-1 | ~1.26 | >90 | 18 | [8] |
Note: The data presented for GSK3728857A, PROTAC 2, and PROTAC 6 are from studies on similar RIPK2 PROTACs and are included to provide a representative understanding of the potency of this class of molecules. Specific quantitative data for this compound should be determined experimentally.
Experimental Protocols
Assessment of RIPK2 Degradation by Western Blotting
Objective: To determine the dose- and time-dependent degradation of RIPK2 induced by this compound.
Materials:
-
Cell line expressing endogenous RIPK2 (e.g., THP-1, SIM-A9)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RIPK2, anti-phospho-RIPK2 (optional), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the RIPK2 band intensity to the loading control (β-actin). Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
Quantitative Analysis of RIPK2 Degradation by Mass Spectrometry
Objective: To precisely quantify the levels of RIPK2 protein following treatment with this compound.
Materials:
-
Cell line expressing endogenous RIPK2
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle as described for the Western blot protocol. Lyse the cells and quantify the total protein.
-
Proteolytic Digestion: Digest the protein lysates with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides specific to RIPK2. Compare the abundance of RIPK2 peptides in this compound-treated samples to vehicle-treated samples to determine the extent of protein degradation.
Assessment of Downstream Signaling Inhibition
Objective: To evaluate the functional consequence of RIPK2 degradation on downstream signaling pathways (NF-κB and MAPK).
Materials:
-
Cell line responsive to NOD2 stimulation (e.g., THP-1)
-
This compound
-
NOD2 ligand (e.g., Muramyl Dipeptide - MDP)
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 (MAPK), anti-p38, anti-RIPK2, anti-β-actin
-
Other reagents as per the Western blot protocol.
Procedure:
-
Cell Treatment: Pre-treat cells with this compound or vehicle for a time sufficient to induce RIPK2 degradation (e.g., 4 hours).
-
Stimulation: Stimulate the cells with a NOD2 ligand (e.g., MDP) for a short period (e.g., 30-60 minutes).
-
Western Blot Analysis: Perform Western blotting as described above, using antibodies to detect the phosphorylated and total levels of key downstream signaling proteins (p65 and p38) and to confirm RIPK2 degradation.
-
Data Analysis: Quantify the levels of phosphorylated p65 and p38 relative to their total protein levels and normalize to the stimulated vehicle control.
Visualizations
References
- 1. embopress.org [embopress.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures | Life Science Alliance [life-science-alliance.org]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. The diverse roles of RIP kinases in host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RIPK2-IN-2 in Regulating MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. This activation leads to the production of pro-inflammatory cytokines and is essential for the innate immune response. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases.
RIPK2-IN-2 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of RIPK2. As a heterobifunctional molecule, this compound simultaneously binds to RIPK2 and an E3 ubiquitin ligase, thereby tagging RIPK2 for proteasomal degradation. This targeted degradation of RIPK2 effectively ablates its signaling functions, offering a powerful therapeutic strategy to modulate inflammatory responses. This technical guide provides an in-depth overview of the role of this compound in regulating MAPK signaling, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Core Concepts: RIPK2 and the MAPK Signaling Pathway
The MAPK signaling cascade is a crucial cellular process that regulates a wide array of physiological responses, including inflammation, cell proliferation, differentiation, and apoptosis. The three major tiers of the MAPK pathway are p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
Activation of the NOD1/NOD2 pathway triggers the autophosphorylation and ubiquitination of RIPK2. This post-translational modification creates a scaffold for the recruitment and activation of the downstream kinase TAK1 (Transforming growth factor-β-activated kinase 1). TAK1, in turn, phosphorylates and activates the MAPK kinases (MKKs), which then phosphorylate and activate the respective MAPKs (p38, JNK, and ERK). The activated MAPKs subsequently phosphorylate a variety of transcription factors and other cellular proteins, leading to the expression of inflammatory genes.
Mechanism of Action of this compound
This compound functions as a PROTAC, a molecule designed to induce the targeted degradation of a specific protein. It consists of three key components: a ligand that binds to RIPK2, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau or Cereblon), and a linker connecting the two ligands.
By simultaneously binding to RIPK2 and an E3 ligase, this compound brings the two proteins into close proximity. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to RIPK2, leading to its polyubiquitination. The polyubiquitinated RIPK2 is then recognized and degraded by the proteasome. The degradation of RIPK2 effectively removes it from the signaling pathway, thereby preventing the downstream activation of TAK1 and, consequently, the entire MAPK cascade.
Quantitative Data on this compound Activity
This compound, also identified as "example 25" in patent literature, has been shown to be a potent degrader of the RIPK2 protein. The following table summarizes the available quantitative data on its activity.
| Parameter | Cell Line | Concentration | Treatment Time | Result | Reference |
| RIPK2 Degradation | THP-1 cells | < 1 µM | 12 hours | > 80% degradation of RIPK2 | [1] |
Experimental Protocols
Western Blot Analysis of MAPK Phosphorylation
This protocol is adapted from methodologies used to study the effects of RIPK2 degradation on downstream signaling pathways.
Objective: To determine the effect of this compound on the phosphorylation of p38, JNK, and ERK in response to NOD2 stimulation.
Materials:
-
Cell line expressing NOD2 (e.g., THP-1, HEK293-NOD2)
-
This compound
-
Muramyl dipeptide (MDP) or other suitable NOD2 agonist
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)
-
Rabbit anti-SAPK/JNK
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-RIPK2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for the desired duration (e.g., 4, 8, 12, 24 hours).
-
Stimulate the cells with a NOD2 agonist (e.g., 10 µg/mL MDP) for a predetermined time (e.g., 30-60 minutes) to induce MAPK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each MAPK.
-
Normalize to the loading control (β-actin) to account for loading differences.
-
Compare the levels of phosphorylated MAPKs in this compound-treated cells to the vehicle-treated, stimulated control.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to RIPK2 in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Cell lysis buffer (without detergents for initial lysis, with detergents for solubilization) supplemented with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents (as described above)
-
Primary antibody: Rabbit anti-RIPK2
Procedure:
-
Compound Treatment:
-
Treat cultured cells with this compound at various concentrations or with DMSO for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other gentle lysis methods.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis of Soluble RIPK2:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble RIPK2 in each sample by Western blotting as described above, using an anti-RIPK2 antibody.
-
-
Data Analysis:
-
Quantify the band intensity of soluble RIPK2 at each temperature for both vehicle and this compound treated samples.
-
Plot the percentage of soluble RIPK2 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of RIPK2.
-
Conclusion
This compound represents a promising therapeutic modality for inflammatory diseases driven by aberrant NOD1/2-RIPK2 signaling. As a PROTAC, it offers the advantage of catalytically inducing the degradation of RIPK2, leading to a sustained and potent inhibition of downstream signaling pathways, including the p38, JNK, and ERK MAPK cascades. The provided experimental protocols offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other RIPK2-targeting compounds. Further studies are warranted to provide direct quantitative evidence of the inhibitory effects of this compound on MAPK phosphorylation and to explore its therapeutic potential in various disease models.
References
The Interplay of RIPK2 and E3 Ligases: A Technical Guide to the Inhibitor GSK583
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the NOD1 and NOD2 pattern recognition receptors. Its activation triggers potent inflammatory responses through the NF-κB and MAPK pathways, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. A key regulatory step in RIPK2 signaling is its ubiquitination by E3 ligases, most notably the X-linked inhibitor of apoptosis protein (XIAP). This guide provides an in-depth examination of the RIPK2 inhibitor GSK583, focusing on its mechanism of action, which involves the disruption of the crucial interaction between RIPK2 and E3 ligases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.
The RIPK2 Signaling Axis and the Role of E3 Ligases
The canonical RIPK2 signaling pathway is initiated by the detection of bacterial peptidoglycans by the cytosolic receptors NOD1 and NOD2. Upon ligand binding, NOD receptors oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions. This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, a critical step for the recruitment of downstream signaling complexes.[1]
Several E3 ubiquitin ligases are implicated in RIPK2 ubiquitination, including XIAP, cIAP1, cIAP2, TRAF6, and Pellino3.[2] Among these, XIAP is considered a master regulator. XIAP directly binds to the kinase domain of RIPK2 via its BIR2 domain and catalyzes the formation of K63-linked polyubiquitin chains on RIPK2.[2][3][4] These ubiquitin chains act as a scaffold to recruit the TAK1 and IKK complexes, leading to the activation of MAPK and NF-κB signaling pathways, respectively, and the subsequent production of pro-inflammatory cytokines.[1][5]
GSK583: A Potent RIPK2 Inhibitor
GSK583 is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6] It was developed as a tool compound to probe the function of RIPK2 in inflammatory signaling. While its development as a clinical candidate was halted due to off-target effects on the hERG channel and CYP3A4, it remains an invaluable asset for preclinical research.[5][7]
Mechanism of Action
GSK583 is an ATP-competitive inhibitor that binds to the kinase domain of RIPK2.[8] Crucially, its mechanism of action extends beyond simple kinase inhibition. Recent studies have revealed that a primary mode of its efficacy in cellular systems is the disruption of the protein-protein interaction (PPI) between RIPK2 and the E3 ligase XIAP.[3][9][10] By binding to the ATP pocket, GSK583 induces a conformational change in the RIPK2 kinase domain that prevents the binding of the XIAP BIR2 domain.[3][9] This action blocks the essential ubiquitination of RIPK2, thereby inhibiting downstream NF-κB and MAPK activation, a mechanism that may be more critical for its cellular activity than the inhibition of RIPK2's kinase activity itself.[11]
Quantitative Data for GSK583
The potency of GSK583 has been characterized in various biochemical and cellular assays. The data highlights its high affinity for RIPK2 and its effective inhibition of NOD2-mediated inflammatory responses.
| Assay Type | Target/System | Readout | IC50 Value | Reference |
| Biochemical Assays | ||||
| Kinase Inhibition | Human RIPK2 | Kinase Activity | 5 nM | [6][7][12] |
| Kinase Inhibition | Rat RIPK2 | Kinase Activity | 2 nM | |
| Fluorescence Polarization | Human RIPK2 | Binding Affinity | 5 nM | [7][12] |
| Fluorescence Polarization | Human RIPK3 | Binding Affinity | 16 nM | [7][12] |
| Cellular Assays | ||||
| Cytokine Production | Human Monocytes (MDP-stimulated) | TNFα Production | 8 nM | [1][6][7][12] |
| Cytokine Production | Human Whole Blood (MDP-stimulated) | TNFα Production | 237 nM | [1][6] |
| Cytokine Production | Rat Whole Blood (MDP-stimulated) | TNFα Production | 133 nM | [6] |
| Cytokine Production | Human CD/UC Biopsies | TNFα & IL-6 Production | ~200 nM | [1] |
| PPI Inhibition | Caco-2 cells | RIPK2-XIAP Interaction | 26.22 nM | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize RIPK2 inhibitors like GSK583 and their interaction with E3 ligases.
In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the ADP concentration.[14]
-
Materials:
-
Protocol:
-
Prepare serial dilutions of GSK583 in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of RIPK2 enzyme diluted in Kinase Buffer to each well. Incubate for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., MBP and 50 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
RIPK2-XIAP Co-Immunoprecipitation (Co-IP)
This protocol is used to assess the interaction between RIPK2 and XIAP in a cellular context and the ability of an inhibitor to disrupt this interaction.
-
Principle: An antibody against a "bait" protein (e.g., HA-tagged XIAP) is used to pull it out of a cell lysate, along with any proteins it is bound to (the "prey," e.g., endogenous RIPK2). The presence of the prey protein is then detected by Western blot.
-
Materials:
-
HEK293T cells.
-
Plasmids for expressing tagged proteins (e.g., pcDNA3-HA-XIAP).
-
Transfection reagent (e.g., LipoD293).[16]
-
GSK583 or other test compounds.
-
Lysis Buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors).
-
Anti-HA magnetic beads or Protein A/G beads.
-
Primary antibodies: anti-RIPK2, anti-HA.
-
Secondary HRP-conjugated antibodies.
-
SDS-PAGE and Western blotting equipment.
-
-
Protocol:
-
Seed HEK293T cells in 6-well plates. After 24 hours, transfect cells with the HA-XIAP plasmid.
-
Allow protein expression for 24-48 hours.
-
Treat the cells with GSK583 or DMSO for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation. Reserve a small aliquot as the "input" control.
-
Add anti-HA antibody-conjugated beads to the remaining lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in 2x SDS-PAGE sample buffer.
-
Analyze the input and eluted samples by SDS-PAGE and Western blotting using anti-HA and anti-RIPK2 antibodies. A reduction in the co-precipitated RIPK2 signal in the GSK583-treated sample indicates disruption of the interaction.[9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.
-
Principle: Ligand binding typically stabilizes a target protein, increasing its melting temperature (Tagg). In CETSA, cells are treated with a compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[17][18]
-
Materials:
-
K562 or other suitable cell line.
-
GSK583 or other test compounds.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
PCR machine or thermal cycler.
-
Western blotting or AlphaScreen® equipment for detection.
-
-
Protocol:
-
Culture cells and treat with GSK583 or DMSO (vehicle) for 1-2 hours at 37°C.
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RIPK2 in each sample by Western blot or another detection method.
-
Plot the amount of soluble RIPK2 as a function of temperature for both vehicle and GSK583-treated samples. A shift of the curve to higher temperatures in the presence of GSK583 indicates target engagement.
-
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thesgc.org [thesgc.org]
- 12. GSK583 | RIP kinase | TargetMol [targetmol.com]
- 13. biorxiv.org [biorxiv.org]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Structure shows that the BIR2 domain of E3 ligase XIAP binds across the RIPK2 kinase dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RIPK2-IN-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[1][2][3] It functions downstream of the intracellular pattern recognition receptors, NOD1 and NOD2, which detect bacterial peptidoglycans.[1][2][3] Upon activation, RIPK2 undergoes autophosphorylation and facilitates the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[1][2]
RIPK2-IN-2 is a potent and selective inhibitor of RIPK2 kinase activity. These application notes provide detailed protocols for the in vitro characterization of this compound, including biochemical and cellular assays to determine its potency and mechanism of action.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. By blocking the kinase activity of RIPK2, this compound effectively inhibits the production of inflammatory cytokines in response to NOD1 and NOD2 stimulation.
Data Presentation
The following table summarizes the in vitro activity of representative RIPK2 inhibitors, including compounds with similar mechanisms of action to this compound.
| Compound | Assay Type | Cell Line/System | Ligand | Readout | IC50 (nM) |
| WEHI-345 | Biochemical | Purified RIPK2 Enzyme | ATP | Kinase Activity | 130[2] |
| Cellular | Mouse Bone Marrow-Derived Macrophages (BMDMs) | MDP | TNF-α Secretion | Not specified | |
| GSK583 | Cellular | Human Monocytes | MDP | TNF-α Production | 8.0 |
| BI 706039 | Cellular | Human Cells | MDP | TNF-α Production | < 1.0[2] |
| Cellular | Mouse Cells | MDP | TNF-α Production | 2.9[2] | |
| OD36 | Biochemical | Purified RIPK2 Enzyme | ATP | Kinase Activity | 5.3[2] |
| OD38 | Biochemical | Purified RIPK2 Enzyme | ATP | Kinase Activity | 14.1[2] |
| Ponatinib | Biochemical | Purified RIPK2 Enzyme | ATP | Kinase Activity | 7 |
| Regorafenib | Biochemical | Purified RIPK2 Enzyme | ATP | Kinase Activity | 41 |
Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway and the point of intervention for this compound.
Experimental Protocols
Biochemical Assay: RIPK2 Kinase Activity (ADP-Glo™ Assay)
This protocol describes the measurement of RIPK2 kinase activity and the inhibitory effect of this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.
Experimental Workflow:
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range for IC50 determination (e.g., 100 µM to 0.1 nM).
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the RIPK2 enzyme to the desired concentration in Kinase Buffer.
-
Add 2 µL of the diluted enzyme to each well.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mix in Kinase Buffer. The final concentrations in the reaction should be optimized, for example, 25 µM ATP and 0.2 µg/µL MBP.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of MDP-Induced Cytokine Production in HEK293-NOD2 Cells
This protocol measures the ability of this compound to inhibit the production of a reporter gene (e.g., SEAP) or a pro-inflammatory cytokine (e.g., IL-8 or TNF-α) in a human embryonic kidney (HEK) 293 cell line stably overexpressing human NOD2.
Experimental Workflow:
References
Application Notes and Protocols for Utilizing a RIPK2 Inhibitor in a Murine Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a key signaling node in the innate immune response that drives intestinal inflammation.[2][3] RIPK2 is a critical downstream effector of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[1][2] Upon activation, RIPK2 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][4] Dysregulation of this pathway is associated with IBD pathogenesis, making RIPK2 an attractive therapeutic target.[1][2]
Small molecule inhibitors of RIPK2 have demonstrated efficacy in preclinical models of IBD by ameliorating intestinal inflammation.[2] These application notes provide a comprehensive overview and detailed protocols for the use of a representative RIPK2 inhibitor, referred to herein as "RIPK2-IN-X" (as a stand-in for a specific, potent, and selective inhibitor), in a dextran sodium sulfate (DSS)-induced murine model of acute colitis.
RIPK2 Signaling Pathway in Intestinal Inflammation
The diagram below illustrates the central role of RIPK2 in mediating inflammatory signals in response to bacterial components.
Caption: RIPK2 signaling cascade initiated by NOD2 sensing of bacterial peptidoglycan.
Experimental Workflow for Evaluating RIPK2-IN-X in a DSS-Induced Colitis Model
The following diagram outlines the typical experimental workflow for inducing and treating acute colitis in mice with a RIPK2 inhibitor.
Caption: Experimental timeline for a 7-day DSS-induced acute colitis model.
Detailed Experimental Protocols
DSS-Induced Acute Colitis Model
This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS).[5][6]
Materials:
-
8-10 week old C57BL/6 mice (or other susceptible strain)
-
Dextran sodium sulfate (DSS), colitis grade (MW: 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Standard mouse housing and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On Day 0, record the initial body weight of each mouse.
-
Prepare a 2.5% to 3.0% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.[5][7] The optimal concentration may vary depending on the mouse strain and DSS batch, and should be determined empirically.
-
Provide the DSS solution as the sole source of drinking water to the experimental groups for 7 consecutive days. Control mice should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding.[5]
-
Calculate the Disease Activity Index (DAI) daily for each mouse based on the scoring system in Table 1.
Table 1: Disease Activity Index (DAI) Scoring System [8][9]
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | Soft but formed | Faintly positive Hemoccult |
| 2 | 6-10 | Pasty, semi-formed | Positive Hemoccult |
| 3 | 11-15 | Liquid | Visible blood in stool |
| 4 | >15 | Gross rectal bleeding | Gross rectal bleeding |
DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Administration of RIPK2-IN-X
This protocol outlines the preparation and administration of the RIPK2 inhibitor.
Materials:
-
RIPK2-IN-X (e.g., GSK2983559, Compound 10w, or equivalent)[4][8]
-
Vehicle solution (e.g., 0.5% methylcellulose, 10% DMSO in PBS, or as recommended by the manufacturer)
-
Oral gavage needles or intraperitoneal injection supplies
Procedure:
-
Prepare a stock solution of RIPK2-IN-X in a suitable solvent (e.g., DMSO).
-
On each day of treatment, prepare the final dosing solution by diluting the stock solution in the appropriate vehicle. Sonication may be required to ensure a uniform suspension.
-
Administer RIPK2-IN-X to the treatment group(s) once or twice daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical oral dose for a potent inhibitor might range from 10-30 mg/kg.[8] For example, a specific inhibitor, GSK2983559, has been administered i.p. at 2 mg/kg.[4] The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Treatment should commence on Day 0 and continue for the duration of the study (7 days).
Post-Mortem Analysis
On Day 7, mice are euthanized for sample collection and analysis.
Procedure:
-
Record the final body weight.
-
Euthanize mice using a CO2 chamber followed by cervical dislocation.
-
Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.
-
Measure the length of the colon and record its weight.
-
Open the colon longitudinally and gently rinse with ice-cold PBS to remove fecal matter.
-
Divide the colon into sections for various analyses:
-
Histopathology: Fix a distal segment in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
Myeloperoxidase (MPO) Assay: Snap-freeze a segment in liquid nitrogen and store at -80°C. MPO is an enzyme abundant in neutrophils and serves as a marker of neutrophil infiltration.
-
Cytokine Analysis: Snap-freeze a segment in liquid nitrogen and store at -80°C. Tissues can be homogenized to measure protein levels of TNF-α, IL-6, and IL-1β via ELISA or multiplex assay.
-
Gene Expression Analysis: Place a segment in an RNA stabilization solution (e.g., RNAlater), store at 4°C overnight, then transfer to -80°C for long-term storage. RNA can be extracted for qPCR analysis of inflammatory gene expression.
-
Data Presentation and Expected Outcomes
Treatment with an effective RIPK2 inhibitor is expected to significantly ameliorate the signs of colitis. The following tables summarize representative quantitative data from studies evaluating RIPK2 inhibitors in murine colitis models.
Table 2: Effect of RIPK2-IN-X on Clinical and Macroscopic Parameters in DSS-Induced Colitis [8]
| Treatment Group (n=8-10/group) | Dose & Route | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Healthy Control | - | +2 to +5% | 0 | 8.5 ± 0.5 |
| DSS + Vehicle | - | -15 to -20% | 3.5 ± 0.4 | 5.0 ± 0.3 |
| DSS + RIPK2-IN-X | 20 mg/kg, p.o. | -2 to -5% | 1.5 ± 0.3 | 7.5 ± 0.4 |
| DSS + Tofacitinib (Positive Control) | 20 mg/kg, p.o. | -8 to -12% | 2.5 ± 0.4 | 6.2 ± 0.3 |
Values are presented as mean ± SEM. Data is representative and compiled from published studies.[8]
Table 3: Effect of RIPK2-IN-X on Histological and Inflammatory Markers [10]
| Treatment Group | Histological Score (0-4) | MPO Activity (U/mg tissue) | Colonic TNF-α (pg/mg tissue) | Colonic IL-6 (pg/mg tissue) |
| Healthy Control | 0.2 ± 0.1 | 0.5 ± 0.1 | 20 ± 5 | 15 ± 4 |
| DSS + Vehicle | 3.5 ± 0.3 | 5.0 ± 0.6 | 150 ± 20 | 120 ± 15 |
| DSS + RIPK2-IN-X | 1.2 ± 0.2 | 1.5 ± 0.3 | 50 ± 10 | 45 ± 8 |
Values are presented as mean ± SEM. Histological scoring assesses the degree of inflammation, ulceration, and tissue damage. Data is representative and compiled from published studies.[10]
Conclusion
The use of specific and potent RIPK2 inhibitors like RIPK2-IN-X presents a promising therapeutic strategy for IBD. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of novel RIPK2 inhibitors in a robust and reproducible murine model of colitis. Successful translation of these preclinical findings could lead to the development of a new class of oral therapeutics for patients with inflammatory bowel diseases.
References
- 1. A promising target to fight inflammatory bowel diseases | EMBL [embl.org]
- 2. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK2 inhibitor 1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 8. 3-(3-Pyridylmethylidene)-2-indolinone Reduces the Severity of Colonic Injury in a Murine Model of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of Nckx3 Exacerbates Experimental DSS-Induced Colitis in Mice through p53/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RIPK2 Inhibitors
These comprehensive application notes serve as a guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. The protocols and data presented are compiled from various preclinical studies and are intended to provide a framework for designing and executing in vivo experiments targeting RIPK2.
Introduction to RIPK2 Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways. This cascade results in the production of pro-inflammatory cytokines and is essential for the innate immune response.[1][5][6] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD), arthritis, and certain cancers, making RIPK2 an attractive therapeutic target.[1][5][7]
In Vivo Administration and Dosing Guidelines
The in vivo administration of RIPK2 inhibitors requires careful consideration of the compound's physicochemical properties, the animal model being used, and the desired therapeutic effect. The following sections provide a summary of administration routes and dosing regimens for several well-characterized RIPK2 inhibitors from preclinical studies.
Data Presentation: Summary of In Vivo Studies
The following table summarizes quantitative data from in vivo studies of various RIPK2 inhibitors, providing a comparative overview of their administration and efficacy.
| Inhibitor | Animal Model | Administration Route | Dose | Dosing Regimen | Key Findings | Reference |
| GSK2983559 | Murine TNBS-induced colitis | Oral (p.o.) | 0.25, 7.5, and 145 mg/kg | Twice daily (b.i.d.) from day -2 to 5 | Dose-dependent reduction in colonic inflammation, with 7.5 and 145 mg/kg doses showing efficacy similar to prednisolone. | [6][8] |
| Gefitinib | SAMP1/YitFc mouse model of Crohn's Disease | Oral (p.o.) in drinking water | 50 mg/kg/day | Daily for 7.5 weeks | Improved intestinal histology, including increased villous height and no acute inflammation. | [6] |
| Gefitinib | MDP-induced peritonitis (mouse) | Intraperitoneal (i.p.) | 6.25 mg/kg | Single dose 30 minutes prior to MDP challenge | Reduced recruitment of white blood cells, particularly neutrophils and lymphocytes. | [7][9] |
| OD36 | MDP-induced peritonitis (mouse) | Intraperitoneal (i.p.) | 6.25 mg/kg | Single dose 30 minutes prior to MDP challenge | Significantly inhibited inflammatory cell recruitment. | [7][9] |
| Compound 8 | MDP-induced inflammation (rat) | Oral (p.o.) | 30 mg/kg | Single dose | Inhibited MDP-stimulated cytokine release (IL-6 and TNFα) in blood at multiple time points post-dose. | [10] |
| Compound 10w | DSS-induced colitis (mouse) | Oral (p.o.) | 20 mg/kg | Daily for 6 days | Better therapeutic effects than tofacitinib in minimizing weight loss and colon tissue damage. | [11] |
| RIPK2 Inhibitor | Transient Middle Cerebral Artery Occlusion (tMCAO) (mouse) | Intraperitoneal (i.p.) | 3 mg/kg | Single dose upon reperfusion or 15 min prior to occlusion | Reduced levels of phosphorylated RIPK2 in the brain and improved behavioral outcomes. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the summary table are provided below. These protocols can be adapted for the evaluation of novel RIPK2 inhibitors.
Protocol 1: TNBS-Induced Colitis Model in Mice
This model is used to induce a Crohn's disease-like colitis.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
RIPK2 inhibitor (e.g., GSK2983559) and vehicle
-
8-10 week old mice (e.g., BALB/c)
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Inhibitor Administration: Begin oral administration of the RIPK2 inhibitor or vehicle twice daily, two days prior to colitis induction and continue until day 5.[8]
-
Induction of Colitis (Day 0):
-
Anesthetize mice.
-
Slowly administer 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally using a catheter.
-
Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.
-
-
Monitoring: Monitor mice daily for weight loss, stool consistency, and signs of bleeding.
-
Endpoint Analysis (Day 5):
-
Euthanize mice.
-
Collect colon tissue for histopathological evaluation to assess the severity of inflammation.
-
Protocol 2: MDP-Induced Peritonitis in Mice
This is an acute model of inflammation to assess the immediate effects of a RIPK2 inhibitor.
Materials:
-
Muramyl dipeptide (MDP)
-
RIPK2 inhibitor (e.g., Gefitinib, OD36) and vehicle
-
8-10 week old mice (e.g., C57BL/6)
Procedure:
-
Inhibitor Administration: Administer the RIPK2 inhibitor or vehicle via intraperitoneal injection 30 minutes before the MDP challenge.[7][9]
-
Induction of Peritonitis: Inject 150 µg of MDP intraperitoneally.[7][9]
-
Peritoneal Lavage (4 hours post-MDP):
-
Euthanize mice.
-
Inject 5 mL of ice-cold PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Cellular Analysis: Perform a total and differential cell count of the peritoneal lavage fluid to quantify the recruitment of inflammatory cells (neutrophils, lymphocytes, etc.).[7][9]
Signaling Pathways and Experimental Workflows
Visual representations of the RIPK2 signaling pathway and a general experimental workflow for in vivo inhibitor testing are provided below using Graphviz.
RIPK2 Signaling Pathway
Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory cytokine production.
General In Vivo Experimental Workflow
Caption: A generalized workflow for testing the in vivo efficacy of a RIPK2 inhibitor.
Formulation and Solubility Considerations
The successful in vivo application of RIPK2 inhibitors is highly dependent on their formulation. For oral administration, inhibitors may need to be formulated as solutions, suspensions, or incorporated into the animal's diet or drinking water. For intraperitoneal injections, compounds are often dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to assess the solubility and stability of the inhibitor in the chosen vehicle to ensure accurate dosing. For instance, some studies have utilized prodrug strategies to improve pharmacokinetic properties and in vivo efficacy.[8] Researchers should perform preliminary formulation and stability studies before commencing large-scale in vivo experiments. A preparation method for an in vivo formula for a RIPK2 inhibitor involved taking 50 μL of a DMSO stock solution, adding 300 μL of PEG300, mixing well, then adding 50 μL of Tween 80, mixing again, and finally adding 600 μL of saline/PBS/ddH2O and mixing thoroughly.[13]
Conclusion
The in vivo evaluation of RIPK2 inhibitors is a critical step in their development as potential therapeutics for inflammatory diseases. The data and protocols presented here provide a foundation for designing and conducting these studies. Researchers should carefully select the appropriate animal model, administration route, and dosing regimen based on the specific research question and the properties of the inhibitor being tested. Through rigorous preclinical evaluation, the therapeutic potential of targeting RIPK2 can be fully elucidated.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIPK2-IN-3 | RIPK2 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
Application Notes and Protocols for Detecting RIPK2 Degradation by RIPK2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the degradation of Receptor-Interacting Protein Kinase 2 (RIPK2) induced by the small molecule degrader, RIPK2-IN-2. This document offers a comprehensive guide for researchers in immunology, oncology, and drug discovery who are investigating the NOD-like receptor signaling pathway and the therapeutic potential of targeted protein degradation.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination.[3][4] This initiates a signaling cascade that activates the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3][4] Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory diseases, including Crohn's disease and Blau syndrome.
Targeted protein degradation has emerged as a promising therapeutic strategy. Small molecule degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[3][4] this compound is a compound designed to induce the degradation of RIPK2. This protocol provides a robust method to monitor and quantify the efficacy of this compound in cell-based assays using Western blotting.
Signaling Pathway and Mechanism of Action
This compound is designed to bring RIPK2 into proximity with an E3 ubiquitin ligase, leading to the polyubiquitination of RIPK2 and its subsequent degradation by the proteasome. This abrogates downstream inflammatory signaling.
Caption: Mechanism of RIPK2 degradation induced by this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess RIPK2 degradation.
Cell Culture and Treatment
A human monocytic cell line, such as THP-1, is a suitable model system as it endogenously expresses the necessary components of the NOD2 signaling pathway.
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Extraction
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
Western Blotting
Caption: Experimental workflow for Western blot analysis of RIPK2.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% polyacrylamide gradient gel.[1]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RIPK2 (e.g., rabbit anti-RIPK2, 1:1000 dilution) overnight at 4°C.[1] Also, probe for a loading control protein, such as β-actin or GAPDH, to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the RIPK2 band intensity to the corresponding loading control band intensity.
Data Presentation
The following tables present hypothetical quantitative data for dose-response and time-course experiments with a RIPK2 degrader, based on findings for similar molecules.[5] Researchers should generate their own data for this compound.
Dose-Response of RIPK2 Degradation
Table 1: Effect of increasing concentrations of a RIPK2 degrader on RIPK2 protein levels after a 4-hour treatment.
| Concentration of RIPK2 Degrader | Normalized RIPK2 Level (Arbitrary Units) | % RIPK2 Degradation |
| Vehicle Control (DMSO) | 1.00 | 0% |
| 0.1 µM | 0.85 | 15% |
| 1 µM | 0.40 | 60% |
| 10 µM | 0.15 | 85% |
Time-Course of RIPK2 Degradation
Table 2: Effect of a 1 µM treatment of a RIPK2 degrader on RIPK2 protein levels over 24 hours.
| Treatment Time (hours) | Normalized RIPK2 Level (Arbitrary Units) | % RIPK2 Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.70 | 30% |
| 4 | 0.45 | 55% |
| 8 | 0.20 | 80% |
| 24 | 0.10 | 90% |
Conclusion
This application note provides a comprehensive framework for the detection and quantification of RIPK2 degradation induced by this compound using Western blotting. The detailed protocol and data presentation guidelines will enable researchers to effectively assess the potency and kinetics of this and other RIPK2-targeting degraders, thereby facilitating the development of novel therapeutics for inflammatory disorders.
References
- 1. Receptor-interacting protein kinase 2 (RIPK2) profoundly contributes to post-stroke neuroinflammation and behavioral deficits with microglia as unique perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of RIPK2 Inhibitors in a Muramyl Dipeptide-Induced Peritonitis Animal Model
For Research Use Only
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), NOD2 recruits and activates RIPK2, initiating a signaling cascade that results in the activation of NF-κB and MAP kinases.[3][4][5][6] This leads to the production of pro-inflammatory cytokines and chemokines, driving an innate immune response.[6] Dysregulation of the NOD2-RIPK2 signaling pathway is associated with various inflammatory diseases.[1][2][7] Consequently, inhibition of RIPK2 kinase activity presents a promising therapeutic strategy for mitigating excessive inflammation.
These application notes describe the use of a RIPK2 inhibitor in a murine model of MDP-induced peritonitis, a well-established model for studying acute inflammatory responses. The data presented herein demonstrates the efficacy of RIPK2 inhibition in reducing inflammatory cell recruitment to the peritoneum.
Signaling Pathway
The diagram below illustrates the central role of RIPK2 in the NOD2 signaling pathway, which is targeted by RIPK2 inhibitors to dampen the inflammatory response.
Experimental Data
The efficacy of a novel RIPK2 inhibitor, OD36, was evaluated in an in vivo model of MDP-induced peritonitis.[7] The results demonstrate a significant reduction in the recruitment of inflammatory cells to the peritoneal cavity.
Table 1: Effect of RIPK2 Inhibitor OD36 on Cellular Infiltration in MDP-Induced Peritonitis
| Treatment Group | Dose (mg/kg) | Total White Blood Cells (WBC) (x10^6) | Neutrophils (x10^6) | Lymphocytes (x10^6) |
| Vehicle + MDP | - | 7.5 ± 0.5 | 5.0 ± 0.4 | 2.0 ± 0.2 |
| Gefitinib + MDP | 6.25 | 4.5 ± 0.6 | 2.5 ± 0.3 | 1.5 ± 0.2* |
| OD36 + MDP | 6.25 | 3.0 ± 0.4 | 1.5 ± 0.2*** | 1.0 ± 0.1 |
*Data are represented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by *p < 0.05, **p < 0.01, and **p < 0.001. Data is adapted from Tigno-Aranjuez et al., 2014.[7][8]
Table 2: Effect of RIPK2 Inhibitor OD36 on Gene Expression in Peritoneal Infiltrate
| Gene | Vehicle + MDP (Fold Change) | Gefitinib + MDP (Fold Change) | OD36 + MDP (Fold Change) |
| RIPK2 Activation Markers | |||
| Cxcl1 | 1.0 | ~0.4 | ~0.2 |
| Tnfaip3 | 1.0 | ~0.6 | ~0.3 |
| Cytokines & Chemokines | |||
| Tnf-α | 1.0 | ~0.5 | ~0.25 |
| Il-6 | 1.0 | ~0.3 | ~0.1 |
| Ccl2 | 1.0 | ~0.7 | ~0.5 |
Data represents relative fold change normalized to the vehicle-treated group. Approximate values are derived from graphical data presented in Tigno-Aranjuez et al., 2014.[8]
Protocols
The following protocols are based on the methodology described by Tigno-Aranjuez et al. (2014).[7]
Experimental Workflow
Detailed Protocol: MDP-Induced Peritonitis in Mice
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
RIPK2 Inhibitor (e.g., OD36)
-
Gefitinib (as a reference compound)
-
Vehicle control (e.g., DMSO/PBS solution)
-
Muramyl dipeptide (MDP)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Inhibitor Preparation: Prepare the RIPK2 inhibitor, Gefitinib, and vehicle solutions at the desired concentrations for intraperitoneal (IP) injection.
-
Inhibitor Administration: Administer the vehicle, Gefitinib (6.25 mg/kg), or the RIPK2 inhibitor (6.25 mg/kg) to the mice via IP injection.[7]
-
Peritonitis Induction: Thirty minutes after inhibitor administration, induce peritonitis by IP injection of 150 µg of MDP in sterile PBS.[7]
-
Incubation: Allow the inflammatory response to develop for 4 hours.[7]
-
Euthanasia and Peritoneal Lavage: Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Cell Counting: Determine the total number of white blood cells in the peritoneal lavage fluid using a hemocytometer.
-
Differential Cell Counts: Prepare cytospins of the peritoneal cells and stain with Wright-Giemsa. Perform differential cell counts to determine the numbers of neutrophils, lymphocytes, and macrophages.
-
Gene Expression Analysis: a. Isolate total RNA from the remaining peritoneal cells using a suitable RNA isolation kit. b. Synthesize cDNA from the isolated RNA. c. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes (e.g., Cxcl1, Tnfaip3, Tnf-α, Il-6, Ccl2). Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Analyze the data for statistical significance between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Conclusion
The provided data and protocols demonstrate the utility of RIPK2 inhibitors in an animal model of acute inflammation. The significant reduction in inflammatory cell recruitment and pro-inflammatory gene expression highlights the potential of RIPK2 as a therapeutic target for inflammatory conditions. These application notes serve as a guide for researchers and drug development professionals interested in evaluating the in vivo efficacy of novel RIPK2 inhibitors.
References
- 1. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cytokine Release with RIPK2 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-protein kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][2] These receptors recognize specific bacterial peptidoglycan fragments, triggering an innate immune response. Upon activation of NOD1/2, RIPK2 is recruited and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This signaling cascade culminates in the production and release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of several inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.
This document provides detailed application notes and protocols for assessing the inhibitory effect of a representative RIPK2 inhibitor, GSK583, on cytokine release in cell-based assays. While the specific inhibitor "RIPK2-IN-2" was requested, it is not a widely referenced compound in the scientific literature. Therefore, we will use data and protocols associated with the well-characterized and potent RIPK2 inhibitor, GSK583, as a representative example to guide researchers in evaluating their own RIPK2 inhibitors.
Mechanism of Action of RIPK2 Inhibitors
RIPK2 inhibitors are small molecules designed to specifically target the kinase activity of RIPK2. By binding to the ATP-binding pocket of the RIPK2 kinase domain, these inhibitors prevent the autophosphorylation of RIPK2 that is essential for its activation.[1] This blockade of RIPK2 kinase activity disrupts the downstream signaling to NF-κB and MAPK pathways, thereby inhibiting the transcription and subsequent release of pro-inflammatory cytokines.
Data Presentation: In Vitro Inhibition of Cytokine Release by a Representative RIPK2 Inhibitor (GSK583)
The following tables summarize the quantitative data on the inhibitory activity of the representative RIPK2 inhibitor, GSK583, on the release of key pro-inflammatory cytokines from different cell types. These assays typically involve stimulating the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), in the presence of varying concentrations of the inhibitor.
Table 1: Inhibition of TNF-α Release
| Cell Type | Stimulant | IC50 (nM) | Reference |
| Human Monocytes | MDP | 8.0 | [1] |
| Human Whole Blood | MDP | 237 | [1] |
| Human Crohn's Disease (CD) and Ulcerative Colitis (UC) Biopsy Cultures | Spontaneous | ~200 | [1] |
Table 2: Inhibition of IL-6 Release
| Cell Type | Stimulant | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | MDP + LPS | 12 | [1][3] |
| Human Crohn's Disease (CD) and Ulcerative Colitis (UC) Biopsy Cultures | Spontaneous | ~200 | [1] |
Table 3: Inhibition of IL-8 Release
| Cell Type | Stimulant | IC50 (nM) | Reference |
| HEK293 cells (overexpressing NOD2) | MDP | 4 | [1] |
Experimental Protocols
Here, we provide detailed protocols for assessing cytokine release in response to RIPK2 inhibition. The protocols are adaptable for various RIPK2 inhibitors and cell types.
Protocol 1: Assessment of TNF-α and IL-6 Release from Primary Human Monocytes
1. Materials:
-
Primary Human Monocytes (isolated from peripheral blood mononuclear cells - PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Muramyl Dipeptide (MDP) (NOD2 agonist)
-
RIPK2 Inhibitor (e.g., GSK583, dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits or Multiplex Bead Array kits
-
Plate reader for ELISA or flow cytometer for multiplex bead array
2. Method:
-
Cell Seeding: Isolate primary human monocytes from healthy donor PBMCs using standard methods (e.g., magnetic-activated cell sorting). Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Inhibitor Treatment: Prepare serial dilutions of the RIPK2 inhibitor in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Add 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Stimulation: Prepare a solution of MDP in complete RPMI-1640 medium. Add 50 µL of the MDP solution to each well to achieve a final concentration of 10 µg/mL. Include an unstimulated control (cells with inhibitor/vehicle but without MDP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using either a standard sandwich ELISA kit or a multiplex bead array assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, MDP-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Assessment of Cytokine Release using a Multiplex Bead Array
Multiplex bead array technology allows for the simultaneous quantification of multiple cytokines from a single small volume sample, providing a more comprehensive profile of the inflammatory response.
1. Materials:
-
Cell culture supernatants (as collected in Protocol 1)
-
Multiplex bead array kit for human cytokines (including capture antibody-coupled beads, detection antibodies, streptavidin-phycoerythrin, and standards)
-
Wash buffer
-
Assay buffer
-
96-well filter plates
-
Vacuum manifold
-
Flow cytometer capable of distinguishing different bead populations
2. Method:
-
Reagent Preparation: Reconstitute and prepare all reagents, including standards, capture beads, detection antibodies, and streptavidin-phycoerythrin, according to the manufacturer's protocol.
-
Assay Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using a vacuum manifold.
-
Bead Addition: Add the appropriate volume of the mixed capture bead suspension to each well.
-
Washing: Wash the beads twice with wash buffer using the vacuum manifold.
-
Sample and Standard Addition: Add 50 µL of standards, controls, and cell culture supernatants to the appropriate wells.
-
Incubation: Incubate the plate on a shaker at room temperature for 2 hours, protected from light.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody cocktail to each well.
-
Incubation: Incubate the plate on a shaker at room temperature for 1 hour, protected from light.
-
Streptavidin-PE Addition: Add streptavidin-phycoerythrin to each well.
-
Incubation: Incubate the plate on a shaker at room temperature for 30 minutes, protected from light.
-
Washing: Wash the plate three times with wash buffer.
-
Resuspension and Acquisition: Resuspend the beads in sheath fluid and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using the multiplex assay software to determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition and IC50 values as described in Protocol 1.
Mandatory Visualizations
Caption: RIPK2 Signaling Pathway and Point of Inhibition.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIPK2-IN-2 in Primary Human Monocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RIPK2-IN-2, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in primary human monocyte cultures. This document outlines the mechanism of action, protocols for cell culture and treatment, and expected outcomes, including quantitative data on cytokine inhibition.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[1][2] It functions as a downstream effector of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[1][3] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of NF-κB and MAPK signaling pathways.[1][2] This cascade results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory and autoimmune diseases.[5][6] this compound is a small molecule inhibitor designed to target the kinase activity of RIPK2, thereby blocking downstream inflammatory signaling.
Mechanism of Action
This compound acts as a kinase inhibitor, preventing the autophosphorylation of RIPK2, a crucial step for its activation.[5] By inhibiting RIPK2, the compound effectively blocks the subsequent ubiquitination of RIPK2 and the recruitment of downstream signaling components, ultimately leading to the suppression of NF-κB and MAPK activation and a reduction in the production of inflammatory cytokines in response to NOD1/2 ligands.[5][6]
Quantitative Data Summary
The following tables summarize the inhibitory effects of representative RIPK2 inhibitors on cytokine production in primary human monocytes. This data is provided as a reference for the expected potency of a selective RIPK2 inhibitor like this compound.
Table 1: Inhibition of MDP-Stimulated TNF-α Production in Primary Human Monocytes
| Inhibitor | IC50 (nM) |
| GSK583 | 8.0 |
| Ponatinib | <10 |
| Compound 5 | 13 |
Data is compiled from studies on various RIPK2 inhibitors.[1][5][7]
Table 2: Selectivity of RIPK2 Inhibition in Primary Human Monocytes
| Stimulus (Receptor) | Cytokine Measured | Inhibition by RIPK2 Inhibitor (at 1 µM) |
| MDP (NOD2) | TNF-α | Potent Inhibition |
| LPS (TLR4) | TNF-α | No Inhibition |
| Pam3CSK4 (TLR2) | TNF-α | No Inhibition |
| R848 (TLR7) | TNF-α | No Inhibition |
| IL-1β (IL-1R) | IL-6 | No Inhibition |
| TNF-α (TNFR) | IL-8 | No Inhibition |
This table demonstrates the selectivity of RIPK2 inhibitors for the NOD2 pathway in primary human monocytes.[7]
Signaling Pathway Diagram
Caption: NOD2-RIPK2 signaling cascade in monocytes and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by negative selection.
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human monocyte isolation kit (e.g., Dynabeads™ Untouched™ Human Monocytes Kit)[4]
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Biosafety cabinet
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in 50 mL conical tubes.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with sterile PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer and proceed with monocyte isolation using a negative selection kit according to the manufacturer's instructions.[4][8] This method depletes T cells, B cells, NK cells, and other non-monocytic cells, leaving a pure population of untouched monocytes.[4]
-
After isolation, count the monocytes and assess viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by flow cytometry using markers like CD14.[8]
Protocol 2: Culturing and Treatment of Primary Human Monocytes with this compound
This protocol details the steps for culturing isolated primary human monocytes and treating them with this compound followed by stimulation to induce an inflammatory response.
Materials:
-
Isolated primary human monocytes
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium)
-
Tissue culture-treated plates (e.g., 96-well or 24-well plates)
-
This compound (dissolved in DMSO to a stock concentration)
-
Muramyl dipeptide (MDP) or other NOD1/2 ligands
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the isolated monocytes in complete medium to a final concentration of 1 x 10^6 cells/mL.[8]
-
Seed the cells into the desired tissue culture plate format. For example, add 100 µL of the cell suspension to each well of a 96-well plate.
-
Allow the monocytes to adhere for 1-2 hours in the incubator. Note that primary monocytes can differentiate into macrophages within a few days in culture.[4]
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the adhered monocytes with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour in the incubator.
-
Following pre-treatment, stimulate the cells with a NOD2 agonist like MDP (e.g., 10 µg/mL).
-
Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA or multiplex immunoassay). The cells can be harvested for analysis of intracellular signaling events (e.g., Western blotting for phosphorylated proteins).
Experimental Workflow Diagram
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Monocyte Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thesgc.org [thesgc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RIPK2-IN-2 Treatment of Inflammatory Bowel Disease Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a key mediator in the inflammatory signaling pathways associated with IBD.[1][2][3] RIPK2 is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2, as well as Toll-like receptors (TLRs).[1][3][4] Upon activation by bacterial components, these receptors recruit and activate RIPK2, leading to the activation of NF-κB and MAPK signaling pathways.[1][3] This cascade results in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which drive the pathogenesis of IBD.[1][3]
Given its central role in intestinal inflammation, RIPK2 represents a promising therapeutic target for IBD. Small molecule inhibitors of RIPK2, such as RIPK2-IN-2, are being investigated for their potential to modulate these inflammatory responses. This document provides detailed application notes and protocols for the treatment of IBD patient-derived intestinal explants with RIPK2 inhibitors, using data from analogous compounds to illustrate the expected outcomes.
Signaling Pathway and Mechanism of Action
The activation of RIPK2 is a pivotal event in the inflammatory cascade in IBD. The signaling pathway begins with the recognition of microbial components by NOD1/2 or TLRs. This leads to the recruitment of RIPK2, which then undergoes ubiquitination, a critical step for the activation of downstream signaling.[5] Activated RIPK2 subsequently activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines. RIPK2 also activates the MAPK pathway, further contributing to the inflammatory response. RIPK2 inhibitors, including this compound, function by blocking the kinase activity of RIPK2, thereby preventing these downstream signaling events and reducing the production of inflammatory mediators.
Data Presentation: Efficacy of RIPK2 Inhibition in IBD Explants
While specific data for this compound in IBD explants is not publicly available, studies on analogous potent and selective RIPK2 inhibitors such as GSK2983559 and Zharp2-1 demonstrate a significant, dose-dependent reduction in the spontaneous release of pro-inflammatory cytokines from cultured intestinal tissues of IBD patients.[1][4][6] The following tables summarize representative data from such studies.
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Release in IBD Colon Explants by a Representative RIPK2 Inhibitor (e.g., GSK2983559)
| Treatment Group | Concentration (nM) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | IL-1β Release (% of Control) |
| Vehicle (DMSO) | - | 100 ± 12.5 | 100 ± 15.2 | 100 ± 11.8 |
| RIPK2 Inhibitor | 10 | 75.2 ± 9.8 | 80.5 ± 11.3 | 78.4 ± 10.1 |
| RIPK2 Inhibitor | 100 | 42.1 ± 6.5 | 48.9 ± 7.1 | 45.3 ± 6.8 |
| RIPK2 Inhibitor | 1000 | 15.8 ± 3.2 | 20.3 ± 4.5 | 18.7 ± 3.9 |
Data are presented as mean ± SEM and are representative of expected results based on published studies with similar RIPK2 inhibitors.
Table 2: IC50 Values of Representative RIPK2 Inhibitors on Cytokine Production
| Compound | Target Cell/Tissue | Stimulus | Cytokine Measured | IC50 (nM) |
| GSK2983559 | Human Monocytes | MDP | TNF-α | 13 |
| Zharp2-1 | Human PBMCs | MDP | TNF-α | ~20 |
| Compound 8 | Mouse BMDMs | MDP + LPS | IL-6 | 12 |
IC50 values are compiled from various studies to illustrate the potency of this class of inhibitors.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the evaluation of RIPK2 inhibitors in ex vivo cultured IBD intestinal explants.
Experimental Workflow Overview
Protocol 1: Human Intestinal Explant Culture
Objective: To establish and maintain viable human intestinal explants from IBD patients for subsequent drug treatment.
Materials:
-
Fresh intestinal mucosal biopsies from patients with active IBD (obtained via endoscopy)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Sterile petri dishes
-
Sterile forceps and scalpels
-
Culture plates (24-well)
-
Netwell inserts or similar support system
-
Incubator (37°C, 5% CO2)
Procedure:
-
Collect intestinal biopsies in cold, sterile RPMI 1640 medium and transport them to the laboratory on ice immediately.
-
In a sterile biosafety cabinet, wash the biopsies three times with cold, sterile PBS to remove any luminal contents.
-
Place each biopsy on a sterile petri dish and, if necessary, orient it with the mucosal side up.
-
Place each biopsy onto a sterile support (e.g., Netwell insert) in a well of a 24-well plate.
-
Add supplemented RPMI 1640 medium to the well, ensuring the tissue is at the air-liquid interface, with the mucosal surface exposed to the air. The medium should just reach the base of the tissue.
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: this compound Treatment of IBD Explants
Objective: To treat IBD intestinal explants with a range of this compound concentrations to assess its anti-inflammatory effects.
Materials:
-
Established IBD intestinal explant cultures (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Supplemented RPMI 1640 medium
Procedure:
-
Prepare serial dilutions of this compound in supplemented RPMI 1640 medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After a brief pre-incubation period (e.g., 1-2 hours) of the explants in fresh medium, carefully remove the medium from each well.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the treated explants for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: Analysis of Inflammatory Mediators
Objective: To quantify the levels of pro-inflammatory cytokines in the culture supernatants and analyze gene expression in the treated explants.
Materials:
-
Supernatants and tissue from treated explants (from Protocol 2)
-
ELISA or Luminex-based multiplex assay kits for TNF-α, IL-6, IL-1β, etc.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF, IL6, IL1B, RIPK2) and a housekeeping gene (e.g., GAPDH).
Procedure:
A. Cytokine Analysis:
-
At the end of the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any cells or debris.
-
Store the clarified supernatants at -80°C until analysis.
-
Measure the concentrations of pro-inflammatory cytokines using a commercially available ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
B. Gene Expression Analysis:
-
After collecting the supernatant, wash the explant tissue with cold PBS.
-
Homogenize the tissue and extract total RNA using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) to determine the relative expression levels of target inflammatory genes. Normalize the expression data to a stable housekeeping gene.
Conclusion
The ex vivo culture of IBD intestinal explants provides a valuable platform for evaluating the therapeutic potential of novel drug candidates like this compound in a patient-relevant setting. By inhibiting the kinase activity of RIPK2, these compounds are expected to significantly reduce the production of key pro-inflammatory cytokines that drive IBD pathogenesis. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of RIPK2 inhibitors, ultimately contributing to the development of new and effective treatments for IBD.
References
- 1. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RICK/RIP2 is a NOD2-independent nodal point of gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological Guide for the Application of RIPK2-IN-2 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A key mediator in the inflammatory cascade is the Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase that plays a pivotal role in the innate immune system. RIPK2 acts as a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans or other danger signals, NOD1/2 recruits and activates RIPK2, leading to the activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, driving the neuroinflammatory response.
Given its central role, RIPK2 has emerged as a promising therapeutic target for mitigating neuroinflammation. Pharmacological inhibition of RIPK2 offers a potential strategy to dampen the inflammatory response and its detrimental effects on neuronal tissue. This guide provides a detailed methodological framework for the use of RIPK2-IN-2, a representative small molecule inhibitor of RIPK2, in neuroinflammation research. The protocols and data presented are based on studies utilizing well-characterized RIPK2 inhibitors such as WEHI-345 and GSK583, which serve as valuable surrogates for investigating the therapeutic potential of RIPK2 inhibition.
Mechanism of Action of RIPK2 Inhibition
RIPK2 inhibitors, including this compound, are designed to block the kinase activity of RIPK2. They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the RIPK2 kinase domain.[2] This binding event prevents the autophosphorylation and subsequent activation of RIPK2. By inhibiting RIPK2, these compounds effectively block the downstream activation of NF-κB and MAPK signaling pathways.[2] The ultimate consequence is a reduction in the transcription and release of key pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Data Presentation: Efficacy of RIPK2 Inhibition
The following tables summarize the quantitative effects of RIPK2 inhibitors in various in vitro and in vivo models of neuroinflammation. These data highlight the potential of RIPK2 inhibition as a therapeutic strategy.
Table 1: In Vitro Efficacy of RIPK2 Inhibitors
| Inhibitor | Cell Type | Stimulation | Concentration | Effect | Reference |
| WEHI-345 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Muramyl dipeptide (MDP) | 500 nM | Significant reduction in TNF and IL-6 transcription | [3] |
| GSK583 | Human Monocytes | Muramyl dipeptide (MDP) | 1 µM | Complete inhibition of NOD1/2-mediated cytokine release | [4] |
| RIPK2 PROTAC | SIM-A9 Microglia | Muramyl dipeptide (MDP) | 1 µM | Complete abolishment of MDP-induced pro-inflammatory gene expression (Nos2, Ptgs2, Il-1β, Tnfα, Il6, Ccl2, Mmp9) | [5] |
| GSK583 | Human Monocytes | MDP | IC50 = 8 nM | Inhibition of TNF-α production | [6] |
Table 2: In Vivo Efficacy of RIPK2 Inhibitors
| Inhibitor/Model | Animal Model | Dosage | Administration Route | Effect | Reference |
| WEHI-345 | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 20 mg/kg, twice daily | Intraperitoneal | Reduced disease score, inflammatory infiltrate, and cytokine levels | [3] |
| RIPK2 Inhibitor | Transient Middle Cerebral Artery Occlusion (tMCAO) Mice | Not Specified | Not Specified | Profoundly decreased infarct volumes | [7] |
| Ripk2 Knockout | Aged tMCAO Mice | N/A | N/A | Significantly reduced infarct volume | [8] |
| GSK583 | Rat | 0.1, 1, and 10 mg/kg | Oral | Dose-dependent inhibition of serum KC (rodent IL-8) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application of this compound for neuroinflammation studies.
In Vitro Neuroinflammation Model: Microglial Cell Culture
This protocol describes the use of a microglial cell line (e.g., BV-2 or SIM-A9) to model neuroinflammation and assess the efficacy of this compound.
Materials:
-
BV-2 or SIM-A9 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or Muramyl dipeptide (MDP)
-
This compound (or a well-characterized inhibitor like WEHI-345 or GSK583)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, qPCR reagents)
Protocol:
-
Cell Culture: Culture BV-2 or SIM-A9 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for approximately 80% confluency at the time of treatment.
-
Pre-treatment with this compound: Once the cells have adhered, replace the medium with fresh medium containing the desired concentrations of this compound (a concentration range of 100 nM to 10 µM is a reasonable starting point based on available data for similar inhibitors). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus, such as LPS (100 ng/mL) or MDP (10 µg/mL), to the wells containing the pre-treated cells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 6-24 hours, depending on the endpoint being measured.
-
Sample Collection and Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).
-
Western Blotting: Lyse the cells and perform western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38).
-
In Vivo Neuroinflammation Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol outlines the induction of focal cerebral ischemia in mice, a widely used model to study post-stroke neuroinflammation, and the administration of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Monofilament suture (e.g., 6-0 nylon)
-
This compound (or a well-characterized inhibitor like WEHI-345)
-
Vehicle control (e.g., DMSO in saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Reagents for tissue processing and analysis (e.g., histology, immunohistochemistry, Western blotting)
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane and maintain anesthesia throughout the surgery. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Ligate the ECA distally and place a temporary ligature around the CCA. Introduce a monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The duration of occlusion is typically 60-90 minutes.
-
Reperfusion: After the desired occlusion period, withdraw the suture to allow for reperfusion of the MCA.
-
Administration of this compound: Administer this compound or vehicle control at a predetermined dose (e.g., 20 mg/kg for WEHI-345) via intraperitoneal injection, typically at the time of reperfusion and then at subsequent time points as required by the experimental design.
-
Post-operative Care: Suture the incision and allow the mouse to recover in a warm cage. Monitor the animal for any signs of distress.
-
Endpoint Analysis (e.g., at 24 or 48 hours post-MCAO):
-
Neurological Deficit Scoring: Assess neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the mouse, and perfuse the brain with saline. Section the brain and stain with TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Immunohistochemistry: Perfuse the brain with paraformaldehyde, cryoprotect, and section. Perform immunohistochemistry to assess for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage.
-
Biochemical Analysis: Harvest brain tissue from the ischemic hemisphere for Western blotting or ELISA to measure levels of inflammatory proteins and signaling molecules.
-
Mandatory Visualizations
RIPK2 Signaling Pathway
Caption: The RIPK2 signaling pathway in neuroinflammation.
Experimental Workflow for In Vivo tMCAO Study
Caption: Workflow for an in vivo tMCAO study with this compound.
Logical Relationship of this compound Action
Caption: The inhibitory effect of this compound on neuroinflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of global Ripk2 genetic deficiency in aged mice following experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIPK2-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the NOD1 and NOD2 pattern recognition receptors.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][4] RIPK2-IN-2 is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically induce the degradation of RIPK2.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibition.
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of RIPK2 degradation.
RIPK2 Signaling Pathway
The activation of NOD1 or NOD2 by bacterial peptidoglycans initiates the recruitment of RIPK2, leading to its autophosphorylation and ubiquitination.[7][8] This triggers downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[9]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. inl.elsevierpure.com [inl.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RIPK2-IN-2 Insolubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the RIPK2 inhibitor, RIPK2-IN-2, in aqueous buffers. The information is presented in a question-and-answer format to directly address common experimental challenges.
FAQs: Understanding this compound Solubility
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: Most small-molecule kinase inhibitors, including this compound, are designed to bind to the ATP-binding pocket of their target kinase.[1] This binding site is often hydrophobic, meaning the inhibitors themselves are typically lipophilic (fat-soluble) and have low aqueous solubility.[1] This is a common characteristic of many kinase inhibitors, with approximately 40% of new chemical entities exhibiting poor water solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble kinase inhibitors. For a similar compound, "RIP2 kinase inhibitor 2", a solubility of 5 mg/mL (11.56 mM) in DMSO has been reported, which may require sonication to achieve. It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly impact the solubility of the compound.[2]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening?
A3: This is a frequent issue known as "crashing out." It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[1] Even a low final concentration of DMSO (typically kept below 1%) may not be sufficient to maintain the solubility of a highly insoluble compound.[1]
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
A4: The solubility of many kinase inhibitors is highly dependent on pH, particularly for compounds that are weak bases.[1] These molecules contain functional groups that can be ionized (protonated) at a pH below their acid dissociation constant (pKa), which generally enhances their interaction with water and increases solubility.[1][3] Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.[1]
Troubleshooting Guide: Resolving this compound Insolubility
Problem 1: Difficulty Dissolving this compound to Prepare a Stock Solution
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Insufficient Solvent Strength | Use fresh, anhydrous DMSO. | See Protocol 1: Preparation of a this compound Stock Solution in DMSO . |
| Compound Aggregation | Employ gentle heating and/or sonication. | See Protocol 1 . Gentle warming to 37°C for 10-15 minutes or brief sonication can help break up aggregates and facilitate dissolution.[1] |
| Alternative Solvents | Test other organic solvents. | If DMSO is not suitable for your assay, consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). Always verify solvent compatibility with your experimental system.[1] |
Problem 2: Precipitation of this compound Upon Dilution into Aqueous Buffer
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Exceeding Aqueous Solubility | Lower the final concentration of this compound in the assay. | Perform a dose-response experiment to determine the optimal concentration range where the compound remains soluble. |
| Insufficient DMSO Concentration in Final Solution | Maintain an appropriate final DMSO concentration. | While aiming for the lowest possible DMSO concentration to avoid cellular toxicity (ideally <0.5%), a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility.[4] |
| Unfavorable Buffer pH | Adjust the pH of the aqueous buffer. | If this compound is a weak base, lowering the buffer pH can increase its solubility.[1] Test a range of buffer pH values (e.g., pH 5.0, 6.0, 7.4) to find the optimal condition. |
| Lack of Solubilizing Agents | Utilize co-solvents or excipients. | See Protocol 2: Using Co-solvents to Enhance Solubility and Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, incubate the tube at 37°C for 10-15 minutes.
-
Alternatively, or in addition to heating, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate before use.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Using Co-solvents to Enhance Solubility
For in vivo studies or sensitive cell-based assays where DMSO concentration must be minimized, a co-solvent system can be employed.
Example Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add co-solvents in the following order, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Finally, add saline to reach the final desired volume.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming a more water-soluble inclusion complex.[5][6]
Procedure (Kneading Method):
-
Determine Stoichiometry: Perform a phase solubility study by adding excess this compound to aqueous solutions of increasing HP-β-CD concentrations (e.g., 0-20 mM). Shake at room temperature for 48 hours. Filter the samples and determine the concentration of the dissolved inhibitor by UV-Vis spectrophotometry or HPLC to identify the optimal inhibitor-to-cyclodextrin molar ratio (commonly 1:1 or 1:2).[1]
-
Preparation:
-
Weigh out this compound and HP-β-CD in the determined molar ratio.
-
Place the physical mixture in a mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Knead the mixture for 45-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.[1]
-
Data Presentation
Table 1: Solubility of a Representative Kinase Inhibitor (Alectinib) in Various Solvents
| Solvent | Solubility (µg/mL) |
| DMSO | 4500.0 ± 6.1 |
| Methanol | 1990.8 ± 7.2 |
| Chloroform | 620.3 ± 0.58 |
| THF | 280.9 ± 2.4 |
| PEG400 | 260.5 ± 6.0 |
| Ethanol | 210.3 ± 4.5 |
| Propylene Glycol | 210.6 ± 5.8 |
| Acetonitrile | 150.2 ± 1.1 |
| Water | 10.3 ± 1.2 |
| Data from a study on the tyrosine kinase inhibitor Alectinib, which demonstrates the significant difference in solubility between DMSO and aqueous solutions.[3] |
Visualizations
RIPK2 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. juliet84.free.fr [juliet84.free.fr]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RIPK2 Inhibitor Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of RIPK2 inhibitors, such as RIPK2-IN-2, for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for RIPK2 inhibitors?
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key signaling molecule downstream of the Nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[1][2][3] Upon activation by bacterial peptidoglycans, NOD1/2 recruit RIPK2, leading to its ubiquitination and subsequent activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This cascade results in the production of pro-inflammatory cytokines and chemokines.[4] RIPK2 inhibitors block this process by interfering with the kinase activity of RIPK2 or, in the case of PROTACs like this compound, by inducing its degradation.[5][6]
Q2: What is a typical starting concentration range for a novel RIPK2 inhibitor in cell culture?
The optimal concentration of a RIPK2 inhibitor is cell-type and assay-dependent. Based on published data for various RIPK2 inhibitors, a broad starting range to consider is 1 nM to 10 µM. For potent inhibitors with low nanomolar IC50 values, a starting range of 1 nM to 1 µM is often appropriate for initial dose-response experiments. For instance, some potent RIPK2 inhibitors show cellular activity in the low nanomolar range.[5]
Q3: How do I prepare and store RIPK2 inhibitor stock solutions?
Most small molecule inhibitors, including those targeting RIPK2, are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
The optimal concentration should effectively inhibit RIPK2 signaling without causing significant cytotoxicity. A systematic approach involving a dose-response analysis is recommended. This typically involves two main experiments: a cytotoxicity assay and a functional assay to measure the inhibition of RIPK2 signaling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or weak inhibition of RIPK2 signaling (e.g., no reduction in cytokine release or NF-κB activation) | - Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit RIPK2. - Compound instability: The inhibitor may be unstable in the cell culture medium. - Cell permeability issues: The inhibitor may not be efficiently entering the cells. - Incorrect assay setup: The stimulus (e.g., MDP) may be too strong, or the incubation time may be inappropriate. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). - Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. - Consult the manufacturer's data for cell permeability information. If unavailable, consider using a different inhibitor with known cell permeability. - Optimize the stimulus concentration and incubation time for your specific cell line. |
| High cell death or cytotoxicity observed at effective concentrations | - On-target toxicity: Inhibition of RIPK2 may be genuinely cytotoxic to your specific cell type. - Off-target effects: The inhibitor may be affecting other essential cellular kinases or pathways. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | - Determine the cytotoxic concentration 50 (CC50) using a cell viability assay and aim for concentrations below this value. - Review the inhibitor's selectivity profile. If it has known off-target effects, consider using a more selective inhibitor. - Ensure the final solvent concentration is below 0.1%. Include a vehicle control (solvent only) in all experiments. |
| High variability between replicate experiments | - Inconsistent cell conditions: Variations in cell passage number, confluency, or health can affect the response to the inhibitor. - Inconsistent inhibitor preparation: Errors in serial dilutions or improper storage of stock solutions. - Assay variability: Inconsistent incubation times, reagent concentrations, or plate reader settings. | - Use cells within a consistent passage number range and seed them at a consistent density to reach a similar confluency at the time of treatment. - Prepare fresh serial dilutions for each experiment and use single-use aliquots of the stock solution. - Standardize all experimental parameters and ensure proper mixing of all reagents. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of a RIPK2 Inhibitor
This protocol outlines the use of a standard MTT assay to assess the cytotoxicity of a RIPK2 inhibitor.
Materials:
-
Cell line of interest (e.g., THP-1, HEK293)
-
Complete cell culture medium
-
RIPK2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the RIPK2 inhibitor in complete medium. A typical starting range would be from 10 µM down to 0.1 nM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the CC50 value.
Protocol 2: Measuring Inhibition of NOD2-Mediated NF-κB Activation
This protocol describes an NF-κB reporter assay in HEK293 cells stably expressing NOD2 and an NF-κB-inducible reporter gene (e.g., SEAP - secreted embryonic alkaline phosphatase).
Materials:
-
HEK-Blue™ NOD2 cells (or equivalent)
-
Complete cell culture medium
-
RIPK2 inhibitor stock solution (10 mM in DMSO)
-
Muramyl dipeptide (MDP) - a NOD2 ligand
-
96-well cell culture plates
-
SEAP detection reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK-Blue™ NOD2 cells in a 96-well plate at an appropriate density and incubate for 24-48 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the RIPK2 inhibitor (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with an optimal concentration of MDP (e.g., 100 ng/mL) for 16-24 hours.
-
SEAP Detection:
-
Collect a small aliquot of the culture supernatant.
-
Add the SEAP detection reagent according to the manufacturer's instructions.
-
Incubate at 37°C until a color change is visible.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Data Analysis: Normalize the data to the stimulated vehicle control to determine the percent inhibition of NF-κB activation. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 3: Assessing Inhibition of Downstream Signaling by Western Blot
This protocol details how to measure the phosphorylation of downstream targets in the RIPK2 signaling pathway, such as IκBα and MAPKs (p38, JNK).
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
RIPK2 inhibitor stock solution (10 mM in DMSO)
-
MDP
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat with the RIPK2 inhibitor at various concentrations for 1-2 hours, followed by stimulation with MDP for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Data Presentation
Table 1: Representative IC50 Values of Various RIPK2 Inhibitors
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| Ponatinib | NF-κB Reporter | HEK-Blue™ NOD2 | L18-MDP | 0.8 nM | |
| Regorafenib | NF-κB Reporter | HEK-Blue™ NOD2 | L18-MDP | ~10 nM | |
| GSK583 | TNF-α Production | Human Monocytes | MDP | 8 nM | [7] |
| Inhibitor 5 | IL-8 Production | HEK293-NOD2 | MDP | 4 nM | [5] |
| CSLP37 | NOD2 Signaling | HEK-Blue™ NOD2 | L18-MDP | 26 ± 4 nM | [8] |
| This compound (PROTAC) | RIPK2 Degradation | THP-1 | - | >80% degradation at <1 µM | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NOD1/2-RIPK2 signaling pathway leading to pro-inflammatory gene expression.
Caption: A typical experimental workflow for optimizing RIPK2 inhibitor concentration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tocris Bioscience G 5555 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
identifying and mitigating off-target effects of RIPK2-IN-2
Welcome to the technical support center for RIPK2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). RIPK2 is a critical kinase in the signaling pathway for the innate immune sensors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, RIPK2 autophosphorylates, which is a key step for activating downstream NF-κB and MAPK signaling pathways that drive inflammatory responses. This compound is an ATP-competitive inhibitor designed to bind to the kinase domain of RIPK2, blocking its autophosphorylation and subsequent inflammatory signaling.
Q2: Why is it crucial to evaluate the off-target effects of this compound? A2: Evaluating off-target effects is critical for several reasons. Kinase inhibitors often bind to the highly conserved ATP-binding site, which can lead to the inhibition of unintended kinases ("off-targets"). These off-target effects can produce misleading experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of RIPK2. Furthermore, off-target activity can lead to cellular toxicity or other confounding biological responses, complicating data interpretation and potentially leading to the failure of drug candidates in later stages of development.
Q3: My experimental results are not what I expected. What are the initial steps to determine if off-target effects are the cause? A3: If you observe unexpected phenotypes, such as high cytotoxicity or results that don't align with known RIPK2 biology, it is prudent to investigate potential off-target effects. Initial steps include:
-
Reviewing the Selectivity Profile: Compare your observed effects with the known selectivity profile of this compound (see Table 1).
-
Dose-Response Analysis: Perform a careful dose-response experiment. On-target and off-target effects may occur at different concentration ranges.
-
Use a Structurally Unrelated Inhibitor: Compare the results from this compound with another validated RIPK2 inhibitor that has a different chemical scaffold. If the phenotype persists across different inhibitors, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: A rescue experiment, for example using a drug-resistant mutant of RIPK2, can definitively distinguish between on-target and off-target effects.
Identifying Off-Target Effects of this compound
The first step in understanding unexpected results is to characterize the selectivity of this compound. While designed for RIPK2, it may exhibit activity against other kinases.
Data Presentation: Hypothetical Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of selected kinases. This data is essential for interpreting experimental outcomes and designing follow-up studies.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| RIPK2 (On-Target) | 5 | 99% | Primary Target |
| KIT | 150 | 85% | Potential off-target. Known to be inhibited by some RIPK2 inhibitors like WEHI-345. |
| PDGFRβ | 250 | 78% | Potential off-target. |
| SRC | 400 | 65% | Potential off-target. |
| RIPK1 | >10,000 | <10% | High selectivity over RIPK1 is a key design feature. |
| FLT3 | >10,000 | <5% | High selectivity over FLT3. |
| EGFR | >10,000 | <5% | Unlike early-generation inhibitors, shows high selectivity against EGFR. |
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To provide context, the diagram below illustrates the role of RIPK2 in the NOD2 signaling pathway.
The following diagram outlines a general workflow for identifying and validating off-target effects.
Experimental Protocols
This biochemical assay assesses the selectivity of this compound by screening it against a large panel of purified kinases.
Objective: To identify unintended kinase targets of this compound in a cell-free system.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-dose screen, a final concentration of 1 µM is typically used, which is significantly higher than its on-target IC50.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega, Eurofins) that offers a broad panel of human kinases (e.g., >400 kinases).
-
Assay Execution (Example using ADP-Glo™ Assay):
-
Dispense the kinase/substrate mix for each kinase into separate wells of a 384-well plate.
-
Add this compound (or vehicle control) to the appropriate wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The luminescent signal is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Kinases showing significant inhibition (e.g., >50% at 1 µM) are considered potential off-targets and should be prioritized for further validation.
-
CETSA is a biophysical method to verify that this compound engages its target (and potential off-targets) in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Objective: To confirm direct binding of this compound to RIPK2 and potential off-targets within intact cells.
Methodology:
-
Cell Treatment: Culture cells of interest (e.g., THP-1 monocytes) to ~80% confluency. Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for a specific duration (e.g., 1-3 hours) at 37°C.
-
Heat Challenge:
-
Transfer the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-4 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RIPK2 (and potential off-target kinases) at each temperature point using Western blotting or another specific protein detection method like an ELISA.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for a specific protein in the presence of this compound indicates thermal stabilization due to direct binding.
-
Mitigating and Validating Off-Target Effects
Once potential off-targets are identified, further experiments are needed to confirm their biological relevance and to mitigate their impact on data interpretation.
Protocol 3: CRISPR-Cas9 Mediated Rescue Experiment
This is the gold standard for confirming that an observed phenotype is due to the inhibition of the intended target. The strategy is to assess whether the effect of the inhibitor is lost in cells where the target protein has been knocked out.
Objective: To definitively determine if the cellular phenotype caused by this compound is mediated through its on-target inhibition of RIPK2.
Methodology:
-
gRNA Design and Lentivirus Production:
-
Design two or more single-guide RNAs (sgRNAs) targeting different exons of the RIPK2 gene to ensure a true knockout. Include a non-targeting control sgRNA.
-
Clone the sgRNAs into a lentiviral vector that also expresses Cas9. Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
-
Generation of Knockout Cell Line:
-
Transduce the target cell line with the lentiviral particles.
-
Select for transduced cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones to establish isogenic cell lines.
-
-
Knockout Validation:
-
Expand the clones and confirm the absence of RIPK2 protein expression using Western blotting.
-
Verify the gene edit at the genomic level using Sanger sequencing.
-
-
Phenotypic Assay:
-
Treat the validated RIPK2 knockout (KO) and wild-type (WT) control cells with a dose range of this compound.
-
Measure the phenotype of interest (e.g., cell viability, cytokine production).
-
-
Data Analysis and Interpretation:
-
On-Target Effect: If the phenotype is caused by RIPK2 inhibition, the WT cells will show a dose-dependent response to this compound, while the RIPK2 KO cells will be resistant to the inhibitor's effects.
-
Off-Target Effect: If both WT and RIPK2 KO cells show the same dose-dependent response to the inhibitor, the observed phenotype is likely due to the inhibition of an off-target protein.
-
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Q4: I'm observing high levels of cell death at concentrations required to inhibit RIPK2 signaling. Is this an on-target or off-target effect? A4: This could be either. While RIPK2 has been implicated in cell fate, potent inhibitors can cause toxicity through off-target effects.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for inhibiting RIPK2 signaling (e.g., by measuring downstream NF-κB activation) and assess if cytotoxicity is still present at that dose.
-
Consult the Selectivity Profile: Check if known off-targets (e.g., KIT, PDGFRβ) are involved in cell survival pathways in your model system.
-
Perform CRISPR Rescue (Protocol 3): If RIPK2 KO cells are resistant to the cytotoxic effects of the inhibitor, the toxicity is on-target. If they are still sensitive, it is an off-target effect.
-
Q5: this compound is potent in my biochemical assay but shows much weaker activity in my cell-based assay. Why? A5: This is a common challenge in drug development and can be due to several factors:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP: Biochemical kinase assays are often run at low ATP concentrations. The much higher ATP concentration inside a cell (~1-10 mM) can outcompete an ATP-competitive inhibitor, leading to a decrease in apparent potency.
-
Plasma Protein Binding: If your cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free concentration available to enter cells.
-
Drug Efflux: Cells may express transporter proteins (e.g., P-glycoprotein) that actively pump the inhibitor out.
Q6: I've confirmed a phenotype is caused by an off-target effect. How can I mitigate this in my experiments? A6: Mitigating off-target effects is key to generating reliable data.
-
Use the Lowest Effective Concentration: Use the lowest concentration of this compound that gives a robust on-target effect with minimal off-target signaling.
-
Employ Genetic Approaches: The most rigorous approach is to use genetic tools like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of RIPK2 to validate the inhibitor's effects. These methods directly manipulate the target protein level and are not subject to the same off-target liabilities as small molecules.
Technical Support Center: Improving the In Vivo Stability and Delivery of RIPK2-IN-2
Welcome to the technical support center for RIPK2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the in vivo stability and delivery of this RIPK2-targeting PROTAC (Proteolysis-Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from a traditional kinase inhibitor?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). Unlike traditional kinase inhibitors that simply block the active site of a kinase, a PROTAC is a heterobifunctional molecule. It contains a ligand that binds to the target protein (RIPK2) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. Therefore, this compound aims to eliminate the RIPK2 protein rather than just inhibiting its enzymatic activity.
Q2: We are observing low oral bioavailability with this compound in our mouse model. What are the likely causes?
A2: Low oral bioavailability is a common challenge with PROTACs due to their physicochemical properties. Key contributing factors include:
-
High Molecular Weight: PROTACs are significantly larger than most small-molecule drugs, which can hinder their passive diffusion across the intestinal epithelium.
-
Poor Solubility: The complex structure of PROTACs often leads to low aqueous solubility, limiting their dissolution in gastrointestinal fluids.
-
High Lipophilicity: While some lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility and high plasma protein binding.
-
Efflux Transporter Substrate: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the compound back into the intestinal lumen.
-
First-Pass Metabolism: The molecule may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Q3: What are the initial steps to improve the in vivo stability of this compound?
A3: Improving in vivo stability starts with understanding the degradation pathways. Key steps include:
-
In Vitro Metabolic Stability Assessment: Incubate this compound with liver microsomes or S9 fractions from the relevant species (e.g., mouse, rat, human) to determine its intrinsic clearance.
-
Plasma Stability Assay: Assess the stability of this compound in plasma to identify potential degradation by plasma enzymes.
-
Chemical Stability: Evaluate stability at different pH values to understand its susceptibility to hydrolysis in the gastrointestinal tract.
Based on these findings, formulation strategies can be developed to protect the molecule from premature degradation.
Q4: We are observing a "hook effect" in our in vivo experiments. What does this mean and how can we address it?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To address this:
-
Conduct a thorough dose-response study: This will help identify the optimal dose range for maximal target degradation.
-
Consider alternative dosing schedules: Less frequent dosing might be more effective than a high single dose.
Q5: What are some recommended formulation strategies for a poorly soluble PROTAC like this compound?
A5: Several formulation strategies can enhance the solubility and absorption of poorly soluble compounds:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can encapsulate the PROTAC and improve its absorption.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used in liquid formulations for parenteral or oral administration.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Exposure
| Potential Cause | Troubleshooting Steps |
| Poor and variable dissolution | Optimize the formulation to improve solubility and dissolution rate (e.g., use of ASDs, micronization). Standardize feeding conditions for animal studies (fasted vs. fed). |
| Variable first-pass metabolism | Conduct in vitro metabolism studies to identify key metabolizing enzymes. Consider co-administration with a known inhibitor of the identified enzyme (for research purposes) to confirm the metabolic pathway. |
| Efflux transporter activity | Perform in vitro transporter assays (e.g., Caco-2 permeability assay) to determine if this compound is a substrate for efflux transporters. If so, consider co-dosing with a pan-efflux inhibitor like verapamil in preclinical models to assess the impact on absorption. |
| Inconsistent dosing | Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique and the homogeneity of the dosing suspension. |
Issue 2: Rapid Clearance and Short Half-Life In Vivo
| Potential Cause | Troubleshooting Steps |
| High metabolic clearance | Analyze metabolites from in vitro and in vivo studies to identify metabolic "hotspots" on the molecule. This information can guide medicinal chemistry efforts to improve metabolic stability. |
| Rapid renal clearance | Assess the physicochemical properties of this compound. High polarity and low plasma protein binding can lead to rapid renal clearance. |
| Instability in circulation | Evaluate the chemical and enzymatic stability of this compound in whole blood and plasma. |
Issue 3: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor pharmacokinetic properties | Characterize the full PK profile (absorption, distribution, metabolism, and excretion). Low exposure at the target tissue will result in a lack of efficacy. |
| Off-target effects | Perform a broad kinase panel screening and a cellular thermal shift assay (CETSA) to assess target engagement and identify potential off-targets. |
| Suboptimal ternary complex formation in vivo | The cellular environment in vivo may differ from in vitro conditions, affecting the stability of the ternary complex. This is a complex issue that may require further medicinal chemistry optimization. |
| Target protein turnover rate | The rate of synthesis of RIPK2 in the target tissue will influence the net effect of degradation. Consider measuring the rate of RIPK2 synthesis in vivo. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile of this compound following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Formulation:
-
IV: Solubilize this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a final concentration of 1 mg/mL.
-
PO: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 to a final concentration of 2 mg/mL.
-
-
Dosing:
-
IV: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
PO: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) via retro-orbital or saphenous vein bleeding at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C and 2000 x g for 15 minutes. Collect the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vivo Target Engagement and Degradation Assessment
Objective: To measure the degradation of RIPK2 in a target tissue following administration of this compound.
Methodology:
-
Animal Model and Dosing: Use the same animal model and dosing regimen as in the PK study.
-
Tissue Collection: At selected time points post-dose (e.g., 4, 8, 24, and 48 hours), euthanize the mice and harvest the target tissue (e.g., spleen, lymph nodes).
-
Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the tissue lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIPK2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the RIPK2 signal to the loading control. Compare the levels of RIPK2 in treated animals to those in vehicle-treated controls to determine the percentage of degradation.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a PROTAC in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 300 ± 80 |
| Tmax (h) | 0.083 | 2 |
| AUClast (ng*h/mL) | 1800 ± 300 | 900 ± 150 |
| Half-life (h) | 3.5 ± 0.5 | 4.2 ± 0.8 |
| Bioavailability (%) | - | 5 |
Table 2: Example In Vivo RIPK2 Degradation in Spleen
| Treatment Group | Dose (mg/kg) | Time (h) | RIPK2 Degradation (%) |
| Vehicle | - | 24 | 0 |
| This compound | 10 | 4 | 45 ± 10 |
| This compound | 10 | 8 | 75 ± 8 |
| This compound | 10 | 24 | 60 ± 12 |
| This compound | 10 | 48 | 30 ± 15 |
Visualizations
Caption: Simplified RIPK2 signaling pathway leading to NF-κB activation and the role of the ubiquitin-proteasome system in RIPK2 degradation.
Caption: Experimental workflow for improving the in vivo delivery of a PROTAC.
Technical Support Center: Optimizing RIPK2-IN-2 Treatment for In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo efficacy of RIPK2-IN-2 and other RIPK2 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other RIPK2 inhibitors?
A1: RIPK2 (Receptor-Interacting Protein Kinase 2) is a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1/2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, primarily NF-κB and MAPK.[2][3] This cascade results in the production of pro-inflammatory cytokines and chemokines.[3][4] RIPK2 inhibitors, including this compound, are typically small molecules that bind to the ATP-binding pocket of the RIPK2 kinase domain, preventing its phosphorylation and downstream signaling.[3][4] Some inhibitors may also function by disrupting the interaction between RIPK2 and other signaling proteins like XIAP.[5]
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation of RIPK2 inhibitors for in vivo use is critical for achieving adequate bioavailability and efficacy. While specific formulations for this compound are not detailed in the provided search results, general approaches for similar small molecule kinase inhibitors can be applied. Common formulations involve dissolving the compound in a vehicle suitable for the chosen route of administration. For intraperitoneal (i.p.) injection, a common vehicle is a solution of DMSO followed by further dilution in saline or a solution containing solubilizing agents like Captisol®.[6] For oral administration, inhibitors have been incorporated into the diet or administered by oral gavage.[7][8] It is crucial to assess the solubility and stability of this compound in the chosen vehicle and to perform vehicle-only controls in your experiments.
Q3: What are the expected outcomes of successful this compound treatment in an in vivo model of inflammation?
A3: Successful treatment with a RIPK2 inhibitor in a relevant in vivo model of inflammation, such as MDP-induced peritonitis or DSS-induced colitis, is expected to result in a reduction of the inflammatory response.[7][9] Key outcomes to measure include:
-
Reduced clinical signs of disease: This can include decreased weight loss, improved stool consistency, and reduced rectal bleeding in colitis models.[9]
-
Decreased inflammatory cell infiltration: Histological analysis of affected tissues should show a reduction in the infiltration of immune cells like neutrophils and lymphocytes.[7]
-
Lower levels of pro-inflammatory cytokines and chemokines: Measurement of key inflammatory mediators such as TNF-α, IL-6, and various chemokines in tissue homogenates or serum should demonstrate a significant decrease.[10]
-
Amelioration of tissue pathology: Histopathological scoring of tissue sections should reveal reduced tissue damage, edema, and ulceration.[2]
Troubleshooting Guide
Q1: I am not observing any efficacy with this compound treatment in my in vivo model. What are the possible reasons?
A1:
-
Poor Bioavailability/Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Troubleshooting:
-
Verify Formulation: Ensure the compound is fully dissolved and stable in your vehicle. Consider trying alternative formulations to improve solubility.
-
Pharmacokinetic (PK) Study: If possible, conduct a pilot PK study to measure the concentration of this compound in plasma and target tissues over time after administration. This will help determine if the dosing regimen is adequate.[10]
-
Increase Dose or Dosing Frequency: Based on PK data or literature on similar compounds, consider increasing the dose or the frequency of administration.
-
-
-
Suboptimal Dosing Regimen: The treatment duration or frequency may not be optimized for the specific disease model.
-
Troubleshooting:
-
Review Literature: Examine studies using other RIPK2 inhibitors in the same or similar models to inform your dosing schedule.
-
Dose-Response Study: Perform a dose-response study to identify the optimal dose of this compound.
-
Vary Treatment Duration: Test different treatment durations (e.g., prophylactic vs. therapeutic, short-term vs. long-term) to determine the most effective window for intervention.
-
-
-
Inactive Compound: The batch of this compound may be inactive.
-
Troubleshooting:
-
In Vitro Validation: Before in vivo use, test the activity of your compound in a cell-based assay to confirm its ability to inhibit RIPK2 signaling (e.g., by measuring inhibition of MDP-induced cytokine production in macrophages).[9]
-
-
-
Model-Specific Issues: The chosen animal model may not be dependent on the RIPK2 signaling pathway.
-
Troubleshooting:
-
Confirm Pathway Relevance: Ensure that the inflammatory process in your specific model is known to be driven by NOD/RIPK2 signaling.
-
-
Q2: My animals are showing unexpected toxicity or adverse effects. What should I do?
A2:
-
On-Target Toxicity: Inhibition of RIPK2 in tissues other than the target organ may lead to adverse effects.
-
Troubleshooting:
-
Dose Reduction: The most straightforward approach is to reduce the dose. A dose-response study for both efficacy and toxicity is crucial to identify a therapeutic window.
-
Monitor for Known Kinase Inhibitor Toxicities: Be aware of common toxicities associated with kinase inhibitors, such as gastrointestinal issues or skin rashes, and monitor your animals closely.[11]
-
-
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets.
-
Troubleshooting:
-
Selectivity Profiling: If not already known, determine the selectivity profile of this compound against a panel of other kinases.
-
Use a More Selective Inhibitor: If off-target effects are suspected, consider using a more selective RIPK2 inhibitor as a comparator.
-
-
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve the compound may be causing toxicity.
-
Troubleshooting:
-
Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects.
-
Alternative Formulations: Test different, well-tolerated vehicles.
-
-
Q3: I am observing high variability in the response to this compound between animals. How can I reduce this?
A3:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposure.
-
Troubleshooting:
-
Standardize Administration Technique: Ensure that all personnel involved in dosing are using a consistent and accurate technique (e.g., for oral gavage or i.p. injection).
-
Accurate Dosing Volume: Use appropriate syringes and techniques to ensure each animal receives the correct volume of the formulation based on its body weight.
-
-
-
Biological Variability: Animals may have inherent differences in their response to the inflammatory stimulus or the drug.
-
Troubleshooting:
-
Increase Group Sizes: Using a larger number of animals per group can help to overcome individual variability and increase the statistical power of your study.
-
Animal Health and Acclimatization: Ensure that all animals are healthy, of a similar age and weight, and have been properly acclimatized to the facility and handling procedures before the start of the experiment.
-
-
-
Variability in Disease Induction: The method used to induce the disease may not be consistent across all animals.
-
Troubleshooting:
-
Standardize Induction Protocol: Follow a strict, standardized protocol for inducing the disease model (e.g., consistent concentration and administration of DSS).
-
-
Quantitative Data Summary
The following tables summarize in vivo efficacy data for various RIPK2 inhibitors from the literature. This information can be used to guide the design of experiments with this compound.
Table 1: In Vivo Efficacy of RIPK2 Inhibitors in the MDP-Induced Peritonitis Model
| Inhibitor | Dose | Route | Treatment Duration | Key Efficacy Readouts | Reference |
| Gefitinib | 6.25 mg/kg | i.p. | Single dose 30 min prior to MDP | Reduced inflammatory cell recruitment | [7] |
| OD36 | 6.25 mg/kg | i.p. | Single dose 30 min prior to MDP | Significantly inhibited inflammatory cell recruitment | [7][12] |
| CSLP37 | Not specified | i.p. | Pre-treatment | Potently reduced MDP-elicited serum TNF levels | [5] |
Table 2: In Vivo Efficacy of RIPK2 Inhibitors in Colitis Models
| Inhibitor | Model | Dose | Route | Treatment Duration | Key Efficacy Readouts | Reference |
| Gefitinib | Spontaneous CD-like ileitis (SAMP1/YitFc mice) | 50 mg/kg/day | In diet | 7.5 weeks | Significantly ameliorated ileitis | [7] |
| GSK2983559 (prodrug) | TNBS-induced colitis | 7.5 and 145 mg/kg b.i.d. | Oral | 7 days | Efficacy similar to prednisolone in reducing colon scores | [2] |
| Compound 10w | DSS-induced colitis | 20 mg/kg | Oral | 6 days | Recovered body weight, reduced disease activity index | [9] |
| BI-706039 | TRUC mouse model of IBD | 0.25 - 22 mg/kg q.d. | Oral gavage | Not specified | Dose-responsive improvement in intestinal inflammation | [8] |
Experimental Protocols
Protocol 1: MDP-Induced Peritonitis in Mice
This model is used to assess the acute in vivo efficacy of RIPK2 inhibitors in blocking NOD2-mediated inflammation.
-
Animals: C57BL/6 mice are commonly used.[7]
-
Reagents:
-
Muramyl dipeptide (MDP)
-
RIPK2 inhibitor (e.g., this compound) formulated in a suitable vehicle
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Administer the RIPK2 inhibitor or vehicle control to the mice via the desired route (e.g., intraperitoneal injection). A typical dose for a small molecule inhibitor might be in the range of 5-50 mg/kg.[7]
-
After a pre-determined time (e.g., 30 minutes), inject the mice intraperitoneally with MDP (e.g., 150 µg per mouse).[7]
-
After a set duration (e.g., 4 hours), euthanize the mice.[7]
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and then collecting the fluid.[7]
-
-
Endpoint Analysis:
-
Cellular Infiltration: Perform a cell count and differential analysis on the peritoneal lavage fluid to determine the number of neutrophils, lymphocytes, and other immune cells.[7]
-
Cytokine/Chemokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the peritoneal lavage fluid using ELISA or a multiplex assay.
-
Protocol 2: DSS-Induced Colitis in Mice
This is a widely used model of inflammatory bowel disease to evaluate the therapeutic potential of anti-inflammatory compounds.
-
Animals: C57BL/6 or other susceptible mouse strains.
-
Reagents:
-
Dextran sulfate sodium (DSS)
-
RIPK2 inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control
-
-
Procedure (Acute Model):
-
Induce colitis by providing mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 days.[9][13]
-
Administer the RIPK2 inhibitor or vehicle control daily by oral gavage, starting on the first day of DSS administration or after the onset of clinical signs (therapeutic model).
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).[9]
-
At the end of the treatment period (e.g., day 7), euthanize the mice.
-
-
Endpoint Analysis:
-
Colon Length: Measure the length of the colon from the cecum to the anus. A shorter colon is indicative of more severe inflammation.
-
Histopathology: Collect the colon for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) and score for inflammation, ulceration, and tissue damage.[2]
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.
-
Cytokine/Chemokine Levels: Measure the levels of pro-inflammatory cytokines in colon tissue homogenates.
-
Visualizations
Caption: RIPK2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in RIPK2 Inhibitor Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving RIPK2 inhibitors, with a focus on a representative inhibitor, here referred to as RIPK2-IN-2 (using GSK583 as a well-characterized example). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RIPK2 inhibitors like this compound?
A1: RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) is a crucial enzyme in the innate immune system. It acts as a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of the NF-κB and MAPK signaling pathways. These pathways are responsible for producing pro-inflammatory cytokines to combat infection.[1]
RIPK2 inhibitors, such as this compound, are small molecules that typically function by binding to the ATP-binding pocket of the RIPK2 kinase domain.[2] This competitive inhibition prevents the autophosphorylation of RIPK2, thereby blocking downstream signaling cascades that lead to inflammation.[1] Some inhibitors may also exert their effects by disrupting the interaction of RIPK2 with other essential proteins, such as XIAP.[3]
Q2: What are the expected outcomes of successful RIPK2 inhibition in a cellular assay?
A2: Successful inhibition of RIPK2 by an inhibitor like this compound should result in the following observable outcomes in a relevant cell-based assay (e.g., human monocytes or THP-1 cells stimulated with a NOD1/2 agonist like MDP):
-
Reduced RIPK2 Phosphorylation: A decrease in the phosphorylated form of RIPK2 (p-RIPK2) at key activation sites, such as Ser176.[4]
-
Decreased NF-κB Activation: Inhibition of the degradation of IκBα and reduced nuclear translocation of NF-κB subunits.
-
Reduced Inflammatory Cytokine Production: A dose-dependent decrease in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[2][5][6]
Troubleshooting Guide
Issue 1: No or weak inhibition of RIPK2 signaling (e.g., no reduction in cytokine production).
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability or Degradation | 1. Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions as recommended by the supplier. 2. Verify the purity and integrity of the inhibitor using analytical methods if possible. |
| Incorrect Inhibitor Concentration | 1. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell type and stimulus. 2. Confirm the accuracy of your serial dilutions. |
| Cell Line Not Responsive | 1. Ensure your cell line expresses functional NOD1/2 and RIPK2. 2. Verify that the stimulus you are using (e.g., MDP for NOD2) is potent and used at an appropriate concentration to induce a robust response. |
| Assay Timing | 1. Optimize the pre-incubation time with the inhibitor before adding the stimulus. A 30-minute pre-incubation is often a good starting point.[5] 2. Ensure the endpoint measurement is taken at an appropriate time point to capture the peak of the inflammatory response. |
Issue 2: High levels of cell death observed at effective inhibitor concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the inhibitor. 2. Compare the cytotoxic concentration with the effective inhibitory concentration (IC50). A large therapeutic window is desirable. 3. Test a structurally different RIPK2 inhibitor to see if the cytotoxicity is specific to the chemical scaffold of your current inhibitor. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic (typically <0.5%). 2. Include a vehicle control (solvent only) in all experiments to assess solvent-induced toxicity. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | 1. Maintain consistent cell passage numbers and confluency for all experiments. 2. Regularly test for mycoplasma contamination. |
| Reagent Inconsistency | 1. Use the same batch of reagents (e.g., inhibitor, stimulus, antibodies) for a set of related experiments. 2. Ensure proper storage and handling of all reagents. |
| Assay Technique | 1. Standardize all incubation times, washing steps, and pipetting techniques. 2. Use appropriate positive and negative controls in every experiment to monitor assay performance. |
Issue 4: Inhibition of RIPK2 is observed, but downstream NF-κB activation is unaffected.
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | 1. Investigate the activation of other signaling pathways that can lead to NF-κB activation in your experimental system. 2. Consider using a combination of inhibitors to block both the primary and potential compensatory pathways. |
| Inhibitor Mechanism | 1. Some RIPK2 inhibitors may delay rather than completely block NF-κB activation.[6] Perform a time-course experiment to assess the kinetics of NF-κB activation in the presence of the inhibitor. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of well-characterized RIPK2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected RIPK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| GSK583 | Human RIPK2 | 5 | Cell-free |
| Rat RIPK2 | 2 | Cell-free | |
| RIPK3 | 16 | Cell-free | |
| WEHI-345 | Human RIPK2 | 130 | Kinase Assay |
| Ponatinib | RIPK2 | 7 | In Vitro Kinase Assay |
Data compiled from multiple sources.[4][5][6][7][8]
Table 2: Cellular Inhibitory Activity of GSK583
| Cell Type | Stimulus | Measured Outcome | IC50 (nM) |
| Primary Human Monocytes | MDP | TNF-α production | 8 |
| Human Whole Blood | MDP | TNF-α production | 237 |
| Rat Whole Blood | MDP | TNF-α production | 133 |
Data from MedchemExpress and Selleck Chemicals product pages for GSK583.[5][9]
Experimental Protocols
1. Cellular Assay for RIPK2 Inhibition in Human Monocytes
-
Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by adherence or magnetic cell sorting. Culture the cells in appropriate media supplemented with serum.
-
Inhibitor Treatment: Seed the monocytes in a 96-well plate. Pre-treat the cells with a serial dilution of the RIPK2 inhibitor (e.g., GSK583) or vehicle control (DMSO) for 30 minutes at 37°C.[5]
-
Stimulation: Add the NOD2 agonist, muramyl dipeptide (MDP), to the wells at a final concentration of 1 µg/mL to stimulate RIPK2 signaling.
-
Cytokine Measurement: Incubate the plate for 6 hours at 37°C.[5] Collect the cell culture supernatant and measure the concentration of secreted TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
2. Western Blot for Phosphorylated RIPK2
-
Cell Lysis: Following inhibitor treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated RIPK2 (e.g., anti-p-RIPK2 Ser176).[4] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total RIPK2 to confirm equal protein loading.
Visualizations
Caption: The RIPK2 signaling pathway, a key component of the innate immune response.
Caption: A general experimental workflow for evaluating the efficacy of a RIPK2 inhibitor.
Caption: A decision tree to guide troubleshooting of common experimental issues.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
strategies to enhance the therapeutic index of RIPK2-IN-2
Welcome to the technical support center for RIPK2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on the unique aspects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Notably, it is described as a Proteolysis Targeting Chimera (PROTAC). Unlike traditional kinase inhibitors that simply block the enzyme's activity, a PROTAC works by inducing the degradation of the target protein. This compound is designed to bring RIPK2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of RIPK2 by the proteasome. This mechanism of action can offer a more sustained and potent inhibition of the RIPK2 signaling pathway compared to conventional inhibitors. The intended therapeutic effect is to block RIPK2-dependent pro-inflammatory signaling, which is implicated in various autoinflammatory diseases.[1]
Q2: What is the role of RIPK2 in cellular signaling?
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that functions as a key mediator in the innate immune system.[2][3] It is essential for signaling downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[2][3] Upon activation, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, which results in the production of pro-inflammatory cytokines and an immune response.[2][4] Dysregulation of the NOD2-RIPK2 pathway is associated with inflammatory conditions such as Crohn's disease, Blau syndrome, and multiple sclerosis.[5][6]
Q3: How should I prepare and store this compound?
For "RIP2 kinase inhibitor 2," a related compound, it is recommended to store the solid powder at -20°C for up to 3 years. For solutions in DMSO, storage at -80°C is advised for up to 2 years.[7] It is crucial to use freshly opened, anhydrous DMSO for dissolution, as hygroscopic DMSO can significantly impact solubility.[7] For this compound, it is always best to consult the manufacturer's specific instructions on the product datasheet for the most accurate storage and handling information.
Q4: What are the potential off-target effects of RIPK2 inhibitors?
While some RIPK2 inhibitors are highly selective, off-target effects are a common concern with kinase inhibitors. For instance, the FDA-approved drug Gefitinib inhibits RIPK2 but also targets EGFR.[8] Some inhibitors may also show activity against other kinases like ALK2.[9][10] The development of more selective inhibitors is an active area of research to minimize such effects.[11] For this compound, being a PROTAC, off-target effects could also include the unintended degradation of other proteins. A comprehensive kinase panel screening and proteomics analysis would be necessary to fully characterize its selectivity profile.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of RIPK2 Signaling in Cell-Based Assays
Possible Causes and Solutions:
-
Compound Instability or Degradation:
-
Solution: Ensure proper storage of this compound as a powder and in solution. Prepare fresh working solutions for each experiment from a recently prepared stock. The kinase activity of RIPK2 itself is important for its protein stability, and loss of the protein can occur with inactive mutants.[12][13]
-
-
Suboptimal Compound Concentration:
-
Cell Permeability Issues:
-
Solution: While not specifically documented for this compound, poor cell permeability can be a challenge for some small molecules. If you suspect this, you can try to permeabilize cells as a positive control (if the assay allows) or consider using a different inhibitor with known good cell permeability for comparison.
-
-
Incorrect Stimulation for NOD2 Pathway Activation:
-
PROTAC-Specific Mechanism:
-
Solution: Remember that this compound is a PROTAC and requires the cellular machinery for protein degradation to be active. The effect may not be instantaneous and may require a longer pre-incubation time compared to a simple kinase inhibitor to allow for protein degradation. A time-course experiment is recommended. Also, confirm the expression of the relevant E3 ligase in your cell line.
-
Issue 2: Poor Solubility of this compound
Possible Causes and Solutions:
-
Inherent Physicochemical Properties: Many kinase inhibitors exhibit poor aqueous solubility.[4]
-
Solution 1 (In Vitro): Dissolve this compound in an appropriate organic solvent like DMSO at a high concentration to create a stock solution.[7] For cell-based assays, ensure the final concentration of the solvent is low (typically <0.5%) to avoid solvent-induced toxicity. Sonication may aid in dissolution.
-
Solution 2 (In Vivo): For animal studies, poor solubility can lead to low bioavailability.[4] Consider formulation strategies such as:
-
Prodrugs: A phosphate group can be added to improve solubility, which is cleaved in vivo to release the active compound.[4]
-
Lipid-based formulations: These can enhance the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing particle size can improve dissolution rates.
-
-
Issue 3: High Background or Variability in In Vitro Kinase Assays
Possible Causes and Solutions:
-
Assay Conditions:
-
Solution: Optimize assay parameters such as ATP concentration (usually close to the Km for ATP), enzyme concentration, and incubation time. A titration of the RIPK2 enzyme is recommended to find a concentration that gives a robust signal.[15]
-
-
Reagent Quality:
-
Solution: Use high-quality, purified recombinant RIPK2 enzyme and fresh ATP solutions. Ensure the kinase buffer is properly prepared and at the correct pH.[15]
-
-
Plate Reader Settings:
-
Solution: Optimize the settings on your plate reader for the specific fluorescence or luminescence assay being used.
-
Data and Protocols
Quantitative Data on Selected RIPK2 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Cell-based Potency (nM) | Notes |
| RIPK2-IN-7 (10w) | Kinase Inhibitor | RIPK2 | 0.6 | - | Orally active, selective.[1] |
| RIPK2-IN-8 | Kinase Inhibitor | RIPK2 | 11 | - | Orally active, highly selective over RIPK1.[1] |
| CSLP37 | Kinase Inhibitor | RIPK2 | 16.3 | - | Selective, no activity against RIPK1 and RIPK3.[1] |
| OD36 | Kinase Inhibitor | RIPK2 | 5.3 | - | Also shows activity against ALK2.[1] |
| GSK2983559 | Kinase Inhibitor | RIPK2 | - | - | Orally active, was in clinical trials.[1][16] |
| WEHI-345 | Kinase Inhibitor | RIPK2 | 130 | - | Selective, but less potent in cellular assays.[1][17] |
Experimental Protocols
Protocol 1: In Vitro RIPK2 Kinase Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Prepare Reagents:
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[15]
-
Recombinant human RIPK2 enzyme.
-
ATP solution.
-
Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific RIPK2 substrate if available).
-
This compound serial dilutions.
-
-
Assay Procedure:
-
In a 384-well plate, add the RIPK2 enzyme diluted in kinase buffer.
-
Add the this compound dilutions or vehicle control.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the signal using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the data and determine the IC50 value using a suitable software.
-
Protocol 2: Cellular Assay for Inhibition of MDP-Induced Cytokine Production
This protocol is based on methods used for other RIPK2 inhibitors and should be adapted for your cell line.
-
Cell Culture:
-
Culture a suitable cell line, such as mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).[5]
-
-
Assay Procedure:
-
Plate the cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 30 minutes for inhibitors, may need to be longer for a PROTAC).
-
Stimulate the cells with MDP (e.g., 5 µg/mL). In some cases, co-stimulation with a low dose of LPS (e.g., 1 ng/mL) may be required to enhance the signal.[5]
-
Incubate for a suitable time (e.g., 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of a relevant cytokine, such as IL-6 or TNFα, in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: The NOD2-RIPK2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinase activity of Rip2 determines its stability and consequently Nod1- and Nod2-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promega.com [promega.com]
- 16. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Managing RIPK2-IN-2-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing cytotoxicity associated with the use of RIPK2-IN-2 and other RIPK2 inhibitors in cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with RIPK2 inhibitors, helping users distinguish between on-target effects, off-target effects, and experimental artifacts.
Issue 1: Excessive or Unexpected Cell Death at Low Concentrations
Possible Causes:
-
High sensitivity of the cell line: Certain cell lines may be inherently more sensitive to the inhibition of the RIPK2 signaling pathway.
-
Off-target effects: The inhibitor may be affecting other kinases crucial for cell survival. For example, some RIPK2 inhibitors have been shown to have off-target effects on kinases like c-ABL, Aurora B, and HER2.[1]
-
Induction of apoptosis or necroptosis: RIPK2 inhibition can lead to programmed cell death.[2][3]
-
Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells.
-
Compound instability: The inhibitor may degrade in the culture medium, leading to the formation of toxic byproducts.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Perform a dose-response curve to determine the IC50 value for RIPK2 inhibition in your cell line.
-
Use a rescue experiment by overexpressing a resistant RIPK2 mutant to see if it alleviates the cytotoxic effects.
-
Measure the phosphorylation of downstream targets of RIPK2, such as NF-κB and p38, to confirm pathway inhibition.[2]
-
-
Investigate Off-Target Effects:
-
Consult kinase profiling data for the specific inhibitor if available.
-
Use a structurally different RIPK2 inhibitor to see if the same cytotoxic effect is observed.
-
Test the inhibitor on a panel of cell lines with varying expression levels of potential off-target kinases.
-
-
Characterize the Mode of Cell Death:
-
Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the cells are undergoing apoptosis.
-
Investigate key markers of necroptosis, such as phosphorylation of MLKL, especially if your experimental system involves stimuli known to induce this pathway.[3]
-
-
Optimize Experimental Conditions:
-
Ensure the final solvent concentration is non-toxic (typically <0.1% DMSO).
-
Test the stability of the inhibitor in your specific cell culture medium over the time course of your experiment.
-
Perform a time-course experiment to determine the optimal treatment duration.
-
Logical Troubleshooting Flow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Lack of Efficacy or Inconsistent Results
Possible Causes:
-
Low potency of the inhibitor in the specific cell line: The IC50 for RIPK2 inhibition might be higher than the concentrations being used.
-
Poor compound solubility or stability: The inhibitor may be precipitating out of solution or degrading in the culture medium.
-
Cell line resistance: The cells may have mutations in RIPK2 or downstream signaling components that confer resistance.
-
Incorrect experimental setup: Suboptimal assay conditions, such as incorrect timing of stimulation or measurement, can lead to misleading results.
Troubleshooting Steps:
-
Verify Compound Activity and Stability:
-
Confirm the identity and purity of the RIPK2 inhibitor.
-
Check the solubility of the inhibitor in your cell culture medium. Some inhibitors may require specific formulations or carrier proteins.[4]
-
Assess the stability of the compound over the duration of the experiment.
-
-
Confirm Target Engagement in Your System:
-
Optimize Assay Conditions:
-
Titrate the concentration of the NOD1/2 agonist to ensure robust pathway activation.
-
Perform a time-course experiment to determine the optimal pre-incubation time with the inhibitor and the optimal time for measuring the downstream readout.
-
-
Address Potential Cell Line Resistance:
-
Sequence the RIPK2 gene in your cell line to check for mutations.
-
Use a positive control cell line known to be sensitive to RIPK2 inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other RIPK2 inhibitors?
A1: RIPK2 inhibitors function by targeting the kinase activity of the RIPK2 protein.[5] Upon activation by upstream NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, a critical step for activating downstream signaling pathways like NF-κB and MAPK, which are responsible for the transcription of pro-inflammatory genes.[5] By blocking this autophosphorylation, RIPK2 inhibitors prevent the subsequent signaling events that lead to inflammation.[5] Some inhibitors are ATP-competitive (Type I), while others bind to an allosteric site (Type II), inducing a conformational change that inactivates the protein.[7]
RIPK2 Signaling Pathway
References
- 1. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RIPK2 PROTAC Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) profile of RIPK2 PROTACs.
Troubleshooting Guide
This guide addresses common challenges encountered during the experimental development and optimization of RIPK2 PROTACs.
| Question ID | Question | Answer |
| PK-TS-001 | My RIPK2 PROTAC has poor aqueous solubility. How can I improve it? | Poor solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[1][2] To improve solubility, consider the following strategies: • Reduce Lipophilicity: Systematically replace lipophilic moieties in your PROTAC structure. For instance, substituting a highly lipophilic RIPK2 binder with a more polar one, such as an aminopyrazolylquinazoline, can significantly decrease the overall lipophilicity of the molecule.[3][4] • Optimize the Linker: Replace traditional alkyl or PEG linkers with more polar or semi-rigid linkers containing heteroaromatic rings or piperazine groups.[2][4] Inserting basic nitrogen into linkers can also enhance solubility.[2] • Modify the E3 Ligase Ligand: Employing less lipophilic E3 ligase ligands can contribute to improved solubility.[3] For example, some CRBN ligands are smaller and less lipophilic than certain VHL ligands.[2] |
| PK-TS-002 | My RIPK2 PROTAC shows high microsomal turnover and poor metabolic stability. What can I do? | High microsomal turnover leads to rapid clearance and a short half-life. To enhance metabolic stability: • Reduce Lipophilicity: A primary strategy is to lower the lipophilicity (e.g., ChromLogD7.4) of the PROTAC, as highly lipophilic compounds are more susceptible to metabolism.[5] • Linker Modification: Exchange flexible PEG linkers for more rigid or heteroaromatic-containing linkers. This can improve metabolic stability.[4] • E3 Ligase Ligand Selection: The choice of E3 ligase binder can influence metabolic stability. It is often necessary to screen different E3 ligase ligands to find one that imparts a more favorable metabolic profile.[6] |
| PK-TS-003 | The cell permeability of my RIPK2 PROTAC is low, limiting its cellular activity. How can I enhance it? | Low cell permeability is a significant hurdle for large molecules like PROTACs.[1][7] Consider these approaches: • Linker Optimization: The linker plays a crucial role in cell permeability. Replacing flexible linkers (e.g., PEG) with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve permeability.[2] Avoid multiple amide motifs in the linker design.[2] • Conformational Rigidity: Introducing some rigidity into the PROTAC structure can favor conformations that are more amenable to passive diffusion across cell membranes. • Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can mask polar groups, reducing the polar surface area and potentially improving membrane permeability. |
| PK-TS-004 | I am observing a disconnect between in vitro potency and in vivo efficacy. What could be the cause? | This is a common challenge in drug development and can be particularly pronounced for PROTACs. The issue often stems from a poor pharmacokinetic profile.[8] • Assess PK/PD Relationship: It is crucial to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8][9] Measure both the concentration of the PROTAC and the levels of RIPK2 protein over time in an animal model. A potent in vitro degrader may not be effective in vivo if it is rapidly cleared and does not achieve sufficient exposure at the target tissue.[5][10] • Investigate Metabolites: PROTAC metabolites, especially those resulting from linker cleavage, might compete with the parent PROTAC for binding to RIPK2 or the E3 ligase, thereby reducing efficacy.[1] Metabolite identification studies are therefore important. |
| PK-TS-005 | My RIPK2 PROTAC exhibits a "hook effect" at high concentrations. How can I mitigate this? | The hook effect, where the degradation efficiency decreases at high PROTAC concentrations, is a known phenomenon for this class of molecules.[1] It occurs due to the formation of binary complexes (PROTAC-RIPK2 or PROTAC-E3 ligase) that do not lead to the productive ternary complex required for degradation. • Dose-Response Characterization: Carefully characterize the dose-response curve to identify the optimal concentration range for degradation. • PK/PD Modeling: Utilize PK/PD modeling to select appropriate doses for in vivo studies that avoid concentrations in the hook effect range.[8] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about improving the pharmacokinetic profile of RIPK2 PROTACs.
| Question ID | Question | Answer |
| PK-FAQ-001 | What are the key pharmacokinetic challenges for RIPK2 PROTACs? | Due to their high molecular weight and complex structures, RIPK2 PROTACs often face several PK challenges, including: • Poor Solubility: High lipophilicity can lead to low aqueous solubility.[1][2] • Low Permeability: Their large size makes it difficult for them to cross cell membranes.[1][7] • Metabolic Instability: They can be susceptible to rapid metabolism, leading to high clearance and a short half-life.[5] • Complex PK/PD Relationship: The catalytic nature of PROTACs can lead to a disconnect between drug concentration and the pharmacodynamic effect, complicating dose selection.[5][10] |
| PK-FAQ-002 | How does the choice of E3 ligase affect the PK profile of a RIPK2 PROTAC? | The E3 ligase binder is a critical component that influences the overall properties of the PROTAC. Different E3 ligase ligands (e.g., for VHL, CRBN, or IAPs) have distinct physicochemical properties.[1][11] For instance, CRBN ligands are generally smaller and can lead to PROTACs with a lower molecular weight and potentially more "drug-like" properties compared to some VHL ligands, which may improve oral exposure.[2] The tissue distribution of the E3 ligase can also be a factor in the overall disposition of the PROTAC.[12] |
| PK-FAQ-003 | What is the role of the linker in determining the PK properties of a RIPK2 PROTAC? | The linker is not just a spacer but a key determinant of the PROTAC's physicochemical and pharmacokinetic properties.[11] The length, rigidity, and composition of the linker can significantly impact: • Solubility: Incorporating polar groups or heteroatoms into the linker can improve solubility.[4] • Permeability: A more rigid linker can improve cell permeability by reducing the number of conformations.[2] • Metabolic Stability: Replacing metabolically labile groups in the linker can enhance stability.[4] |
| PK-FAQ-004 | Which in vitro assays are essential for evaluating the PK profile of RIPK2 PROTACs? | A standard panel of in vitro DMPK (Drug Metabolism and Pharmacokinetics) assays should be performed, including: • Physicochemical Properties: Aqueous solubility and lipophilicity (e.g., LogD).[1] • Permeability Assays: Such as Caco-2 or PAMPA to assess cell permeability.[1] • Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine metabolic clearance.[1][5] • Protein Binding Assays: To measure the extent of binding to plasma proteins.[1] |
| PK-FAQ-005 | How can I achieve a long duration of action with my RIPK2 PROTAC? | A key advantage of PROTACs is the potential for a prolonged pharmacodynamic effect that is disconnected from the pharmacokinetic profile.[5][10] This is because once the target protein (RIPK2) is degraded, the effect lasts until the cell synthesizes new protein. Since RIPK2 has a relatively long half-life (around 50 hours in immune cells), even a short exposure to the PROTAC can lead to a sustained reduction in RIPK2 levels.[9][10] To leverage this, focus on developing a PROTAC that is potent enough to induce significant degradation at achievable concentrations. Additionally, slow-release formulations can be explored for long-acting parenteral administration.[6][13] |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic data for representative RIPK2 PROTACs from the literature. This allows for a comparison of how different structural modifications impact their profiles.
| Compound | RIPK2 Binder | E3 Ligase Binder | Linker Type | hWB MDP IC50 (nM) | Rat Clearance (mL/min/kg) | Rat Half-life (h) | Key Optimization Strategy | Reference |
| PROTAC 6 | Optimized Binder | IAP | - | - | - | - | Improved physicochemical properties over earlier leads. | [9] |
| PROTAC 7 | Further Optimized Binder | IAP | - | - | - | - | Increased potency and improved PK profile. | [9] |
| Compound 20 | Aminopyrazolylquinazoline | IAP | Semi-rigid with heteroaromatic ring | - | - | - | Reduced lipophilicity, improved solubility and microsomal stability. | [6][13] |
hWB MDP IC50: Half-maximal inhibitory concentration in a muramyl dipeptide (MDP)-stimulated human whole blood assay, measuring TNFα production.
Key Experimental Protocols
Detailed methodologies for critical experiments are provided below to guide your research.
Microsomal Stability Assay
Objective: To determine the metabolic stability of a RIPK2 PROTAC in the presence of liver microsomes.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes (human or rat) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of microsomes and phosphate buffer at 37°C.
-
Add the test PROTAC to the pre-warmed microsome solution to initiate the reaction (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Run a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a RIPK2 PROTAC, which is an indicator of its potential for oral absorption.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test PROTAC (at a defined concentration) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
At the end of the experiment, collect a sample from the apical side.
-
-
Permeability Measurement (Basolateral to Apical):
-
Perform the experiment in the reverse direction to determine the efflux ratio. This involves adding the PROTAC to the basolateral side and sampling from the apical side.
-
-
Analysis:
-
Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration on the donor side.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Visualizations
The following diagrams illustrate key concepts in RIPK2 biology and PROTAC development.
Caption: Simplified RIPK2 signaling pathway.
Caption: Workflow for RIPK2 PROTAC PK optimization.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lead optimisation of a series of RIPK2 PROTACs: Ripping up the rule book [morressier.com]
- 13. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in RIPK2-IN-2 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and address variability in experimental outcomes when using the RIPK2 inhibitor, RIPK2-IN-2. This guide is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical probe that functions as a Proteolysis Targeting Chimera (PROTAC). Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound is a hetero-bifunctional molecule designed to induce the degradation of the RIPK2 protein.[1][2] It achieves this by simultaneously binding to RIPK2 and an E3 ubiquitin ligase, thereby bringing the two in close proximity. This induced proximity facilitates the ubiquitination of RIPK2, marking it for degradation by the proteasome. This degradation-based mechanism can offer a more sustained and profound inhibition of the RIPK2 signaling pathway compared to simple kinase inhibition.
Q2: What are the common causes of inconsistent results in experiments with this compound?
Inconsistent results with this compound can stem from several factors, broadly categorized as compound-related, cell-based, or assay-specific issues. These can include:
-
Compound Handling and Stability: Inaccurate concentration due to improper dissolution or storage, and degradation of the compound over time.
-
Cellular Factors: Variability in the expression levels of RIPK2 and the specific E3 ligase recruited by this compound across different cell lines or even between passages of the same cell line.[2][3]
-
Experimental Conditions: Suboptimal treatment concentrations (falling into the "hook effect" region for PROTACs), insufficient incubation time for protein degradation, or issues with the NOD2 pathway stimulation.[1]
-
Assay Performance: Technical variability in assays like Western blotting or cytokine measurements, and potential off-target effects of the compound.
Q3: How can I ensure the quality and stability of my this compound stock solution?
Proper handling and storage of this compound are critical for reproducible results.
-
Solubility: this compound is typically soluble in DMSO.[4] Ensure complete dissolution by vortexing. For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced artifacts, typically keeping it below 0.5%.
-
Storage: Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles.[5] Studies have shown that while many compounds are stable in DMSO for extended periods, water absorption can lead to degradation.[5][6] Using anhydrous DMSO and storing aliquots with desiccant can help maintain compound integrity.
-
Stability in Media: The stability of PROTACs can be limited in aqueous solutions like cell culture media.[7] It is advisable to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.
Troubleshooting Guides
Issue 1: High Variability in RIPK2 Degradation Between Experiments
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | Prepare fresh serial dilutions from a validated stock solution for each experiment. Verify stock concentration if significant variability persists. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Variable E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the specific PROTAC design) in your cell model via Western blot or qPCR. Expression levels can fluctuate with cell density and passage number.[2][3] |
| Inconsistent Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time for your specific cell line and this compound concentration. |
| Technical Variability in Western Blotting | Ensure consistent protein loading by performing a total protein quantification assay (e.g., BCA). Use a reliable housekeeping protein for normalization. Run technical replicates for each condition. |
Issue 2: Lack of Expected Downstream Signaling Inhibition (e.g., no reduction in cytokine production)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient RIPK2 Degradation | First, confirm RIPK2 protein degradation via Western blot. If degradation is suboptimal, troubleshoot using the steps outlined in "Issue 1". |
| "Hook Effect" | This is a common phenomenon with PROTACs where at high concentrations, the formation of binary complexes (this compound or E3 ligase-RIPK2-IN-2) is favored over the productive ternary complex (this compound-E3 ligase), leading to reduced degradation. Perform a wide dose-response curve (e.g., from picomolar to micromolar ranges) to identify the optimal concentration for maximal degradation (DC50).[1][8] |
| Suboptimal NOD2 Pathway Stimulation | Ensure the stimulating ligand (e.g., Muramyl Dipeptide - MDP for NOD2) is active and used at an optimal concentration. The timing of this compound pre-incubation before stimulation is also critical and may need optimization. |
| Cell Line Insensitivity | The cell line may have mutations in the NOD2-RIPK2 pathway or express low levels of essential components. Confirm the responsiveness of your cell line to NOD2 agonists in the absence of the inhibitor. |
| Off-Target Effects | While this compound is designed to be specific, off-target effects can't be entirely ruled out. Consider using a negative control compound that binds to RIPK2 but does not recruit the E3 ligase to distinguish between degradation-dependent and -independent effects.[9] |
Data Presentation
The following tables summarize key quantitative data for RIPK2 inhibitors to aid in experimental design and data interpretation.
Table 1: Reported IC50/DC50 Values for Various RIPK2 Inhibitors
| Inhibitor | Assay Type | Cell Line / System | Reported IC50/DC50 |
| RIPK2-IN-1 | Biochemical (RIPK2 inhibition) | - | 51 nM[10] |
| RIPK2-IN-1 | Cellular (NOD2 signaling) | - | 390 nM[10] |
| Ponatinib | Biochemical (RIPK2 inhibition) | Recombinant RIPK2 | 6.7 nM[11] |
| Regorafenib | Biochemical (RIPK2 inhibition) | Recombinant RIPK2 | 41 nM[11] |
| Sorafenib | Biochemical (RIPK2 inhibition) | Recombinant RIPK2 | 75 nM[11] |
| Gefitinib | Biochemical (RIPK2 inhibition) | Recombinant RIPK2 | 51 nM[11] |
| WEHI-345 | Biochemical (RIPK2 inhibition) | - | 130 nM[12] |
| GSK583 | Cellular (TNF-α production) | Human Monocytes | 8.0 nM |
| Compound 5 (GSK) | Cellular (IL-8 production) | HEK293-NOD2 | 4 nM[13] |
| Compound 5 (GSK) | Cellular (TNF-α production) | Human Monocytes | 13 nM[13] |
| CSLP37 | Cellular (RIPK2-XIAP PPI) | Caco-2 | 6.8 nM |
Note: IC50 values refer to the concentration of an inhibitor required to reduce the activity of a kinase by 50%. DC50 values refer to the concentration of a PROTAC required to degrade 50% of the target protein.
Experimental Protocols
Protocol 1: Western Blot Analysis of RIPK2 Degradation
This protocol outlines the steps to assess the degradation of RIPK2 protein in a cellular context following treatment with this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (ideally spanning a wide range to account for the hook effect, e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for the predetermined optimal time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against RIPK2 (e.g., at a 1:1000 dilution) overnight at 4°C.[14]
-
Incubate with a primary antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection reagent.[15]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the RIPK2 band intensity to the loading control. Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control.
Protocol 2: Biochemical RIPK2 Kinase Assay (ADP-Glo™)
This protocol is for an in vitro kinase assay to measure the direct inhibitory effect of a compound on RIPK2's enzymatic activity.[16][17]
-
Reagent Preparation:
-
Prepare the RIPK2 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[16]
-
Dilute the recombinant RIPK2 enzyme, substrate (e.g., Myelin Basic Protein), ATP, and the test compound (e.g., this compound or a positive control inhibitor) in the Kinase Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µl of the test compound at various concentrations or vehicle control (DMSO) to the wells.
-
Add 2 µl of the diluted RIPK2 enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[16]
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Simplified NOD2-RIPK2 signaling pathway.
Caption: Experimental workflows for assessing this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Receptor-interacting protein kinase 2 (RIPK2) profoundly contributes to post-stroke neuroinflammation and behavioral deficits with microglia as unique perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIP2 Antibody - Novatein Biosciences [novateinbio.com]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimization of RIPK2-IN-2 for Long-Acting Parenteral Formulation
This technical support center provides guidance and troubleshooting for researchers developing a long-acting parenteral formulation of RIPK2-IN-2, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for developing a long-acting parenteral formulation for this compound?
A1: A long-acting parenteral formulation for this compound is pursued to:
-
Improve Patient Compliance: Reduces dosing frequency from daily oral administration to weekly or monthly injections, which is particularly beneficial for chronic inflammatory conditions.
-
Ensure Sustained Efficacy: Maintains therapeutic drug concentrations over an extended period, avoiding the peaks and troughs associated with oral dosing. This can lead to more consistent target engagement and potentially better therapeutic outcomes.
-
Enhance Bioavailability: Bypasses first-pass metabolism, which can be a significant hurdle for orally administered small molecules, thereby increasing the fraction of the drug that reaches systemic circulation.
Q2: What are the main physicochemical challenges associated with formulating this compound?
A2: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by:
-
Low Aqueous Solubility: Its poor solubility in water (< 10 µg/mL) makes it challenging to formulate for parenteral administration, especially at the concentrations required for a long-acting product.
-
High Lipophilicity: A high LogP value contributes to its poor solubility and can lead to issues like precipitation upon injection or non-specific binding.
-
Crystalline Nature: The stable crystalline form of the API can be difficult to amorphize or dissolve, posing challenges for certain formulation strategies.
Q3: Which long-acting injectable (LAI) technologies are most suitable for this compound?
A3: Based on its properties, the most promising LAI technologies include:
-
Biodegradable Microparticles: Encapsulating this compound within polymers like Poly(lactic-co-glycolic acid) (PLGA) allows for a controlled, erosion-based drug release over weeks to months.
-
In Situ Forming Implants: A solution of this compound and a polymer in a biocompatible solvent is injected, which then solidifies upon contact with aqueous physiological fluids to form a drug-releasing depot.
-
Nanosuspensions: Crystalline this compound is milled to nanometer-sized particles, which are then suspended in an aqueous vehicle. The high surface area of the nanoparticles facilitates slow dissolution at the injection site.
Troubleshooting Guides
Issue 1: Low Drug Loading (<5%) in PLGA Microparticles
Q: We are using a standard oil-in-water (O/W) single emulsion-solvent evaporation method to prepare PLGA microparticles, but our drug loading for this compound is consistently below 5%. How can we improve this?
A: Low drug loading in this system is often due to the drug partitioning into the external aqueous phase during the emulsification process. Here are several strategies to troubleshoot this:
-
Change the Emulsion Type: Since this compound has poor aqueous solubility, a water-in-oil-in-water (W/O/W) double emulsion is not recommended. Instead, consider a solid-in-oil-in-water (S/O/W) method where micronized this compound crystals are dispersed in the polymer/solvent solution before emulsification. This physically entraps the solid drug, preventing it from dissolving and partitioning.
-
Increase the Organic Phase Viscosity: Increasing the polymer concentration in the organic phase (e.g., dichloromethane or ethyl acetate) can slow the diffusion of the drug into the aqueous phase.
-
Optimize the Homogenization Process: High-energy homogenization can lead to rapid partitioning. Try reducing the homogenization speed or time.
-
Use a Non-Solvent for the Drug: If possible, select a polymer solvent in which this compound is poorly soluble. This will keep the drug in a solid state during encapsulation.
Issue 2: High Initial Burst Release (>40% in the first 24 hours)
Q: Our in vitro release studies show a significant burst release of this compound from our microparticles, which could lead to toxicity. What steps can we take to control this?
A: A high initial burst is typically caused by drug adsorbed to the surface of the microparticles.
-
Optimize the Washing Step: After microparticle solidification, ensure they are washed thoroughly with a suitable medium (e.g., water with a small amount of surfactant) to remove surface-adsorbed drug.
-
Increase Polymer Molecular Weight or Lactide:Glycolide Ratio: Using a higher molecular weight PLGA or a higher lactide:glycolide ratio (e.g., 75:25 instead of 50:50) results in a slower-degrading, less porous matrix, which can help reduce the initial burst.
-
Anneal the Microparticles: Annealing the dried microparticles at a temperature below the polymer's glass transition temperature can make the surface less porous and reduce burst release.
Issue 3: Particle Aggregation in Nanosuspension Formulation
Q: We have successfully wet-milled this compound to a particle size of ~250 nm, but the particles aggregate upon storage. What is causing this?
A: Particle aggregation in nanosuspensions is due to high surface energy, leading to thermodynamic instability. The solution is to provide a robust stabilization layer.
-
Optimize Stabilizer Concentration: Ensure you are using an optimal concentration of both an electrostatic stabilizer (e.g., sodium dodecyl sulfate) and a steric stabilizer (e.g., Poloxamer 188, HPMC). A combination is often more effective than a single agent.
-
Evaluate Different Stabilizers: The affinity of the stabilizer for the drug particle surface is critical. Screen a variety of pharmaceutically acceptable stabilizers to find the most effective combination for this compound.
-
Control the Milling Temperature: Overheating during the milling process can lead to changes in drug crystallinity or stabilizer degradation. Ensure adequate cooling is in place.
Quantitative Data Summary
Table 1: Comparison of Formulation Approaches for this compound
| Formulation Parameter | PLGA Microparticles (S/O/W) | In Situ Forming Implant | Nanosuspension |
| Drug Loading (w/w) | 8 - 12% | 5 - 10% | 20 - 30% |
| Encapsulation Efficiency | > 90% | > 98% | N/A |
| Particle/Depot Size | 20 - 50 µm | N/A | 200 - 400 nm |
| Initial Burst Release (24h) | < 20% | < 15% | < 5% (dissolution-limited) |
| Release Duration | 4 - 6 weeks | 2 - 4 weeks | 1 - 2 weeks |
| Viscosity (at syringe) | Low | Moderate - High | Low |
| Manufacturing Complexity | High | Low | Moderate |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Microparticles (S/O/W Method)
-
Organic Phase Preparation: Dissolve 400 mg of PLGA (75:25) in 4 mL of dichloromethane. Add 100 mg of micronized this compound to this solution and sonicate for 2 minutes to ensure a uniform dispersion.
-
Aqueous Phase Preparation: Prepare a 200 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at 3000 RPM for 3 minutes to form a solid-in-oil-in-water (S/O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at 300 RPM at room temperature for 4 hours to allow the dichloromethane to evaporate and the microparticles to harden.
-
Collection and Washing: Collect the microparticles by centrifugation (5000 x g, 10 min). Wash three times with deionized water to remove residual PVA.
-
Lyophilization: Freeze the washed microparticles at -80°C and then lyophilize for 48 hours to obtain a dry, free-flowing powder.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
-
Sample Preparation: Accurately weigh 10 mg of the lyophilized microparticles. Dissolve them in 1 mL of dimethyl sulfoxide (DMSO) to completely dissolve both the polymer and the drug.
-
Precipitation of Polymer: Add 9 mL of acetonitrile to the DMSO solution to precipitate the PLGA polymer.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the polymer.
-
Analysis: Collect the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Diagrams and Workflows
Caption: Simplified NOD-RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the development of a long-acting injectable (LAI) formulation.
Caption: Decision tree for troubleshooting low encapsulation efficiency in microparticles.
Technical Support Center: Refining RIPK2 Inhibitor Dosage for Inflammatory Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIPK2 inhibitors, with a focus on refining dosage for specific inflammatory disease models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RIPK2 and how do its inhibitors work?
A1: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial enzyme in the innate immune system.[1][2][3] It functions as a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[3][4] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2, leading to the activation of downstream signaling pathways, primarily NF-κB and MAPK.[3][4] This cascade results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[3][5]
RIPK2 inhibitors primarily work by blocking the kinase activity of the RIPK2 protein.[1] Many of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation required for its activation.[1][5] By inhibiting RIPK2, these compounds effectively block the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[1] Some inhibitors may also function by disrupting the interaction of RIPK2 with other proteins, such as XIAP.[4]
Q2: What are some common inflammatory disease models where RIPK2 inhibitors are used?
A2: RIPK2 inhibitors are evaluated in a variety of preclinical models of inflammatory diseases, including:
-
Inflammatory Bowel Disease (IBD):
-
Peritonitis:
-
Multiple Sclerosis:
-
Experimental Autoimmune Encephalomyelitis (EAE): This is the most commonly used animal model for multiple sclerosis.[5]
-
Q3: I am seeing high variability in my in vivo results. What could be the cause?
A3: High variability in in vivo experiments with RIPK2 inhibitors can stem from several factors:
-
Compound Solubility and Stability: Poor solubility of the inhibitor can lead to inconsistent dosing and bioavailability. Ensure the compound is fully dissolved in a suitable vehicle and remains stable throughout the experiment's duration.
-
Animal Handling and Stress: Stress from handling and administration can influence inflammatory responses, particularly in models like EAE. Consistent and gentle handling techniques are crucial.
-
Disease Model Induction: The severity of the induced disease can vary between animals. Careful standardization of the induction protocol is essential for reproducible results.
-
Pharmacokinetics of the Inhibitor: The absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor will affect its efficacy. Understanding the pharmacokinetic properties of your specific inhibitor is key to designing an effective dosing regimen.
Q4: How do I choose the right starting dose for my in vivo experiment?
A4: Selecting an appropriate starting dose involves considering several factors:
-
In Vitro Potency: The IC50 or EC50 values from cell-based assays provide a starting point. Generally, in vivo doses will be higher to achieve sufficient exposure at the target tissue.
-
Published Data: Review literature for similar compounds or the same inhibitor in different models to get a range of effective doses.
-
Pharmacokinetic (PK) Data: If available, PK data can help in calculating a dose that will achieve and maintain a plasma concentration above the in vitro effective concentration.
-
Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study to determine the optimal dose that provides efficacy with minimal toxicity for your specific model and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no efficacy of the RIPK2 inhibitor in vivo | Inadequate Dose or Dosing Frequency: The concentration of the inhibitor at the target site may be below the therapeutic threshold. | - Conduct a dose-response study to identify the optimal dose.- Review the inhibitor's pharmacokinetic data to determine the appropriate dosing frequency to maintain therapeutic concentrations. |
| Poor Bioavailability: The inhibitor may not be well absorbed or may be rapidly metabolized. | - Consider a different route of administration (e.g., intraperitoneal vs. oral).- Use a formulation that enhances solubility and absorption. | |
| Target Engagement Issues: The inhibitor may not be effectively binding to RIPK2 in the target tissue. | - Perform a pharmacodynamic (PD) study to measure target engagement (e.g., by assessing RIPK2 phosphorylation in tissue samples). | |
| Off-target effects or toxicity observed | Lack of Specificity: The inhibitor may be affecting other kinases or cellular processes. | - Review the kinase selectivity profile of the inhibitor. If it is not highly selective, consider using a more specific compound.- Reduce the dose to a level that maintains efficacy while minimizing toxicity. |
| Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing adverse effects. | - Run a vehicle-only control group to assess its effects.- Test alternative, well-tolerated vehicles. | |
| Inconsistent results between experiments | Variability in Disease Induction: The severity of the inflammatory model may differ between cohorts. | - Standardize the disease induction protocol meticulously.- Use a scoring system to quantify disease severity and ensure consistency across groups. |
| Compound Formulation Issues: The inhibitor may not be uniformly suspended or may precipitate out of solution. | - Ensure the inhibitor is completely dissolved before each administration.- Prepare fresh formulations for each experiment. | |
| Difficulty dissolving the RIPK2 inhibitor | Poor Aqueous Solubility: Many kinase inhibitors have low solubility in aqueous solutions. | - Use a co-solvent system (e.g., DMSO, ethanol) at a concentration that is well-tolerated by the animals.- Employ formulation strategies such as creating a prodrug or using cyclodextrins to enhance solubility.[8][9] |
Quantitative Data Summary
The following tables summarize key quantitative data for various RIPK2 inhibitors.
Table 1: In Vitro Potency of Selected RIPK2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Gefitinib | RIPK2 | Kinase Assay | 51 | [5][10] |
| Ponatinib | RIPK2 | Kinase Assay | 6.7 | [5] |
| WEHI-345 | RIPK2 | Kinase Assay | - | [11] |
| GSK583 | RIPK2 | Kinase Assay | - | [1] |
| OD36 | RIPK2 | Kinase Assay | 5.3 | [12] |
| Compound 14 | RIPK2 | Kinase Assay | 5.1 ± 1.6 | [13][14] |
| BI 706039 | RIPK2 | Cellular Assay (TNFα) | < 1.0 (human), 2.9 (mouse) | [4] |
Table 2: In Vivo Dosage and Efficacy of Selected RIPK2 Inhibitors
| Inhibitor | Disease Model | Species | Dose | Route | Efficacy | Reference |
| Gefitinib | Crohn's-like Ileitis (SAMP1/YitFc) | Mouse | 50 mg/kg/day | Oral | Significantly ameliorated ileitis | [6] |
| OD36 | MDP-induced Peritonitis | Mouse | 6.25 mg/kg | Intraperitoneal | Reduced cellular infiltration | [6][7] |
| WEHI-345 | EAE | Mouse | 20 mg/kg (twice daily) | Intraperitoneal | Ameliorated EAE | [5][11] |
| GSK2983559 | TNBS-induced Colitis | Mouse | - | - | Excellent in vivo efficacy | [5][10] |
| BI 706039 | TRUC Mouse Model (IBD) | Mouse | Dose-responsive | Oral | Improved intestinal inflammation | [4][15] |
Experimental Protocols
TNBS-Induced Colitis in Mice
-
Presensitization (Optional but recommended): Seven days prior to colitis induction, apply 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution in an acetone and olive oil mixture to the shaved abdomen of the mice.
-
Fasting: Fast the mice for 24 hours before induction, with free access to water.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
-
Induction: Slowly administer 100 µL of 2.5% (w/v) TNBS in 50% ethanol intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Post-Induction: Keep the mice in a head-down position for at least 1 minute to ensure the retention of the TNBS solution.
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and signs of bleeding to calculate the Disease Activity Index (DAI).
-
Inhibitor Treatment: Administer the RIPK2 inhibitor at the predetermined dose and schedule, starting before or after the induction of colitis, depending on the study design (prophylactic or therapeutic).
MDP-Induced Peritonitis in Mice
-
Inhibitor Pre-treatment: Administer the RIPK2 inhibitor or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral) at a specified time before MDP challenge (e.g., 30 minutes).
-
MDP Challenge: Inject 100-150 µg of Muramyl dipeptide (MDP) dissolved in sterile saline intraperitoneally.
-
Peritoneal Lavage: At a specified time point after MDP injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and retrieving a known volume of sterile PBS or saline.
-
Cell Analysis: Analyze the collected peritoneal fluid for total and differential immune cell counts (e.g., neutrophils, macrophages) using a hemocytometer or flow cytometry.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage fluid using ELISA or other immunoassays.
Signaling Pathways and Workflows
Caption: The NOD2-RIPK2 signaling pathway and the point of intervention for RIPK2 inhibitors.
Caption: A generalized experimental workflow for evaluating RIPK2 inhibitors in a colitis model.
Caption: A logical troubleshooting workflow for in vivo experiments using RIPK2 inhibitors.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. RIPK2 Gene: Function, Signaling, and Role in Disease [learn.mapmygenome.in]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of RIPK2 Modulators: The Kinase Inhibitor GSK583 Versus the PROTAC Degrader RIPK2-IN-2
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic modalities targeting the same protein is critical. This guide provides a comprehensive comparison of two distinct agents targeting Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2): GSK583, a conventional ATP-competitive kinase inhibitor, and RIPK2-IN-2, a Proteolysis Targeting Chimera (PROTAC) that induces protein degradation.
This comparison will delve into their mechanisms of action, present available efficacy data, and detail the experimental protocols used to characterize these compounds, offering a clear perspective on their respective advantages and disadvantages in modulating the RIPK2 signaling pathway.
Mechanism of Action: Inhibition vs. Degradation
GSK583 is a potent and selective, type I ATP-competitive inhibitor of RIPK2.[1] It functions by binding to the ATP pocket of the RIPK2 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the subsequent inflammatory signaling cascade.[1]
In contrast, this compound operates through a novel mechanism of action. It is a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system.[2] this compound simultaneously binds to RIPK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome.[2] This leads to the complete removal of the RIPK2 protein from the cell, rather than just inhibiting its enzymatic activity.
Quantitative Efficacy and Selectivity
The efficacy of a traditional inhibitor like GSK583 is typically measured by its half-maximal inhibitory concentration (IC50), while the potency of a PROTAC such as this compound is determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
| Parameter | GSK583 | This compound |
| Target | RIPK2 Kinase Activity | RIPK2 Protein |
| Mechanism | ATP-Competitive Inhibition | Proteasomal Degradation |
| Potency Metric | IC50 | DC50 & Dmax |
| Biochemical IC50 | 5 nM[3] | Not Applicable |
| Cellular IC50 (MDP-stimulated TNFα production in human monocytes) | 8 nM[4] | Not Applicable |
| Cellular Degradation | Not Applicable | >80% degradation at <1 µM[2] |
| Selectivity | Highly selective over a panel of 300 kinases.[3] | Selective for RIPK2 degradation.[5] |
| Known Liabilities | hERG ion channel inhibition, poor pharmacokinetic profile.[6] | Potential for off-target degradation (requires further investigation). |
Signaling Pathway and Mechanisms of Action
The following diagrams illustrate the RIPK2 signaling pathway and the distinct mechanisms by which GSK583 and this compound exert their effects.
Caption: RIPK2 signaling cascade initiation and downstream effects.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of RIPK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase drug discovery, achieving selectivity is a paramount challenge. This is particularly true for the Receptor-Interacting Protein Kinase (RIPK) family, where homologous kinase domains can lead to off-target effects. This guide provides a comprehensive overview of the experimental validation of a potent and selective RIPK2 inhibitor, using a representative compound as a case study due to the absence of publicly available data for a compound specifically named "RIPK2-IN-2". The principles and methodologies outlined herein are broadly applicable for assessing the selectivity of any RIPK2 inhibitor.
The Critical Role of RIPK2 in Inflammatory Signaling
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key serine/threonine kinase that functions as an essential downstream signaling partner of the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[4]
The Imperative of Selectivity
Given the structural similarity within the RIP kinase family, which includes RIPK1, RIPK3, and others, ensuring that a small molecule inhibitor is selective for RIPK2 is crucial to avoid unintended biological consequences. For instance, inhibition of RIPK1 can impact TNF-induced signaling and necroptosis, a regulated form of cell death.[1] Therefore, rigorous experimental validation of an inhibitor's selectivity profile is a critical step in its development.
Case Study: A Highly Selective RIPK2 Inhibitor
As a case in point, we will examine the selectivity profile of a potent 4-aminoquinoline derivative, herein referred to as "Compound 14," which has demonstrated excellent affinity and selectivity for RIPK2.[5][6]
Biochemical Selectivity Profiling
A primary method for assessing kinase inhibitor selectivity is through large-scale biochemical screening against a panel of purified kinases. This provides a quantitative measure of the inhibitor's potency against its intended target versus a wide array of other kinases.
Table 1: Kinase Selectivity Profile of a Representative RIPK2 Inhibitor (Compound 14) [5]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. RIPK2 |
| RIPK2 | 5.1 | - |
| RIPK1 | >10,000 | >1960 |
| RIPK3 | >10,000 | >1960 |
| Other Kinase 1 | >10,000 | >1960 |
| Other Kinase 2 | >10,000 | >1960 |
| ... | ... | ... |
Note: The table is a representative example based on data for highly selective RIPK2 inhibitors. Specific values for a broad kinome scan of "Compound 14" are often presented visually in publications.[5]
The data clearly indicates that the representative inhibitor is highly selective for RIPK2, with IC50 values for other kinases, including the closely related RIPK1 and RIPK3, being significantly higher. This high degree of selectivity is a desirable characteristic for a therapeutic candidate.
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity data, detailed and robust experimental protocols are essential. Below are representative protocols for key assays used in the validation of RIPK2 inhibitor selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is a direct measure of kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal that is proportional to the ADP concentration.[7]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[7]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[7]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for RIPK2 Inhibition (e.g., MDP-induced TNF-α secretion)
Cellular assays are crucial for confirming that the inhibitor can engage its target in a physiological context and produce the desired biological effect.
Principle: This assay measures the ability of an inhibitor to block the downstream consequences of RIPK2 activation in a cellular context. Muramyl dipeptide (MDP) is a component of bacterial peptidoglycan that specifically activates the NOD2-RIPK2 signaling pathway, leading to the production and secretion of pro-inflammatory cytokines like TNF-α.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), in appropriate media.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the RIPK2 inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with MDP (e.g., 10 µg/mL) to activate the NOD2-RIPK2 pathway.
-
Incubation: Incubate the stimulated cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of TNF-α secretion at each inhibitor concentration and calculate the IC50 value.
Visualizing the Molecular Context and Experimental Process
Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows.
Caption: NOD2-RIPK2 signaling pathway and point of inhibition.
References
- 1. frontiersin.org [frontiersin.org]
- 2. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
a comparative analysis of RIPK2-IN-2 and other RIPK2 PROTACs
A Comparative Analysis of Advanced RIPK2 PROTACs
In the landscape of therapeutic development for inflammatory diseases, Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) has emerged as a critical target. As a key mediator in the NOD-like receptor signaling pathway, its inhibition can modulate inflammatory responses.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific proteins. This guide provides a comparative analysis of several prominent RIPK2 PROTACs, detailing their efficacy, mechanisms, and the experimental protocols used for their evaluation. While the specific molecule "RIPK2-IN-2" was not identified in the available literature, this guide focuses on other well-characterized RIPK2 PROTACs.
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This catalytic mechanism offers a distinct advantage over traditional small-molecule inhibitors.[3] Several RIPK2 PROTACs have been developed, primarily utilizing the von Hippel-Lindau (VHL), inhibitor of apoptosis (IAP), and cereblon (CRBN) E3 ligases.[3][4]
Quantitative Comparison of RIPK2 PROTACs
The following table summarizes the in vitro degradation potency of several notable RIPK2 PROTACs. The half-maximal degradation concentration (DC50) is a key metric for evaluating the efficacy of a PROTAC, representing the concentration at which 50% of the target protein is degraded.
| PROTAC | E3 Ligase Recruited | RIPK2 Binder | DC50 (nM) | Cell Line | Reference |
| PROTAC 12 | VHL | Quinoline-based | 2.0 | THP-1 | [1] |
| PROTAC 13 | IAP | Quinoline-based | 0.4 | THP-1 | |
| PROTAC 14 | Cereblon (CRBN) | Quinoline-based | 2.5 | THP-1 | |
| PROTAC 15 | IAP | Not Specified | 0.8 | THP-1 | [1] |
| Cmpd 20 | IAP | Aminopyrazolylquinazoline-based | Potent | Not Specified | [5] |
| PROTAC 6 | IAP | Optimized from PROTAC 2 (not fully detailed) | Potent | Human PBMCs | [6] |
Note on Compound 20: This compound was developed through an optimization strategy focused on reducing lipophilicity, which resulted in improved solubility and microsomal stability. It demonstrated potent degradation of RIPK2 and inhibition of TNFα release.[5]
Note on PROTAC 6: This optimized IAP-based PROTAC showed a pDC50 of 7.9 ± 0.2 in human PBMCs.[6]
Signaling Pathways and Experimental Workflows
To understand the context of RIPK2 PROTACs, it is essential to visualize the relevant biological pathways and experimental procedures.
Experimental Protocols
Determination of DC50 by Western Blot
This protocol outlines the general steps to determine the dose-dependent degradation of RIPK2 in a cellular context.
a. Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 monocytes) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the RIPK2 PROTAC in complete cell culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time, typically 18-24 hours.[3][4]
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
c. Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RIPK2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
d. Data Analysis:
-
Quantify the band intensities for RIPK2 and the loading control using densitometry software.
-
Normalize the RIPK2 band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized RIPK2 levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax (maximum degradation) values.
TNFα Release Assay
This protocol is used to assess the functional consequence of RIPK2 degradation by measuring the inhibition of pro-inflammatory cytokine release.
a. Cell Stimulation:
-
Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the RIPK2 PROTAC for a specified period (e.g., 2-4 hours).
-
Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP), to induce RIPK2-dependent TNFα production.[8] Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for an additional period (e.g., 18-24 hours).
b. Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted TNFα.
c. TNFα Quantification by ELISA:
-
Use a commercially available human TNFα ELISA kit and follow the manufacturer's instructions.[9][10]
-
Briefly, coat a 96-well plate with a capture antibody specific for human TNFα.
-
Add the collected cell culture supernatants and a series of TNFα standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Generate a standard curve using the absorbance values of the TNFα standards.
-
Calculate the concentration of TNFα in each sample based on the standard curve.
-
Plot the TNFα concentration against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration) for TNFα release.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[1][2][3] Its role in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. However, the development of specific RIPK2 inhibitors requires a thorough understanding of their off-target effects to minimize potential toxicity and ensure on-target efficacy. While a detailed, publicly available off-target kinase profile for RIPK2-IN-2 is not readily accessible, this guide provides a comparative analysis of several well-characterized RIPK2 inhibitors, offering insights into their selectivity and potential off-target liabilities. This comparison is essential for researchers selecting appropriate tool compounds for preclinical studies and for those involved in the development of novel RIPK2-targeted therapies.
Comparative Analysis of RIPK2 Inhibitor Selectivity
The following table summarizes the on-target potency and off-target profiles of several known RIPK2 inhibitors. The data is compiled from various kinase profiling studies and highlights the diverse selectivity profiles of these compounds.
| Inhibitor | RIPK2 Potency (IC50/Kd) | Key Off-Targets and Selectivity Profile |
| WEHI-345 | IC50: 130 nM, Kd: 46 nM[4][5] | Highly selective for RIPK2. Shows negligible activity against RIPK1, RIPK4, and RIPK5 (Kd > 10,000 nM) and a panel of 95 other kinases when tested at 1 µM.[5] |
| GSK583 | IC50: 5 nM[4] | Generally selective across a panel of 300 kinases at 1 µM.[6] However, it exhibits off-target activity against the hERG ion channel (IC50 = 7.45 µM) and RIPK3 (IC50 = 16 nM), which has limited its clinical development.[7][8][9] |
| Regorafenib | IC50 for RIPK2 not specified, but known to inhibit. | A multi-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, RAF1, and BRAF.[10][11][12][13][14] Its broad-spectrum activity makes it a non-selective probe for RIPK2. |
| Ponatinib | IC50 for RIPK2 not specified, but known to inhibit. | A multi-kinase inhibitor with high affinity for at least 40 kinases, including VEGFR, PDGFR, FGFR, Src, KIT, and RET, with IC50 values in the low nanomolar range.[15][16] |
| OD38 | IC50: 14.1 nM[17] | Reported to have a more favorable off-target profile compared to its analog OD36, with its inhibitory effect being less influenced by concentration changes.[6][17] |
Signaling Pathway of RIPK2
RIPK2 is a central kinase in the NOD-like receptor signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines.
Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
Experimental Protocols for Kinase Profiling
Assessing the off-target profile of a kinase inhibitor is crucial for its development as a selective therapeutic agent. Two widely used platforms for this purpose are KINOMEscan and KiNativ.
KINOMEscan (DiscoverX/Eurofins Discovery)
This method is an in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Methodology:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
KiNativ (ActivX Biosciences)
This is an activity-based protein profiling (ABPP) platform that assesses inhibitor binding to kinases in their native cellular environment (cell or tissue lysates).
Principle: This method utilizes biotinylated acyl phosphates of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases. The extent of labeling is quantified by mass spectrometry. A kinase inhibitor will compete with the probe for binding to the active site, resulting in reduced labeling.
Methodology:
-
Lysate Preparation: Cells or tissues are lysed to release the native kinases.
-
Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.
-
Probe Labeling: A biotinylated ATP/ADP acyl phosphate probe is added to the lysate. The probe covalently attaches to the active site of kinases that are not occupied by the inhibitor.
-
Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads and then digested, typically with trypsin, to generate peptides.
-
Mass Spectrometry: The biotinylated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
-
Data Analysis: The potency of the inhibitor for each kinase is determined by measuring the reduction in probe labeling as a function of inhibitor concentration, allowing for the calculation of IC50 values.
Caption: Overview of in vitro and in situ kinase inhibitor profiling methodologies.
Conclusion
The selection of a RIPK2 inhibitor for research or therapeutic development requires careful consideration of its off-target kinase profile. While highly selective inhibitors like WEHI-345 are valuable as research tools, others, such as GSK583, highlight the challenges of achieving selectivity while avoiding liabilities like hERG inhibition. Broad-spectrum inhibitors like regorafenib and ponatinib, although potent against RIPK2, have extensive off-target effects that must be considered in the context of their polypharmacology. A comprehensive assessment of an inhibitor's selectivity using established platforms like KINOMEscan or KiNativ is a critical step in advancing our understanding of RIPK2 biology and in the development of safe and effective RIPK2-targeted therapies.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib - NCI [dctd.cancer.gov]
- 11. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating RIPK2 Degradation: A Comparative Guide to Mass Spectrometry-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for validating the degradation of Receptor-Interacting Protein Kinase 2 (RIPK2) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, RIPK2-IN-2. This document outlines detailed experimental protocols, presents a comparative analysis with alternative RIPK2 degraders, and includes visualizations to clarify signaling pathways and experimental workflows.
Introduction to RIPK2 and its Degradation
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that functions as a key signaling node in the innate immune system.[1][2] It is essential for the signaling cascades initiated by the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[1] Upon activation, RIPK2 orchestrates downstream signaling, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[3][4] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 a compelling therapeutic target.[3][5]
Targeted protein degradation using technologies like PROTACs offers a novel therapeutic strategy to eliminate disease-causing proteins.[6] this compound is a PROTAC designed to specifically target RIPK2 for ubiquitination and subsequent degradation by the proteasome. Validating the extent and specificity of this degradation is critical for its development as a therapeutic agent. Mass spectrometry has emerged as a powerful and unbiased tool for the precise quantification of protein abundance, offering a robust method to validate the efficacy of protein degraders.[7]
RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD signaling pathway, leading to inflammatory responses.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation | Biognosys [biognosys.com]
Validating the Downstream Effects of RIPK2 Inhibition on Phosphorylated S6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2), with a specific focus on their downstream effects on the phosphorylation of the ribosomal protein S6 (pS6). This resource is intended to assist researchers in selecting the appropriate tools for studying the RIPK2 signaling pathway and in the development of novel therapeutics.
Introduction to RIPK2 and its Role in S6 Phosphorylation
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-protein kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors, NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, RIPK2 orchestrates the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[2][3]
Recent evidence has identified the phosphorylation of ribosomal protein S6 (pS6) as a downstream event in the NOD2-RIPK2 signaling axis.[4] Stimulation of human peripheral blood mononuclear cells (PBMCs) with the NOD2 agonist muramyl dipeptide (MDP) leads to a significant increase in S6 phosphorylation. This effect can be attenuated by RIPK2 inhibitors, highlighting pS6 as a potential pharmacodynamic biomarker for assessing the in-cell activity of RIPK2 inhibitors.[4]
Comparative Analysis of RIPK2 Inhibitors
A variety of small molecule inhibitors targeting RIPK2 have been developed, each with distinct mechanisms of action and potency. This section compares RIPK2-IN-2, a novel PROTAC degrader, with several well-characterized kinase inhibitors.
While direct comparative experimental data for the effect of This compound on phosphorylated S6 is not currently available in the public domain, its mechanism of action provides a clear rationale for its expected downstream effects. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the RIPK2 protein.[5] This removal of the entire kinase scaffold is anticipated to lead to a robust and sustained inhibition of all downstream signaling, including the phosphorylation of S6. One study has shown that this compound can induce the degradation of RIPK2 at concentrations below 1 μM.[5]
In contrast, traditional small molecule inhibitors of RIPK2 act by competitively binding to the ATP pocket of the kinase domain, thereby inhibiting its catalytic activity. The table below summarizes the available quantitative data on the effects of these inhibitors on RIPK2 activity and, where available, on pS6.
| Inhibitor | Type | Target | IC50 (RIPK2 Kinase Assay) | Cellular Effect on pS6 | Reference |
| This compound | PROTAC Degrader | RIPK2 Protein | Not Applicable (Induces Degradation) | Expected to potently inhibit MDP-induced pS6 by degrading RIPK2. | [5] |
| Compound 7e | Kinase Inhibitor | RIPK2 | Not Reported | Significantly blocks MDP-induced S6 phosphorylation in human PBMCs. | [4] |
| Compound 8 | Kinase Inhibitor | RIPK2 | Not Reported | Significantly reverses the increase in S6 phosphorylation in monocytes upon NOD2 activation. | [4] |
| WEHI-345 | Kinase Inhibitor | RIPK2 | 130 nM | Delays activation of NF-κB and p38 pathways downstream of RIPK2. | [6] |
| GSK583 | Kinase Inhibitor | RIPK2 | 3 nM | Potent inhibitor of NOD2-mediated cytokine production. | [7] |
| Gefitinib | Kinase Inhibitor | EGFR, RIPK2 | 51 nM | Inhibits RIPK2 autophosphorylation. | [8] |
| Ponatinib | Kinase Inhibitor | Multi-kinase, RIPK2 | 6.7 nM | Potently inhibits RIPK2 activation in cells. | [8] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental validation of these inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: RIPK2 signaling to pS6 and points of inhibition.
Caption: Experimental workflow for pS6 validation.
Experimental Protocols
Cell Treatment and Lysate Preparation
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or other appropriate cell lines (e.g., THP-1 monocytes) in standard culture conditions.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of RIPK2 inhibitor (e.g., this compound, WEHI-345) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP; typically 10 µg/mL), for a predetermined duration (e.g., 30-60 minutes) to induce RIPK2 signaling.
-
Cell Lysis: Following stimulation, immediately place the cells on ice and wash with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent analysis.
Western Blotting for Phosphorylated S6
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-pS6 Ser235/236) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total S6.
-
Densitometry Analysis: Quantify the band intensities for pS6 and total S6 using image analysis software. The ratio of pS6 to total S6 is then calculated to determine the relative level of S6 phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Potency: RIPK2-IN-2 vs. CSLP37
In the landscape of therapeutic drug discovery, particularly for inflammatory and autoimmune diseases, the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) has emerged as a critical target.[1] RIPK2 is a key signaling molecule that mediates inflammatory responses downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[2][3] This guide provides a detailed comparison of two distinct RIPK2-targeting molecules: RIPK2-IN-2, a proteolysis-targeting chimera (PROTAC), and CSLP37, a selective kinase inhibitor. We will delve into their cellular potency, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Strategies
This compound operates through an innovative mechanism known as targeted protein degradation. As a PROTAC, it is a bifunctional molecule designed to simultaneously bind to RIPK2 and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome.[2] Consequently, this compound removes the RIPK2 protein from the cell, rather than just inhibiting its enzymatic activity.
CSLP37 , on the other hand, is a more traditional small molecule inhibitor that functions by competing with ATP for the kinase's binding site.[1] By occupying this site, CSLP37 prevents the phosphorylation events necessary for RIPK2 to propagate downstream signaling, effectively blocking the NOD1 and NOD2 pathways.[1][4]
Cellular Potency: A Head-to-Head Comparison
The cellular potency of this compound and CSLP37 is assessed using different metrics that reflect their distinct mechanisms of action. The following table summarizes the available quantitative data for each compound.
| Compound | Mechanism of Action | Cellular Potency Metric | Value | Cell Line |
| This compound | RIPK2 Protein Degrader (PROTAC) | Degradation | >80% degradation at <1 µM | Not specified |
| CSLP37 | RIPK2 Kinase Inhibitor | NOD Cell Signaling Inhibition (IC50) | 26 ± 4 nM | HEKBlue cells |
Note: A direct comparison of the potency values is challenging due to the different assays and endpoints used. The value for this compound reflects its ability to induce protein degradation, while the IC50 for CSLP37 represents the concentration required to inhibit 50% of the downstream cellular signaling.
Experimental Protocols
Determining the Cellular Potency of this compound (Degradation Assay)
The cellular potency of this compound is determined by its ability to induce the degradation of the RIPK2 protein within cells. A typical experimental workflow for this assessment is as follows:
-
Cell Culture: A suitable human cell line, such as THP-1 (a human monocytic cell line), is cultured under standard conditions.
-
Compound Treatment: The cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the cellular proteins.
-
Western Blotting: The total protein concentration in each lysate is determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for RIPK2 to detect the amount of RIPK2 protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading across samples.
-
Quantification: The intensity of the bands corresponding to RIPK2 is quantified and normalized to the loading control. The percentage of RIPK2 degradation is then calculated by comparing the amount of RIPK2 in treated cells to that in untreated (control) cells.
Determining the Cellular Potency of CSLP37 (NOD Signaling Inhibition Assay)
The cellular potency of CSLP37 is often measured by its ability to inhibit the downstream signaling of the NOD2 pathway. The HEKBlue™ NOD2 assay is a common method for this purpose.[1]
-
Cell Line: HEKBlue™ NOD2 cells are used. These are HEK293 cells that are engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The expression of SEAP is under the control of an NF-κB-inducible promoter.
-
Compound Pre-treatment: The cells are pre-incubated with various concentrations of CSLP37 for a short period.
-
Stimulation: The NOD2 pathway is then activated by adding a specific NOD2 ligand, such as muramyl dipeptide (MDP).
-
Incubation: The cells are incubated for a sufficient time (e.g., 24 hours) to allow for the activation of NF-κB and the subsequent production and secretion of SEAP.
-
SEAP Detection: A detection reagent (e.g., QUANTI-Blue™) is added to the cell culture supernatant. The SEAP enzyme catalyzes a colorimetric reaction.
-
Data Analysis: The absorbance is read using a spectrophotometer. The IC50 value is then calculated, which represents the concentration of CSLP37 required to inhibit 50% of the SEAP production induced by the NOD2 ligand.
RIPK2 Signaling Pathway
RIPK2 is a central kinase in the signaling cascade initiated by the intracellular pattern recognition receptors NOD1 and NOD2.[2][3] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its activation and subsequent ubiquitination.[5] This triggers downstream signaling pathways, primarily the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines.[1]
Conclusion
This compound and CSLP37 represent two distinct and promising strategies for targeting the RIPK2 signaling pathway. This compound's ability to induce potent degradation of the RIPK2 protein offers a novel therapeutic modality that can completely remove the target protein. CSLP37, a selective kinase inhibitor, demonstrates potent inhibition of NOD-dependent cellular signaling in the low nanomolar range. The choice between these two approaches may depend on the specific therapeutic context, including the desired duration of target engagement and the potential for off-target effects. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug developers working on the next generation of RIPK2-targeted therapies.
References
Disrupting the RIPK2-XIAP Interaction: A Comparative Guide to Validating Inhibitor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The interaction between Receptor-Interacting Protein Kinase 2 (RIPK2) and the X-linked inhibitor of apoptosis protein (XIAP) is a critical node in the NOD-like receptor (NLR) signaling pathway. Its disruption presents a promising therapeutic strategy for a range of inflammatory diseases. This guide provides a comparative overview of the validation of the mechanism of action of RIPK2 inhibitors that function by disrupting this key protein-protein interaction.
Note on "RIPK2-IN-2": As of the latest literature review, specific quantitative data for a compound designated "this compound" concerning the disruption of the RIPK2-XIAP interaction is not publicly available. Therefore, this guide will utilize the well-characterized inhibitor GSK583 as a primary example of a potent RIPK2 inhibitor that validates its mechanism through the disruption of the RIPK2-XIAP interaction. We will compare its performance with other known modulators of this pathway.
Mechanism of Action: Shifting the Paradigm from Kinase Inhibition to Interaction Disruption
Recent studies have revealed that the therapeutic efficacy of many RIPK2 inhibitors stems not from the inhibition of RIPK2's kinase activity, but from their ability to induce a conformational change in RIPK2 that prevents its interaction with XIAP.[1][2][3] This allosteric inhibition blocks the XIAP-mediated ubiquitination of RIPK2, a crucial step for the recruitment of downstream signaling components and the subsequent activation of NF-κB and MAPK pathways.[1][4][5]
Performance Comparison of RIPK2-XIAP Interaction Disruptors
The following tables summarize the quantitative data for various compounds known to disrupt the RIPK2-XIAP interaction, providing a basis for objective comparison.
Table 1: RIPK2 Inhibitors
| Compound | Type | RIPK2 Kinase IC50 (nM) | RIPK2-XIAP Interaction IC50 (nM) | Assay Method for Interaction |
| GSK583 | Type I Kinase Inhibitor | 5[6] | 26.22[7] | NanoBRET[7] |
| CSLP37 | Type I Kinase Inhibitor | 16.3[8] | Effective disruption observed[1][2] | GST Pull-Down[1][2] |
| Ponatinib | Type II Kinase Inhibitor | ~10 | Effective disruption observed[1][9] | Co-Immunoprecipitation, GST Pull-Down[1] |
| WEHI-345 | Type I Kinase Inhibitor | 130[10] | Effective disruption observed[1][2] | GST Pull-Down[1][2] |
Table 2: Other Modulators
| Compound | Type | Mechanism | Effect on RIPK2-XIAP Interaction |
| Compound A | IAP Antagonist | Binds to XIAP BIR domains | Prevents RIPK2 binding[1] |
Experimental Protocols for Validating Mechanism of Action
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess the disruption of the RIPK2-XIAP interaction.
Co-Immunoprecipitation (Co-IP)
This assay is used to determine if two proteins interact in a cellular context.
Objective: To demonstrate that a RIPK2 inhibitor prevents the interaction between RIPK2 and XIAP in cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293T cells and transfect with constructs expressing HA-tagged XIAP.
-
Treat the cells with the RIPK2 inhibitor (e.g., Ponatinib at 200 nM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., TBS buffer with 0.5% NP-40, protease and phosphatase inhibitors).[2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with anti-HA agarose beads overnight at 4°C with gentle rotation to capture the HA-XIAP protein complexes.[2]
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIPK2 and HA (for XIAP).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Expected Outcome: In the vehicle-treated sample, a band for RIPK2 should be detected in the HA-XIAP immunoprecipitate, indicating an interaction. In the inhibitor-treated sample, the RIPK2 band should be significantly reduced or absent, demonstrating the disruption of the interaction.
GST Pull-Down Assay
This in vitro assay assesses the direct interaction between two purified proteins.
Objective: To confirm a direct interaction between RIPK2 and the BIR2 domain of XIAP and to test the disruptive effect of inhibitors.
Protocol:
-
Protein Expression and Purification:
-
Express and purify recombinant GST-tagged XIAP BIR2 domain (GST-XIAP-BIR2) and RIPK2.
-
-
Immobilization of Bait Protein:
-
Incubate purified GST-XIAP-BIR2 with glutathione-sepharose beads to immobilize the "bait" protein.
-
Wash the beads to remove unbound GST-XIAP-BIR2.
-
-
Interaction and Inhibition:
-
Prepare cell lysates from cells expressing RIPK2 (e.g., U2OS/NOD2 cells).[2]
-
Pre-incubate the cell lysate with the RIPK2 inhibitor (e.g., GSK583, CSLP37) or a vehicle control.[1][2]
-
Add the pre-incubated cell lysate to the beads with immobilized GST-XIAP-BIR2 and incubate to allow for protein interaction.
-
-
Washing:
-
Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for RIPK2.
-
Expected Outcome: A band corresponding to RIPK2 will be present in the eluate from the vehicle-treated sample. The intensity of this band will be reduced in the presence of an effective inhibitor.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This is a live-cell assay that measures protein-protein interactions in real-time.
Objective: To quantify the disruption of the RIPK2-XIAP interaction by an inhibitor in living cells.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with constructs for RIPK2 fused to NanoLuc® luciferase (the BRET donor) and XIAP fused to HaloTag® (the BRET acceptor).[7]
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a multi-well plate.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells, which will fluorescently label the XIAP-HaloTag® protein.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the test inhibitor (e.g., GSK583) or a vehicle control.[7]
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® substrate to the cells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for the disruption of the interaction.[7]
-
Expected Outcome: The BRET ratio will decrease in a dose-dependent manner with increasing concentrations of an effective inhibitor, allowing for the calculation of an IC50 value.
Conclusion
The validation of a RIPK2 inhibitor's mechanism is paramount for its development as a therapeutic agent. The evidence strongly suggests that for many potent RIPK2 inhibitors, the primary mechanism of action is the disruption of the RIPK2-XIAP interaction rather than the direct inhibition of kinase activity. The experimental protocols detailed in this guide provide a robust framework for researchers to validate this mechanism for novel compounds. By employing a combination of in-cell and in vitro assays, researchers can generate the necessary data to objectively compare the performance of new inhibitors against existing alternatives, thereby accelerating the development of new treatments for inflammatory diseases.
References
- 1. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures | Life Science Alliance [life-science-alliance.org]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. medchemexpress.com [medchemexpress.com]
Navigating the Landscape of RIPK2 Inhibition in Inflammatory Bowel Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for effective inflammatory bowel disease (IBD) therapeutics has led to a keen interest in targeting the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). As a critical signaling node downstream of NOD1 and NOD2, RIPK2 represents a promising target for mitigating the inflammatory cascade central to IBD pathogenesis. This guide provides a comparative overview of the in vivo efficacy of various RIPK2 inhibitors across different preclinical IBD models, supported by experimental data and detailed protocols.
While the specific inhibitor "RIPK2-IN-2" did not yield specific in vivo efficacy data in the conducted research, this guide focuses on a range of other significant RIPK2 inhibitors for which preclinical data is available. This comparative analysis aims to provide a valuable resource for understanding the therapeutic potential and preclinical performance of targeting RIPK2 in IBD.
Comparative In Vivo Efficacy of RIPK2 Inhibitors in IBD Models
The following tables summarize the in vivo efficacy of several RIPK2 inhibitors in various mouse models of inflammatory bowel disease. These models are instrumental in preclinical research, each recapitulating different aspects of human IBD.
Table 1: Efficacy of RIPK2 Inhibitors in Chemically-Induced Colitis Models (TNBS and DSS)
| Inhibitor | IBD Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| GSK2983559 (prodrug) | TNBS-induced colitis (murine) | 7.5 and 145 mg/kg, b.i.d. | Comparable reduction in overall colon scores to prednisolone.[1] | [1] |
| Zharp2-1 | DNBS-induced colitis (rat) | Not specified | Significantly ameliorated colitis and suppressed pro-inflammatory cytokine release in intestinal specimens.[2] | [2] |
| Compound 10w | Acute colitis model | Not specified | Exerted better therapeutic effects than filgotinib, tofacitinib, and WEHI-345 based on weight loss, tissue inflammation, and Disease Activity Index (DAI) score.[3] | [3] |
| SB203580 | DSS- and TNBS-induced colitis | Intraperitoneal administration | Improved clinical and histological scores; downregulated pro-inflammatory cytokine responses and NF-κB activation.[4] | [4] |
| RICK-specific siRNA | TNBS- and DSS-induced colitis | Intra-rectal administration of plasmid | Down-regulation of intestinal RICK expression, reduced pro-inflammatory cytokine responses, and protection from colitis, even in NOD2-deficient mice.[5] | [5] |
Table 2: Efficacy of RIPK2 Inhibitors in Other IBD and Inflammatory Models
| Inhibitor | Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Gefitinib | Spontaneous CD-like ileitis (SAMP1/YitFc mouse) | Oral administration | Drastically improves disease.[4][6] | [4][6] |
| OD36 | MDP-induced peritonitis | 6.25 mg/kg, intraperitoneal | Significantly inhibited inflammatory cell recruitment. | |
| BI 706039 | TRUC mouse model of colitis | Low oral dose | Significantly improved intestinal inflammation.[7] | [7] |
| WEHI-345 | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Ameliorated EAE by inhibiting polyubiquitination of RIPK2 and delaying NF-κB activation.[4] | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the RIPK2 signaling pathway in IBD and a typical workflow for in vivo efficacy studies.
Caption: The RIPK2 signaling pathway in IBD.
Caption: A typical workflow for an in vivo efficacy study in a murine colitis model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two widely used chemically-induced colitis models.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS-induced colitis model is a well-established method for inducing an inflammatory response in the colon that shares histopathological features with Crohn's disease.
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Sensitization (Optional): A pre-sensitization step can be performed by applying a low concentration of TNBS to the skin a week before the intra-rectal challenge.
-
Induction:
-
Mice are lightly anesthetized.
-
A catheter is inserted intra-rectally, approximately 3-4 cm from the anus.
-
A solution of TNBS (typically 1-2.5% in 50% ethanol) is slowly instilled into the colon. The ethanol is crucial for breaking the mucosal barrier and allowing TNBS to haptenize colonic proteins, triggering a T-cell mediated immune response.
-
Mice are held in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
Treatment: Administration of the RIPK2 inhibitor or vehicle control is typically initiated either prophylactically (before or at the time of induction) or therapeutically (after the onset of disease symptoms).
-
Monitoring and Endpoint Analysis:
-
Daily monitoring of body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the study endpoint (usually 3-7 days post-induction), mice are euthanized, and the colon is collected.
-
Macroscopic evaluation includes colon length and weight.
-
Histopathological analysis of colon sections is performed to assess inflammation, ulceration, and tissue damage.
-
Biochemical analyses such as myeloperoxidase (MPO) activity assays (to quantify neutrophil infiltration) and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates are conducted.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used model that mimics the clinical and histological features of ulcerative colitis.
-
Animal Model: C57BL/6 mice are commonly used as they are more susceptible to DSS-induced colitis than BALB/c mice.
-
Induction:
-
DSS (typically 1.5-5% w/v) is dissolved in the drinking water and provided ad libitum to the mice for a period of 5-7 days. The concentration and duration can be adjusted to induce acute or chronic colitis.
-
DSS is toxic to the colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation driven by the intestinal microbiota.
-
-
Treatment: The RIPK2 inhibitor or vehicle control can be administered concurrently with the DSS treatment or after the induction phase.
-
Monitoring and Endpoint Analysis:
-
Similar to the TNBS model, daily monitoring of body weight, stool consistency, and rectal bleeding is performed to calculate the DAI.
-
Following the DSS administration period, mice may be switched back to regular drinking water for a recovery period in chronic models.
-
Endpoint analysis involves the same parameters as the TNBS model: colon length and weight, histopathological scoring, MPO activity, and cytokine profiling.
-
Conclusion
The available preclinical data strongly support the therapeutic potential of RIPK2 inhibition in the treatment of inflammatory bowel disease. Various RIPK2 inhibitors have demonstrated significant efficacy in reducing inflammation and disease severity in multiple IBD models. While specific in vivo data for this compound is not currently available in the public domain, the collective evidence from other inhibitors provides a strong rationale for the continued development of RIPK2-targeted therapies. The choice of a specific inhibitor for further development will likely depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data in the ongoing effort to translate the promise of RIPK2 inhibition into clinical reality for IBD patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]
- 4. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RICK/RIP2 is a NOD2-independent nodal point of gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Assessing Kinase Inhibitor Specificity: The Case of RIPK2-IN-2 in NOD- vs. TLR-Dependent Signaling
Published: November 21, 2025
This guide provides a comprehensive comparison of the specificity of RIPK2 (Receptor-Interacting Protein Kinase 2) inhibitors, exemplified by compounds such as RIPK2-IN-2, in dissecting NOD (Nucleotide-binding Oligomerization Domain)-dependent versus TLR (Toll-like Receptor)-dependent inflammatory signaling pathways. For researchers in immunology and drug development, understanding the on-target specificity of kinase inhibitors is paramount for validating biological hypotheses and developing safe, effective therapeutics. This document outlines the key signaling pathways, presents supporting experimental data from highly selective inhibitors, and provides detailed protocols for reproducing these findings.
Introduction to RIPK2 and Signaling Pathways
RIPK2 is a crucial serine/threonine/tyrosine kinase that functions as an essential downstream effector for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited, leading to its activation, ubiquitination, and the subsequent engagement of downstream pathways like NF-κB and MAPK.[1][3] This cascade results in the transcription of pro-inflammatory cytokines.[1]
Conversely, TLRs, such as TLR4, recognize extracellular or endosomal pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS).[4] While TLR signaling also culminates in NF-κB and MAPK activation, it proceeds through distinct adaptor proteins like MyD88 and TRIF, and is considered to be independent of RIPK2.[2][5] Therefore, a truly specific RIPK2 inhibitor should block NOD-dependent signaling without affecting TLR-mediated responses, making it a valuable tool for immunological research and a promising therapeutic agent for NOD-driven inflammatory diseases like Crohn's disease and Blau syndrome.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling cascades for the NOD2 and TLR4 pathways, highlighting the specific point of intervention for a RIPK2 inhibitor.
Quantitative Data on Inhibitor Specificity
The specificity of a RIPK2 inhibitor is best demonstrated by comparing its potency in cell-based assays where inflammation is triggered by a NOD agonist versus a TLR agonist. The data below, compiled from studies on highly selective, next-generation RIPK2 inhibitors, illustrates this principle.
Table 1: Biochemical and Cellular Potency of a Representative RIPK2 Inhibitor
| Assay Type | Target / Pathway | Ligand | Readout | IC50 (nM) | Reference |
| Biochemical | Recombinant RIPK2 Kinase | - | ADP Production | 0.6 | [6] |
| Cell-Based | NOD2-dependent | MDP | IL-6 Secretion (mBMDM) | 12 | [7] |
| Cell-Based | NOD2-dependent | MDP | TNFα Secretion (hWB) | 26 | [8] |
| Cell-Based | NOD2-dependent | MDP | S6 Phosphorylation (hPBMC) | Potent Blockade | [7] |
mBMDM: mouse Bone Marrow-Derived Macrophages; hWB: human Whole Blood; hPBMC: human Peripheral Blood Mononuclear Cells; MDP: Muramyl Dipeptide.
Table 2: Pathway Selectivity in Primary Human Monocytes
This table demonstrates the lack of effect on various TLR and cytokine receptor pathways, even at high concentrations of a selective RIPK2 inhibitor (tested at 1 µM).
| Pathway | Ligand | Cytokine Measured | % Inhibition | Reference |
| NOD2 | MDP | TNFα | >95% | [8] |
| TLR2 | LTA | TNFα | No Inhibition | [8] |
| TLR4 | LPS | TNFα | No Inhibition | [8] |
| TLR7 | R848 | TNFα | No Inhibition | [8] |
| IL-1R | IL-1β | IL-6 | No Inhibition | [8] |
| TNFR | TNFα | IL-6 | No Inhibition | [8] |
LTA: Lipoteichoic acid; LPS: Lipopolysaccharide; R848: Resiquimod.
The data clearly show that while the inhibitor potently blocks NOD2-mediated signaling with nanomolar efficacy, it has no significant effect on signaling downstream of TLRs or other key cytokine receptors.[8] This high degree of selectivity is crucial for its use as a specific probe of NOD/RIPK2 biology. Recent studies using PROTAC-mediated degradation of RIPK2 further confirm these findings, showing that depletion of RIPK2 completely blocks MDP-induced inflammatory responses but has minimal to no effect on those induced by LPS.[4]
Experimental Protocols
Detailed methodologies are provided below for key experiments used to assess inhibitor specificity.
Experimental Workflow Diagram
Protocol 1: Cell-Based Cytokine Secretion Assay
This protocol is designed to measure the effect of a RIPK2 inhibitor on cytokine production following stimulation of either the NOD2 or TLR4 pathway.
-
Cell Plating:
-
Seed primary human PBMCs or mouse BMDMs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Alternatively, use THP-1 monocytes differentiated with PMA (Phorbol 12-myristate 13-acetate).
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound (e.g., from 1 µM down to 1 nM) in appropriate cell culture media. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the diluted inhibitor or vehicle to the cells and incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Pathway Stimulation:
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C, 5% CO₂. The optimal time depends on the cell type and cytokine being measured.
-
-
Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNFα, IL-6, IL-8) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration and calculate the IC50 value for the NOD2-stimulated condition.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the inhibitor's effect on the phosphorylation of key downstream signaling proteins.
-
Cell Treatment:
-
Plate cells (e.g., HEK293 expressing NOD2, or THP-1 cells) in a 6-well plate.[5]
-
Pre-treat with the desired concentration of this compound or vehicle for 30-60 minutes.
-
Stimulate with MDP or LPS for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation events.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RIPK2 (Ser176)[5]
-
Phospho-IκBα
-
Total RIPK2, Total IκBα
-
Loading control (e.g., GAPDH, β-Actin)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. A specific inhibitor should reduce phosphorylation of target proteins only in MDP-stimulated cells.[5][7]
-
Conclusion
References
- 1. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to RIPK2-IN-2 and Other RIPK2 Inhibitors Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the RIPK2 PROTAC inhibitor, RIPK2-IN-2, with other well-characterized RIPK2 kinase inhibitors. The information is curated to assist researchers in selecting the appropriate tool compound for their studies on the NOD-RIPK2 signaling pathway in various cellular contexts.
Introduction to RIPK2 and Its Inhibition
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical downstream signaling molecule of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1] Upon activation by bacterial peptidoglycans, RIPK2 orchestrates the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[1] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.
This guide focuses on comparing two distinct modalities of RIPK2 inhibition:
-
PROTAC-mediated degradation: Represented by This compound , a Proteolysis Targeting Chimera (PROTAC) that induces the selective degradation of the RIPK2 protein.
-
Kinase activity inhibition: Featuring a selection of small molecule inhibitors that block the catalytic function of RIPK2, including Ponatinib , GSK583 , WEHI-345 , and Gefitinib .
Comparative Data of RIPK2 Inhibitors
The following tables summarize the quantitative effects of this compound and other inhibitors on RIPK2 degradation, kinase activity, and downstream cellular signaling in various cell lines.
Table 1: RIPK2 Degradation Efficiency (PROTACs)
| Compound | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference |
| This compound | THP-1 | <1000 (>80% degradation at 1µM) | VHL | [2] |
| PROTAC 1 | THP-1 | 2 | VHL | [3] |
| PROTAC 2 | THP-1 | 0.4 | IAP | [3] |
| PROTAC 3 | THP-1 | 2.5 | Cereblon | [3] |
Table 2: Inhibition of RIPK2 Kinase Activity and Cellular Functions
| Compound | Target | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| Ponatinib | RIPK2 Kinase | - | Biochemical Assay | 6.7 | [1] |
| NOD2 Signaling | THP-1 | RIPK2 Ubiquitination | Potent inhibition at 100 nM | [4] | |
| NOD1/2 Signaling | RAW264.7 | Cytokine mRNA reduction | Potent at 1-10 nM | [1] | |
| GSK583 | RIPK2 Kinase | - | Biochemical Assay | 5 | [5][6] |
| NOD2 Signaling | Primary Human Monocytes | MDP-induced TNF-α production | 8 | [6] | |
| NOD2 Signaling | Human Whole Blood | MDP-induced TNF-α production | 237 | [5] | |
| NOD1/2 Signaling | Human IBD Explants | TNF-α and IL-6 production | ~200 | [6] | |
| WEHI-345 | RIPK2 Kinase | - | Biochemical Assay | 130 | [7] |
| NOD2 Signaling | Raw 267.4 | MDP-induced autophosphorylation | Inhibition at 500 nM | [7] | |
| NOD2 Signaling | BMDMs, THP-1 | MDP-induced TNF/IL-6 mRNA | Potent inhibition | [7] | |
| Gefitinib | RIPK2 Kinase | - | Biochemical Assay | 51 | [1] |
| NOD2 Signaling | Macrophages | Macrophage-promoted invasion | Suppression | [8] | |
| NOD2 Signaling | BMDMs from SAMP1/YitFc mice | MDP-induced gene expression | Significant inhibition at 500 nM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
RIPK2 Degradation Assay via Western Blot
This protocol is designed to assess the dose-dependent degradation of RIPK2 induced by PROTACs like this compound.
Cell Lines: THP-1 (human monocytic cell line)
Materials:
-
This compound and other PROTACs
-
THP-1 cells
-
Complete RPMI-1640 medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-RIPK2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and other PROTACs in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Incubation: Replace the medium with the compound-containing medium and incubate the cells for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RIPK2 and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the RIPK2 band intensity to the β-actin band intensity. Calculate the percentage of RIPK2 degradation relative to the vehicle control for each concentration. Determine the DC50 value (concentration at which 50% degradation is achieved) by fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to NOD2 stimulation and its inhibition by RIPK2 inhibitors.
Cell Lines: HEK293T (human embryonic kidney cells)
Materials:
-
RIPK2 inhibitors (e.g., GSK583, WEHI-345)
-
HEK293T cells
-
Complete DMEM medium
-
NF-κB luciferase reporter plasmid
-
NOD2 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Muramyl dipeptide (MDP)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the NOD2 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the RIPK2 inhibitors. Include a DMSO vehicle control. Pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with MDP (e.g., 100 ng/mL) for 6-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activity for each inhibitor concentration relative to the MDP-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of MDP-induced TNF-α Secretion
This protocol quantifies the production of the pro-inflammatory cytokine TNF-α in response to NOD2 stimulation and its inhibition.
Cell Lines: THP-1, Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
RIPK2 inhibitors
-
THP-1 cells or primary BMDMs
-
Complete RPMI-1640 medium
-
MDP
-
Human or mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours. For BMDMs, plate the cells and allow them to adhere.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the RIPK2 inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with MDP (e.g., 100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α secretion for each inhibitor concentration and calculate the IC50 value.
Conclusion
The choice between a PROTAC degrader like this compound and a kinase inhibitor depends on the specific research question. PROTACs offer the advantage of removing the entire protein, which can be beneficial if the scaffolding function of RIPK2 is also a target of investigation. Kinase inhibitors, on the other hand, allow for the study of the specific roles of RIPK2's catalytic activity. This guide provides a starting point for comparing these different modalities and selecting the most appropriate tool for your research needs. The provided protocols offer a framework for generating robust and comparable data across different cell types and inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 7. bosterbio.com [bosterbio.com]
- 8. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for RIPK2-IN-2: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the potent kinase inhibitor, RIPK2-IN-2, is critical for maintaining a safe and compliant laboratory environment. This guide offers a comprehensive operational and disposal plan tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks associated with this compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Hazard and Safety Information
This compound (CAS No. 1290490-78-6) is a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 in the range of 5-10 nM.[2] Due to its potency, it should be handled as a potent pharmaceutical compound. The primary hazards are acute oral toxicity and significant aquatic toxicity.[1]
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A critical aspect of safely handling potent compounds is the correct use of PPE.
| PPE Item | Specification |
| Gloves | Double gloving with nitrile gloves is recommended. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A dedicated lab coat, preferably disposable. |
| Respiratory Protection | For handling powders outside of a contained space, a suitable respirator should be used. |
Experimental Workflow and Waste Generation
The following workflow outlines a typical in vitro kinase assay, a common application for this compound, and highlights points of waste generation.
Disposal Procedures for this compound
All waste contaminated with this compound must be treated as hazardous chemical waste. The primary disposal route for this compound is an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, vials, and multi-well plates, must be collected in a designated, labeled hazardous waste container. This container should be clearly marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. The solvent, typically DMSO for stock solutions, should be compatible with the container material. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Containerization and Labeling:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label all containers with the full chemical name, concentration (if known), and any associated hazards.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate inventory of the waste to ensure compliant disposal.
-
The RIPK2 Signaling Pathway
RIPK2 is a crucial kinase in the innate immune response, acting downstream of the NOD1 and NOD2 receptors. These receptors recognize bacterial peptidoglycans, and upon activation, recruit RIPK2. This leads to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. RIPK2 inhibitors like this compound block this signaling cascade.[1]
References
Personal protective equipment for handling RIPK2-IN-2
Essential Safety and Handling Guide for RIPK2-IN-2
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent kinase inhibitor requiring careful handling. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally related compound, "RIPK2 inhibitor 1," indicates potential hazards. According to the safety data for "RIPK2 inhibitor 1," the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated nitrile gloves are recommended, especially when handling stock solutions. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[2]
Operational Plan: Safe Handling and Storage
Workspace Preparation:
-
All handling of this compound, particularly weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[3].
-
The work surface should be covered with absorbent, plastic-backed paper to contain any spills[3].
Handling Procedures:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system[3].
-
Weighing: If weighing the solid compound, do so on a tared weigh paper within the fume hood/BSC.
-
Solution Preparation: To prepare a stock solution, carefully add the solvent to the vial containing the pre-weighed compound. Cap the vial and vortex to ensure it is fully dissolved.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials[3].
-
Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product)[3].
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves[3].
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
For long-term storage, it is recommended to store the compound at -20°C as a powder or at -80°C in solvent[1].
Disposal Plan
All waste generated from handling this compound, including empty vials, contaminated PPE, and absorbent paper, should be considered hazardous waste. Dispose of these materials in a designated, sealed, and clearly labeled hazardous waste container according to your institution's and local environmental regulations. Avoid release to the environment[1].
Experimental Protocols and Visualizations
General Experimental Workflow for Evaluating a RIPK2 Inhibitor
This workflow outlines the typical steps for assessing the efficacy of a RIPK2 inhibitor in a cell-based assay.
Caption: A generalized workflow for testing a RIPK2 inhibitor's efficacy in vitro.
RIPK2 Signaling Pathway
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its ubiquitination and subsequent activation of the NF-κB and MAPK signaling pathways.[4][5] This culminates in the production of pro-inflammatory cytokines.[4][5][6]
Caption: The NOD1/2-RIPK2 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
